Bacopaside I
説明
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWOYHZBNAJGA-YAOMZRCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382148-47-2 | |
| Record name | Bacopaside I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382148472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BACOPASIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B8WUA361 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bacopaside I: A Technical Guide to its Neuroprotective Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bacopaside I, a principal triterpenoid saponin derived from the medicinal herb Bacopa monnieri, has emerged as a significant compound of interest for its neuroprotective properties. Extensive preclinical studies have demonstrated its potential in mitigating the pathological hallmarks of various neurodegenerative disorders, including cerebral ischemia, Alzheimer's disease, and Parkinson's disease.[1][2] The neuroprotective efficacy of this compound is not attributed to a single mode of action but rather to a complex interplay of mechanisms. These include the potentiation of the brain's antioxidant defense systems, modulation of key cell survival and apoptotic signaling pathways, enhancement of synaptic plasticity, and regulation of neuroinflammation and immune-mediated processes. This technical guide provides an in-depth review of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.
Core Neuroprotective Mechanisms
The neuroprotective effects of this compound are multifaceted, targeting several critical aspects of neuronal health and disease pathology.
Attenuation of Oxidative Stress
A primary mechanism of this compound's neuroprotective action is its ability to combat oxidative stress, a condition of imbalance between free radicals and antioxidants that leads to neuronal damage.[3][4] this compound has been shown to significantly enhance the activity of endogenous antioxidant enzymes.[5] In animal models of cerebral ischemia, oral administration of this compound led to a marked improvement in the activities of brain superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[5] Concurrently, it effectively inhibits lipid peroxidation, a key indicator of oxidative damage to cell membranes, evidenced by a significant reduction in malondialdehyde (MDA) content in the brain.[5] This dual action of boosting antioxidant defenses and suppressing lipid peroxidation helps to restore cellular redox homeostasis.[3]
Modulation of Apoptotic Pathways
This compound exerts profound anti-apoptotic effects, protecting neurons from programmed cell death induced by ischemic or neurotoxic insults.[6] A critical element of this protection is the activation of the PI3K/Akt signaling pathway.[3][6] The protein kinase Akt is a crucial anti-apoptotic factor; its phosphorylated form (p-Akt) promotes cell survival.[3] In in-vitro models of ischemia, this compound was found to reverse the decrease in p-Akt levels caused by oxygen-glucose deprivation (OGD), and this neuroprotective effect was blocked by PI3K inhibitors, confirming the pathway's involvement.[3][6] By activating this pathway, this compound helps to prevent the cascade of events leading to neuronal apoptosis.
Regulation of Neuroinflammation and Immune Response
In the context of Alzheimer's disease (AD), this compound has been shown to ameliorate cognitive deficits by influencing the clearance of β-amyloid (Aβ) plaques, a hallmark of AD pathology.[7] The mechanism appears to be linked to the modulation of the innate immune system.[7] Studies using APP/PS1 transgenic mice, an animal model for AD, revealed that treatment with this compound significantly reduced the Aβ plaque load.[7] This effect is proposed to be mediated by inducing a beneficial level of innate immune stimulation and enhancing phagocytosis, processes that are critical for clearing Aβ deposits from the brain.[7][8] This suggests that this compound's neuroprotective role extends to modulating neuro-immune responses to pathological protein aggregates.[7]
Enhancement of Synaptic Plasticity and Neurotransmitter Systems
This compound positively influences synaptic function and cognitive processes through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[9] BDNF is a neurotrophin that plays a vital role in neuronal survival, growth, and synaptic plasticity. Chronic administration of this compound has been shown to elevate the expression of BDNF at both the mRNA and protein levels in the hippocampus and prefrontal cortex.[9] This upregulation of BDNF leads to the downstream activation (phosphorylation) of cAMP response element-binding protein (CREB), a key transcription factor for genes involved in learning and memory.[9][10] Furthermore, compounds from Bacopa monnieri are known to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing the availability of this crucial neurotransmitter for memory and cognition.[11]
Key Signaling Pathways Modulated by this compound
The diverse neuroprotective effects of this compound are orchestrated through its interaction with several critical intracellular signaling pathways.
PI3K/Akt and PKC Signaling Pathways
The pro-survival and anti-apoptotic effects of this compound are significantly mediated through the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Protein Kinase C (PKC) pathway.[3][6] In response to cellular stress, such as ischemia, this compound promotes the activation of PI3K and PKC. This activation leads to the phosphorylation and subsequent activation of Akt. Activated p-Akt then phosphorylates and inactivates pro-apoptotic proteins while promoting cell survival, thereby protecting neurons from damage.[6] The neuroprotective activity of this compound in in-vitro ischemia models was blocked by inhibitors of PI3K and PKC, underscoring the essential role of these pathways.[3][6]
BDNF-CREB Signaling Pathway
This compound demonstrates antidepressant-like and cognitive-enhancing effects by activating the BDNF signaling pathway.[9] By increasing the expression of BDNF, it triggers a cascade that leads to the phosphorylation and activation of the transcription factor CREB.[9][10] Activated CREB moves into the nucleus and promotes the transcription of genes essential for synaptic plasticity, long-term memory formation, and neuronal resilience. This pathway is crucial for this compound's ability to improve cognitive function, particularly under conditions of chronic stress.[9]
Nrf2-Mediated Antioxidant Response
Extracts of Bacopa monnieri are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[12][13][14] Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or activators like bacosides, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[14] This initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and CAT, thereby bolstering the cell's defense against oxidative damage.[14][15]
Quantitative Data Summary
The following tables consolidate quantitative data from key preclinical studies, illustrating the dose-dependent neuroprotective efficacy of this compound.
Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia (Data sourced from studies on transient focal ischemia induced by middle cerebral artery occlusion (MCAO))
| Parameter | Ischemia (Vehicle) Group | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference |
| Neurological Deficit Score | Markedly high | Significant reduction | Significant reduction | [5] |
| Cerebral Infarct Volume (%) | Substantial infarct | Significant reduction | Significant reduction | [5] |
| Brain Edema (%) | Significant edema | Significant reduction | Significant reduction | [5] |
| Brain ATP Content | Decreased | Markedly increased | Markedly increased | [5] |
| Na+K+ATPase Activity | Decreased | Markedly increased | Markedly increased | [5] |
| Ca2+Mg2+ATPase Activity | Decreased | Markedly increased | Markedly increased | [5] |
Table 2: Effects of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers (Data from brain tissue homogenates in a rat model of cerebral ischemia)
| Parameter | Ischemia (Vehicle) Group | This compound (3, 10, 30 mg/kg) | Reference |
| Superoxide Dismutase (SOD) Activity | Decreased | Dose-dependent improvement | [5][16] |
| Catalase (CAT) Activity | Decreased | Dose-dependent improvement | [5][16] |
| Glutathione Peroxidase (GSH-Px) Activity | Decreased | Dose-dependent improvement | [5][16] |
| Malondialdehyde (MDA) Content | Increased | Markedly inhibited/decreased | [3][5][16] |
Table 3: Effects of this compound on Cognitive Function and Neuropathology in an AD Mouse Model (Data sourced from studies on APP/PS1 transgenic mice)
| Parameter | APP/PS1 (Vehicle) Group | This compound (Low Dose) | Reference |
| Learning Deficits | Significant impairment | Significant amelioration | [7] |
| Long-term Spatial Memory | Impaired | Improved | [7] |
| Amyloid Plaque Load (Brain) | High | Remarkable reduction | [7] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
In Vivo Model of Transient Focal Cerebral Ischemia (MCAO)[5][18]
-
Objective: To evaluate the neuroprotective effects of a compound against stroke-like injury in an animal model.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Ischemia Induction: Transient focal ischemia is induced by middle cerebral artery occlusion (MCAO). An intraluminal filament is used to block the artery for a specific duration (e.g., 2 hours), followed by reperfusion (removal of the filament) for a period (e.g., 70 hours).[5]
-
Treatment Groups:
-
Sham-operated group (surgery without MCAO).
-
Ischemia (vehicle-treated) group.
-
This compound-treated groups at various doses (e.g., 3, 10, and 30 mg/kg), administered orally once a day for a set period (e.g., 6 days, with MCAO performed on day 3).[5]
-
-
Assessments:
-
Neurological Deficit Scoring: Behavioral tests are performed at set time points post-MCAO to assess motor and neurological function.
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to visualize and quantify the ischemic damage.
-
Biochemical Assays: Brain tissue is homogenized to measure ATP content, enzyme activities (ATPases, antioxidant enzymes), and MDA levels.[5]
-
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)[3][6]
-
Objective: To assess the direct neuroprotective effect of a compound against ischemic conditions in a cell culture model.
-
Model: Organotypic hippocampal slice cultures (OHSCs) or neuronal cell lines (e.g., SH-SY5Y).[6][17]
-
OGD Induction: Cultures are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 45 minutes) to simulate ischemia.
-
Treatment: Cultures are pre-treated with various concentrations of this compound (e.g., 25 µM) for a specified time (e.g., 1 hour) before and during OGD.[6] Control groups include untreated cultures and cultures subjected to OGD with vehicle.
-
Assessment of Neuronal Damage: Cell death is quantified 24 hours after OGD. This can be measured by the uptake of fluorescent dyes like propidium iodide (PI), which only enters dead or dying cells, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[3][6]
Antioxidant Enzyme Activity Assays[17][18]
-
Objective: To quantify the activity of key antioxidant enzymes in tissue homogenates.
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer on ice.
-
Superoxide Dismutase (SOD) Activity: Assayed spectrophotometrically by measuring the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT) Activity: Determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.
-
Glutathione Peroxidase (GSH-Px) Activity: Measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH to NADP⁺ at 340 nm.
Lipid Peroxidation Assay (MDA Level)[17][18]
-
Objective: To quantify the level of lipid peroxidation by measuring malondialdehyde (MDA), a major byproduct.
-
Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic pH, which forms a pink-colored MDA-TBA adduct.
-
Procedure:
-
Brain tissue homogenate is prepared.
-
The sample is mixed with TBA reagent and incubated at high temperature (e.g., 95°C).
-
After cooling, the absorbance of the resulting pink supernatant is measured spectrophotometrically (typically around 532 nm).
-
Acetylcholinesterase (AChE) Inhibition Assay[12][19]
-
Objective: To determine the inhibitory potential of a compound on AChE activity, often expressed as an IC₅₀ value.
-
Principle: Based on the Ellman's method, where acetylthiocholine is used as a substrate. Its hydrolysis by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, measured spectrophotometrically at 412 nm.[18]
-
Procedure:
-
AChE enzyme, buffer, and various concentrations of the test compound (e.g., this compound) are incubated together in a 96-well plate.
-
DTNB is added, followed by the substrate (acetylthiocholine iodide) to start the reaction.
-
The change in absorbance over time is monitored. The percentage of inhibition is calculated relative to a control without the inhibitor.
-
The IC₅₀ value (concentration required to inhibit 50% of enzyme activity) is determined from the dose-response curve.
-
Conclusion
This compound demonstrates a robust and multifaceted neuroprotective profile, making it a compelling candidate for further investigation in the context of neurodegenerative diseases. Its ability to simultaneously mitigate oxidative stress, inhibit apoptosis, modulate neuroinflammation, and enhance synaptic plasticity through multiple, interconnected signaling pathways (PI3K/Akt, PKC, BDNF-CREB, and Nrf2) highlights its potential as a multi-target therapeutic agent. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further preclinical and clinical studies to fully elucidate and harness the therapeutic potential of this compound.
References
- 1. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies | Drug Target Insights [journals.aboutscience.eu]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of Bacopa monnieri on ischemia-induced cognitive deficits in mice: the possible contribution of this compound and underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. Antidepressant-like Effect of this compound in Mice Exposed to Chronic Unpredictable Mild Stress by Modulating the Hypothalamic-Pituitary-Adrenal Axis Function and Activating BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacopa monnieri supplementation has no effect on serum brain-derived neurotrophic factor levels but beneficially modulates nuclear factor kappa B and cyclic AMP response element-binding protein levels in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Bacopa monnieri reduces Tau aggregation and Tau-mediated toxicity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
Bacopaside I: A Technical Guide to its Discovery, Isolation, and Elucidation from Bacopa monnieri
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, is a rich source of various bioactive compounds. Among these, the triterpenoid saponins, particularly Bacopaside I, have garnered significant scientific attention for their neuropharmacological properties. This compound, along with other bacosides, is considered a key contributor to the cognitive-enhancing effects of Bacopa monnieri. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, presenting detailed experimental protocols, comparative quantitative data, and visual representations of experimental workflows and associated signaling pathways.
Discovery and Chemical Profile
This compound is a dammarane-type triterpenoid saponin. Its structure has been elucidated as 3-O-α-L-arabinofuranosyl-(1→2)-[6-O-sulfonyl-β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranosyl pseudojujubogenin[1]. It is one of several structurally similar saponins found in Bacopa monnieri, including Bacoside A3, Bacopaside II, and Bacopasaponin C[2]. The presence and relative abundance of these compounds can vary depending on the geographical origin, harvesting time, and maturity of the plant material, highlighting the need for standardized extraction and purification procedures for consistent research and drug development outcomes[3].
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Bacopa monnieri is a multi-step process involving extraction, fractionation, and chromatographic purification. Various methods have been developed and optimized to maximize the yield and purity of the final compound.
Extraction of Crude Saponins
The initial step involves the extraction of a crude saponin-rich fraction from the dried plant material. Several techniques have been employed, with solvent extraction being the most common.
a) Maceration:
-
Protocol:
-
Coarsely powder the dried aerial parts of Bacopa monnieri.
-
Macerate the powder in 95% ethanol (solid-to-solvent ratio of 1:6 w/v) for 3 days at room temperature with occasional stirring.
-
Filter the extract. The process is repeated three times with the plant residue to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract[4].
-
b) Ultrasonication:
-
Protocol:
-
Mix 0.5 g of dried, powdered Bacopa monnieri with 20 mL of methanol in a conical flask.
-
Sonicate the mixture in a water bath at 60°C for 20 minutes.
-
Filter the extract through a 0.22 μm membrane filter prior to analysis or further purification[3].
-
c) Soxhlet Extraction:
-
Protocol:
-
Place 100 g of powdered Bacopa monnieri into the thimble of a Soxhlet apparatus.
-
Add 500 mL of ethanol to the round bottom flask.
-
Conduct the extraction process for a specified duration (e.g., 6 hours) at the boiling point of the solvent.
-
After extraction, concentrate the solvent to obtain the crude extract.
-
Fractionation and Enrichment
The crude extract contains a complex mixture of compounds. Column chromatography is a widely used method to separate the saponin fraction from other constituents.
-
Protocol:
-
Prepare a slurry of silica gel (100-200 mesh size) in a suitable non-polar solvent like ethyl acetate and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent completely to obtain a dry, loaded silica gel.
-
Carefully load the sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, typically starting with ethyl acetate and gradually increasing the concentration of methanol (e.g., 1-30% methanol in ethyl acetate)[2][5].
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the saponin-rich fractions. Saponins can be visualized by spraying the TLC plate with an anisaldehyde-sulfuric acid reagent and heating, which typically produces purple or blue spots[4].
-
Pool the fractions containing the desired saponins and evaporate the solvent to yield an enriched saponin fraction.
-
High-Performance Liquid Chromatography (HPLC) Purification
For obtaining high-purity this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both analytical and preparative HPLC techniques are employed.
-
Analytical HPLC Protocol:
-
Column: LiChroCART Purospher® STAR RP-18 endcapped column (or similar C18 column)[4].
-
Mobile Phase: A gradient of acetonitrile and water containing 0.05% (v/v) orthophosphoric acid[4]. Another isocratic system uses 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v)[2].
-
Temperature: 30°C[2].
-
-
Preparative HPLC Protocol:
-
The conditions for preparative HPLC are generally scaled up from the analytical method.
-
A larger diameter column is used to accommodate larger sample loads.
-
The flow rate is adjusted accordingly (e.g., 15-20 mL/min for a 21.2 mm ID column)[4].
-
Fractions corresponding to the retention time of this compound (determined using a standard) are collected.
-
Data Presentation: Quantitative Analysis
The yield and purity of this compound are critical parameters in the isolation process. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Extraction Methods for Bacosides from Bacopa monnieri
| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Extraction Time | Temperature (°C) | Crude Extract Yield (%) | Total Saponin Content in Extract (%) | Reference |
| Maceration | 95% Ethanol | 1:6 | 3 days | Room Temperature | 16.63 ± 0.87 | 5.64 ± 0.43 | [4] |
| Ultrasonication | Methanol | 1:40 | 20 min | 60 | Not Reported | Not Reported | [3] |
| Soxhlet | Ethanol | 1:5 | 3 hours | Boiling Point | Not Reported | Not Reported | [4] |
Table 2: HPLC Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | LiChroCART Purospher® STAR RP-18 | Pinnacle DB C18 | Luna C18 |
| Mobile Phase | Acetonitrile/Water with 0.05% Orthophosphoric Acid (Gradient) | Acetonitrile/Orthophosphate Buffer pH 2.4 (Gradient) | 0.05 M Sodium Sulphate Buffer (pH 2.3)/Acetonitrile (68.5:31.5 v/v) (Isocratic) |
| Flow Rate | 1.5 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 205 nm | 205 nm | 205 nm |
| Column Temperature | Not Specified | 27°C | 30°C |
| Reference | [4] | [3] | [2] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its neuroprotective and antidepressant-like effects through the modulation of key signaling pathways, including the Hypothalamic-Pituitary-Adrenal (HPA) axis and the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.
1. Regulation of the HPA Axis
Chronic stress can lead to hyperactivity of the HPA axis, resulting in elevated levels of corticosterone, which can be detrimental to neuronal health. This compound has been found to restore the normal function of the HPA axis.
Caption: this compound modulates the HPA axis under chronic stress.
2. Activation of the BDNF Signaling Pathway
BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. This compound has been demonstrated to activate the BDNF signaling pathway, which is often downregulated in depressive states.
Caption: this compound activates the BDNF signaling pathway.
Conclusion
This compound stands out as a promising phytochemical from Bacopa monnieri with significant potential for the development of novel therapeutics for neurological and psychiatric disorders. The methodologies for its isolation and purification have been well-established, allowing for the consistent production of high-purity material for research. Further investigation into its molecular mechanisms of action, facilitated by the availability of pure this compound, will undoubtedly pave the way for its clinical application. The protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working on this important natural product.
References
The Pharmacological Profile of Bacopaside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside I, a triterpenoid saponin isolated from the medicinal herb Bacopa monnieri, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in Ayurvedic medicine as a nerve tonic, recent preclinical studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its neuroprotective, anti-cancer, and antidepressant-like effects. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Core Pharmacological Properties
This compound exhibits a range of biological activities, primarily centered around its antioxidant and cell-modulatory effects. These properties underpin its therapeutic potential in various disease models.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective activity in models of cerebral ischemia. Its mechanisms of action in this context are multifaceted, involving the enhancement of cerebral energy metabolism and the bolstering of antioxidant defenses.[1] In a rat model of transient focal ischemia induced by middle cerebral artery occlusion (MCAO), this compound treatment led to a notable reduction in neurological deficits, cerebral infarct volume, and edema.[1]
The protective effects of this compound are linked to its ability to improve the brain's energy status, as evidenced by increased levels of ATP.[1] Furthermore, it enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while concurrently reducing levels of the lipid peroxidation marker, malondialdehyde (MDA).[1]
Anti-Cancer Activity
In the realm of oncology, this compound has shown promise as an anti-cancer agent, particularly in breast cancer models. It exhibits a dose-dependent inhibitory effect on the viability of various breast cancer cell lines.[2] Notably, this compound acts synergistically with Bacopaside II to inhibit the growth, migration, and invasion of these cancer cells.[2] The underlying mechanism involves the induction of G2/M cell cycle arrest and apoptosis.[2]
Antidepressant-Like Effects
Preclinical studies have also highlighted the antidepressant-like properties of this compound. In a mouse model of chronic unpredictable mild stress (CUMS), this compound administration ameliorated depression-like behaviors.[3] This was evidenced by an increase in sucrose preference and a reduction in immobility time in the forced swimming and tail suspension tests.[3] The antidepressant effects of this compound are thought to be mediated through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the activation of the brain-derived neurotrophic factor (BDNF) signaling pathway.[3]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) | 95% Confidence Interval (CI) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 99 | 91–109 |
| T47D | Estrogen Receptor-Positive Breast Cancer | 89 | 73–109 |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | 83 | 79–87 |
| BT-474 | HER2-Positive Breast Cancer | 59 | 56–63 |
Data from Palethorpe et al., 2019.[2]
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat MCAO Model
| Parameter | Treatment Group | Outcome |
| Neurological Deficit | This compound (10 and 30 mg/kg) | Significant reduction at 22 and 70 hours post-MCAO |
| Cerebral Infarct Volume | This compound (10 and 30 mg/kg) | Significantly reduced at 70 hours post-MCAO |
| Cerebral Edema | This compound (10 and 30 mg/kg) | Significantly reduced at 70 hours post-MCAO |
| Brain ATP Content | This compound (3, 10, and 30 mg/kg) | Increased |
| Brain MDA Content | This compound (3, 10, and 30 mg/kg) | Markedly inhibited increase |
| Antioxidant Enzymes (SOD, CAT, GSH-Px) | This compound (3, 10, and 30 mg/kg) | Improved activities |
Data from Liu et al., 2013.[1]
Table 3: In Vivo Antidepressant-Like Effects of this compound in a Mouse CUMS Model
| Parameter | Treatment Group | Outcome |
| Sucrose Consumption | This compound (5, 15, and 45 mg/kg) | Significantly elevated |
| Immobility Time (Forced Swim Test) | This compound (5, 15, and 45 mg/kg) | Reduced |
| Immobility Time (Tail Suspension Test) | This compound (5, 15, and 45 mg/kg) | Reduced |
| Plasma Corticosterone Level | This compound | Reversed CUMS-induced increase |
| Glucocorticoid Receptor Expression | This compound | Reversed CUMS-induced decrease |
| BDNF Expression (mRNA and protein) | This compound | Elevated |
Data from Zu et al., 2017.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vivo Model of Transient Focal Cerebral Ischemia (MCAO)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
Animals are divided into a sham-operated group, an ischemia group (vehicle-treated), and this compound-treated groups (3, 10, and 30 mg/kg).
-
This compound or vehicle (0.5% CMC-Na) is administered orally once a day for 6 days.
-
On the third day, rats are subjected to 2 hours of right MCAO via the intraluminal filament technique.
-
This is followed by 70 hours of reperfusion.
-
-
Assessments:
-
Behavioral deficits are assessed at 22 and 70 hours post-MCAO.
-
At 70 hours, cerebral infarct volume, edema, cerebral energy metabolism, enzyme activities, malondialdehyde (MDA) content, nitric oxide (NO) level, and antioxidant enzyme activities are measured.[1]
-
In Vitro Anti-Cancer Assays
-
Cell Lines: MDA-MB-231, T47D, MCF7, and BT-474 breast cancer cell lines.
-
Viability Assay (MTS):
-
Cells are treated with varying concentrations of this compound.
-
Cell viability is determined using an MTS assay.
-
IC50 values are calculated using non-linear regression analysis.[2]
-
-
Cell Cycle Analysis:
-
Cells are treated with this compound, alone or in combination with Bacopaside II.
-
Cell cycle distribution is analyzed to determine the percentage of cells in G2/M phase.[2]
-
-
Migration Assay (Wound Healing):
-
A scratch is made in a confluent monolayer of cells.
-
Cells are treated with non-cytotoxic concentrations of this compound.
-
The closure of the wound is monitored to assess cell migration.[2]
-
In Vivo Model of Chronic Unpredictable Mild Stress (CUMS)
-
Animal Model: Mice.
-
Procedure:
-
Mice are exposed to a CUMS protocol for 5 consecutive weeks to induce depression-like behavior.
-
During the last two weeks of the CUMS procedure, mice receive daily oral gavage administrations of vehicle, fluoxetine (12 mg/kg, positive control), or this compound (5, 15, and 45 mg/kg).
-
-
Behavioral Assessments:
-
Sucrose Preference Test: Measures anhedonia.
-
Forced Swimming Test & Tail Suspension Test: Measure behavioral despair (immobility time).
-
Open Field Test: Assesses spontaneous locomotor activity.
-
-
Biochemical Assessments:
-
Plasma corticosterone levels.
-
mRNA and protein expression of glucocorticoid receptors.
-
mRNA and protein expression of BDNF.
-
Phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) in the hippocampus and prefrontal cortex.[3]
-
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound are mediated through its interaction with several key signaling pathways.
Neuroprotection: PI3K/Akt and PKC Signaling
The neuroprotective effects of this compound are, in part, mediated by the activation of the PI3K/Akt and PKC signaling pathways. These pathways are crucial for promoting cell survival and inhibiting apoptosis. The neuroprotective activity of this compound can be blocked by inhibitors of PI3K and PKC.[4] this compound has been shown to restore the levels of phosphorylated Akt (p-Akt), a key anti-apoptotic factor.[4]
Antidepressant Effects: HPA Axis and BDNF Signaling
The antidepressant-like activity of this compound is linked to its ability to modulate the HPA axis and enhance BDNF signaling. Chronic stress leads to HPA axis hyperactivity, characterized by elevated corticosterone levels and reduced glucocorticoid receptor expression. This compound has been shown to reverse these stress-induced changes.[3] Furthermore, it elevates the expression of BDNF, a neurotrophin crucial for neuronal survival and synaptic plasticity, and activates downstream signaling molecules like ERK and CREB.[3]
Experimental Workflow: In Vivo Neuroprotection Study
The following diagram outlines the typical workflow for an in vivo study investigating the neuroprotective effects of this compound.
Conclusion
This compound is a promising natural compound with a well-defined pharmacological profile. Its neuroprotective, anti-cancer, and antidepressant-like effects are supported by a growing body of preclinical evidence. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways such as PI3K/Akt, PKC, and BDNF, provides a solid foundation for its further development as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and clinical translation of this compound. Further studies are warranted to fully explore its therapeutic potential and to establish its safety and efficacy in human populations.
References
- 1. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant-like Effect of this compound in Mice Exposed to Chronic Unpredictable Mild Stress by Modulating the Hypothalamic-Pituitary-Adrenal Axis Function and Activating BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Bacopaside I: A Deep Dive into its Role in Cognitive Enhancement
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bacopaside I, a principal triterpenoid saponin derived from the Ayurvedic herb Bacopa monnieri, has emerged as a promising natural compound for cognitive enhancement and neuroprotection. Traditionally used for centuries to improve memory and intellect, modern scientific investigation is now elucidating the molecular mechanisms that underpin these nootropic effects. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, summarizing key quantitative data from preclinical studies, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved in its cognitive-enhancing properties. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of neuropharmacology and drug development.
Mechanisms of Action
This compound exerts its cognitive-enhancing effects through a multi-faceted approach, targeting several key pathological and physiological processes in the brain. The primary mechanisms include antioxidant activity, modulation of neurotransmitter systems, anti-inflammatory effects, reduction of amyloid-beta (Aβ) pathology, and the activation of crucial signaling pathways for neuronal survival and synaptic plasticity.
Antioxidant and Neuroprotective Effects
This compound has demonstrated significant antioxidant properties, protecting the brain from oxidative stress, a key contributor to age-related cognitive decline and neurodegenerative diseases.[1] Studies have shown that treatment with this compound can increase the activity of endogenous antioxidant enzymes in the brain.[2] In a rat model of transient focal ischemia, oral administration of this compound markedly increased the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in the brain.[2] This enhancement of the brain's antioxidant defense system helps to neutralize reactive oxygen species (ROS) and reduce lipid peroxidation, thereby protecting neurons from oxidative damage.[3]
Modulation of Neurotransmitter Systems
The cholinergic system is crucial for learning and memory, and its dysfunction is a hallmark of Alzheimer's disease. This compound has been shown to modulate the cholinergic system by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[4][5] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6][7]
Anti-inflammatory Action
Neuroinflammation is increasingly recognized as a critical factor in the pathogenesis of cognitive decline and neurodegenerative diseases. This compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. While direct studies on this compound are emerging, research on Bacopa monnieri extracts, rich in bacosides, has shown a reduction in the release of inflammatory mediators like TNF-α and IL-6 from activated microglial cells.[8]
Reduction of Amyloid-Beta Pathology
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. This compound has been shown to significantly reduce the Aβ burden in preclinical models. In a study using APP/PS1 transgenic mice, a model for Alzheimer's disease, treatment with this compound resulted in a remarkable reduction in Aβ plaque load in the brain.[9][10] The proposed mechanism involves the promotion of Aβ clearance through the induction of an immune-mediated response and enhanced phagocytosis by microglia.[9][11]
Signaling Pathways Modulated by this compound
This compound's neuroprotective and cognitive-enhancing effects are mediated through the modulation of key intracellular signaling pathways that are critical for neuronal survival, growth, and synaptic plasticity.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is implicated in protecting neurons from apoptosis. This compound has been shown to activate this pathway.[12] In models of neuronal damage, the neuroprotective effects of this compound were blocked by inhibitors of PI3K, indicating the essential role of this pathway.[3] Activation of the PI3K/Akt pathway by this compound leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby promoting neuronal survival.[3][12]
PKC Signaling Pathway
Protein Kinase C (PKC) is another important signaling molecule involved in neuronal function and plasticity. The neuroprotective effects of this compound have also been linked to the activation of the PKC pathway.[12] Similar to the PI3K/Akt pathway, inhibition of PKC has been shown to block the protective effects of this compound in neuronal cell cultures.[3] The activation of PKC can influence a variety of downstream targets involved in synaptic function and cell survival.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cognitive function and related biomarkers.
Table 1: Effects of this compound on Cognitive Performance in Animal Models
| Animal Model | Test | Dosage | Duration | Key Quantitative Outcomes | Reference |
| APP/PS1 Mice | Morris Water Maze | 15 mg/kg/day | 8 months | Significant improvement in long-term spatial memory.[9] | [9][10] |
| APP/PS1 Mice | Y-Maze | 15 mg/kg/day | 8 months | Reversal of Y-maze performance deficits.[13] | [13] |
| MCAO Rats | Neurological Deficit Score | 10 & 30 mg/kg | 6 days | Significant reduction in neurological deficits.[2] | [2] |
Table 2: Effects of this compound on Biochemical Markers in the Brain
| Animal Model | Marker | Dosage | Duration | Key Quantitative Outcomes | Reference |
| MCAO Rats | ATP Content | 3, 10, & 30 mg/kg | 6 days | Increased brain ATP content.[2] | [2] |
| MCAO Rats | Na+K+ATPase Activity | 3, 10, & 30 mg/kg | 6 days | Increased Na+K+ATPase activity.[2] | [2] |
| MCAO Rats | Ca2+Mg2+ATPase Activity | 3, 10, & 30 mg/kg | 6 days | Increased Ca2+Mg2+ATPase activity.[2] | [2] |
| MCAO Rats | SOD, CAT, GSH-Px Activity | 3, 10, & 30 mg/kg | 6 days | Improved antioxidant enzyme activities.[2] | [2] |
| MCAO Rats | MDA Content | 3, 10, & 30 mg/kg | 6 days | Markedly inhibited the increase in MDA content.[2] | [2] |
| APP/PS1 Mice | Aβ 1-40 & 1-42 Levels | 15 mg/kg/day | 8 months | Reduction in Aβ levels by as much as 60%.[9][13] | [9][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the cognitive-enhancing effects of this compound.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[5][14][15][16][17]
Objective: To evaluate the effect of this compound on spatial learning and memory.
Apparatus:
-
A circular tank (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.[14][17]
-
An escape platform submerged 1-2 cm below the water surface.[15]
-
A video tracking system to record the animal's swim path and latency to find the platform.[5]
-
Distinct visual cues placed around the room to serve as spatial references.[14]
Procedure:
-
Acquisition Phase:
-
Animals are trained over several consecutive days (typically 4-5 days) with multiple trials per day.
-
In each trial, the animal is placed in the water at one of four quasi-random starting positions, facing the wall of the tank.[16]
-
The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.[5]
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to the platform.[5]
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location in relation to the distal cues.[17]
-
-
Probe Trial:
-
On the day following the last acquisition trial, the platform is removed from the tank.
-
The animal is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[16]
-
Data Analysis:
-
Escape latency and swim path length during the acquisition phase.
-
Time spent in the target quadrant and the number of crossings over the former platform location during the probe trial.
Y-Maze Test
The Y-maze test is used to assess spatial working memory in rodents, based on their innate tendency to explore novel environments.[18][19][20][21][22]
Objective: To evaluate the effect of this compound on short-term spatial memory.
Apparatus:
-
A Y-shaped maze with three identical arms (labeled A, B, and C) at a 120-degree angle to each other.[22]
-
A video camera positioned above the maze to record the animal's movements.[19]
Procedure:
-
Habituation:
-
Spontaneous Alternation:
-
Place the animal at the end of one arm (the start arm) and allow it to freely explore all three arms for a set period (e.g., 8 minutes).[18][19]
-
Record the sequence of arm entries. An arm entry is typically defined as the animal placing all four paws into the arm.[22]
-
An alternation is defined as consecutive entries into all three different arms (e.g., ABC, BCA, CAB).[19]
-
Data Analysis:
-
The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
A higher percentage of alternation indicates better spatial working memory.
Conclusion
This compound demonstrates significant potential as a cognitive-enhancing agent with a multifaceted mechanism of action. Its ability to combat oxidative stress, modulate neurotransmitter systems, reduce neuroinflammation, and mitigate amyloid-beta pathology, all underpinned by the activation of key neuroprotective signaling pathways, makes it a compelling candidate for further research and development. The preclinical data summarized in this guide provides a strong foundation for its therapeutic potential in addressing age-related cognitive decline and neurodegenerative disorders. Future clinical investigations are warranted to translate these promising preclinical findings into tangible benefits for human cognitive health. This technical guide serves as a comprehensive resource for the scientific community to advance the understanding and application of this compound in the pursuit of novel therapies for cognitive enhancement.
References
- 1. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 12-Week Bacopa monnieri Consumption on Attention, Cognitive Processing, Working Memory, and Functions of Both Cholinergic and Monoaminergic Systems in Healthy Elderly Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bacopa monniera extract reduces amyloid levels in PSAPP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 18. Y-Maze Protocol [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. uknowledge.uky.edu [uknowledge.uky.edu]
- 22. Y-maze Protocol - IMPReSS [web.mousephenotype.org]
In Vitro Antioxidant Activity of Bacopaside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Bacopaside I, a principal triterpenoid saponin isolated from Bacopa monnieri. The neuroprotective effects of Bacopa monnieri are largely attributed to the antioxidant capacity of its active constituents, known as bacosides.[1][[“]] This document collates quantitative data, detailed experimental methodologies, and relevant signaling pathways to support further research and drug development endeavors.
Quantitative Antioxidant Activity
The antioxidant potential of this compound and related compounds is typically evaluated through various in vitro assays that measure their ability to scavenge free radicals and inhibit lipid peroxidation. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit 50% of the radical activity; a lower IC50 value indicates higher antioxidant potency.[3]
While specific quantitative data for purified this compound is limited in the literature, data for "Bacoside A," a well-studied mixture of saponins that includes this compound, provides a valuable reference for its expected activity.[1][4]
| Compound/Extract | Assay Type | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Source |
| Bacoside A (mixture) | DPPH Radical Scavenging | 44.11 | Ascorbic Acid | 51.23 | [5] |
| Bacoside A (mixture) | ABTS Radical Scavenging | 48.13 | Ascorbic Acid | 51.23 | [5] |
| Bacoside A (mixture) | Ferric Reducing Antioxidant Power (FRAP) | 48.21 | Ascorbic Acid | 51.23 | [5] |
| Methanolic Extract of Bacopa monnieri | DPPH Radical Scavenging | 456.07 | - | - | [6][7] |
| Methanolic Extract of Bacopa monnieri | Nitric Oxide Scavenging | 21.29 | Ascorbic Acid | 5.47 | [6][7] |
Detailed Experimental Protocols
Reproducibility and validation of scientific findings rely on detailed methodologies. The following are generalized protocols for common in vitro antioxidant assays used to evaluate this compound and other bacosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[3] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (or sample)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. This solution should be freshly made and stored in the dark.[8]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations.[8]
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the various concentrations of the test sample.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the test sample.
-
For the positive control, use a known antioxidant at various concentrations.[8]
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]
-
Calculation: Percentage of Inhibition (%) = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the inhibition percentage against the sample concentration.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically at 734 nm.[8]
Materials:
-
ABTS
-
Potassium persulfate
-
Ethanol or Phosphate-buffered saline (PBS)
-
This compound (or sample)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation (ABTS•+ Solution):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]
-
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.[8]
-
Assay Protocol:
-
Add a small volume (e.g., 20 µL) of the different concentrations of the test sample to a 96-well plate.
-
Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.[8]
-
-
Incubation: Incubate at room temperature for approximately 6-15 minutes.[8]
-
Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: The calculation of scavenging activity percentage and determination of the IC50 value are performed similarly to the DPPH assay.[8]
Superoxide Anion Radical Scavenging Assay
Principle: This assay is based on the reduction of nitro blue tetrazolium (NBT) in the presence of NADH and phenazine methosulfate (PMS) under aerobic conditions. The superoxide radicals generated reduce NBT to a purple formazan. The antioxidant's ability to scavenge the superoxide radicals and inhibit the formazan formation is measured spectrophotometrically at 560 nm.[5][9]
Materials:
-
Tris buffer (0.02 M, pH 8.0)
-
NBT (Nitro blue tetrazolium) solution (1M)
-
NADH (Nicotinamide adenine dinucleotide) solution (1M)
-
PMS (Phenazine methosulfate) solution (1M)
-
This compound (or sample)
Procedure:
-
Reaction Mixture: In a tube, mix 50 µL of 1M NBT, 150 µL of 1M NADH, and the sample at various concentrations in Tris buffer. The total volume should be 3 mL.[5]
-
Reaction Initiation: Start the reaction by adding 15 µL of 1M PMS to the mixture.[5]
-
Incubation: Incubate at ambient temperature for 5 minutes.[9]
-
Measurement: Record the absorbance at 560 nm.[5]
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample-treated groups to a control group without the antioxidant.[9]
Lipid Peroxidation Inhibition Assay (TBARS Assay)
Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at around 532 nm.[3][10]
Materials:
-
Lipid source (e.g., brain homogenate)
-
This compound (or sample) dissolved in a suitable solvent
-
SDS (Sodium dodecyl sulfate) solution (8.1%)
-
Acetic acid solution (20%, pH 3.5)
-
TBA (Thiobarbituric acid) solution (0.8%)
-
Positive control (e.g., Trolox)
Procedure:
-
Reaction Mixture:
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the tubes and centrifuge to separate the phases.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (with induced peroxidation but without the antioxidant).[3]
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways associated with the antioxidant activity of bacosides.
Caption: General workflow for in vitro antioxidant assays.[3]
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Potential signaling pathways for bacoside-mediated antioxidant effects.[1]
Concluding Remarks
The available in vitro data strongly suggest that this compound, as a key component of Bacopa monnieri, possesses significant antioxidant properties. Its ability to scavenge free radicals and potentially modulate cellular antioxidant defense pathways underscores its therapeutic potential, particularly in the context of neurodegenerative diseases where oxidative stress is a key pathological factor.[1][12] Further studies with purified this compound are warranted to delineate its specific contribution to the overall antioxidant and neuroprotective effects of Bacopa monnieri extracts.
References
- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sngasc.ac.in [sngasc.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
- 8. benchchem.com [benchchem.com]
- 9. phytojournal.com [phytojournal.com]
- 10. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
Bacopaside I: A Deep Dive into its Neuroprotective Effects on Neuronal Cell Cultures
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the molecular and cellular effects of Bacopaside I on neuronal cell cultures. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
This compound, a principal triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered significant scientific interest for its neuroprotective properties. In vitro studies utilizing various neuronal cell culture models have demonstrated its potential to mitigate neuronal damage, combat oxidative stress, and modulate signaling pathways crucial for neuronal survival and function. This guide aims to provide a comprehensive resource for understanding the mechanisms underlying the therapeutic potential of this compound.
Quantitative Effects of this compound on Neuronal Cell Cultures
The neuroprotective efficacy of this compound has been quantified across a range of in vitro assays. The following tables summarize the key quantitative findings from various studies, providing a comparative overview of its effects on cell viability, neurite outgrowth, and antioxidant enzyme activity.
| Cell Line | Stressor | This compound Concentration | Outcome | Quantitative Effect | Reference |
| Organotypic hippocampal slice cultures | Oxygen-Glucose Deprivation (OGD) | 25 μM | Neuroprotection | Attenuated OGD-induced neuronal cell damage | [1] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Not specified | Cytoprotection | Increased cell viability | [2] |
| Primary cortical neurons | Beta-amyloid (Aβ) | Not specified | Neuroprotection | Diminished neuronal death induced by Aβ peptide | [3] |
| PC-12 cells | Not specified | 5, 10, and 20 µg/mL | Neurite Outgrowth | Potentiated neurite outgrowth | [4] |
| Neural Stem Cells | Not specified | 5 and 10 µg/mL | Dendrite Formation | Promoted neuronal growth and dendrite formation | [5] |
| Parameter | Model | This compound Treatment | Effect | Reference |
| Superoxide Dismutase (SOD) | Rat model of transient focal ischemia | 3, 10, and 30 mg/kg | Improved antioxidant enzyme activity | [6] |
| Catalase (CAT) | Rat model of transient focal ischemia | 3, 10, and 30 mg/kg | Improved antioxidant enzyme activity | [6] |
| Glutathione Peroxidase (GSH-Px) | Rat model of transient focal ischemia | 3, 10, and 30 mg/kg | Improved antioxidant enzyme activity | [6] |
| Malondialdehyde (MDA) | Rat model of transient focal ischemia | 3, 10, and 30 mg/kg | Markedly inhibited the increase in MDA content | [6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms of action.
This pathway illustrates how this compound promotes neuronal survival. It activates Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt.[1][7] Phosphorylated Akt (p-Akt) is a key anti-apoptotic factor that ultimately contributes to the attenuation of neuronal necrosis and apoptosis.[1][7]
This diagram depicts the role of this compound in mitigating oxidative stress. It enhances the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[6] These enzymes are crucial for scavenging reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[8]
Detailed Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, this section provides detailed methodologies for key in vitro experiments.
Neurite Outgrowth Assay
This assay is crucial for assessing the potential of this compound to promote neuronal regeneration and plasticity.[5]
Objective: To quantify the effect of this compound on the growth of neurites from neuronal cells.
Materials:
-
Neuronal cell line (e.g., PC-12, SH-SY5Y, or primary neurons)[2][4]
-
Cell culture medium appropriate for the chosen cell line
-
This compound stock solution
-
Multi-well culture plates (e.g., 96-well)[2]
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Cell Seeding: Plate the neuronal cells in multi-well plates at a density that allows for individual cell morphology to be observed. Allow the cells to adhere and stabilize for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for neurite extension.
-
Fixation and Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.
-
Imaging: Capture images of multiple fields per well using a microscope.
-
Analysis: Use image analysis software to measure the length of the longest neurite per cell and the total neurite length per cell.[9]
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the protective effects of this compound against cytotoxic insults.[2]
Objective: To assess the effect of this compound on the viability of neuronal cells exposed to a stressor.
Materials:
-
Neuronal cell line
-
Cell culture medium
-
This compound stock solution
-
Cytotoxic stressor (e.g., H₂O₂, amyloid-beta)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Stressor Application: Add the cytotoxic stressor to the wells (except for the control group) and incubate for the required time to induce cell death.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is directly proportional to the number of viable cells.
References
- 1. Protective effects of Bacopa monnieri on ischemia-induced cognitive deficits in mice: the possible contribution of this compound and underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crude Extracts of Bacopa Monnieri Induces Dendrite Formation in Rodent Neural Stem Cell Cultures—A Possible Use in Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Bacopaside I: A Technical Guide to its Interaction with Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside I, a principal triterpenoid saponin derived from the Ayurvedic herb Bacopa monnieri, is a significant contributor to the plant's nootropic and neuroprotective properties. Its therapeutic potential is largely attributed to its complex and multi-target interactions with various neurotransmitter systems. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with the cholinergic, serotonergic, dopaminergic, GABAergic, and noradrenergic systems. It consolidates available quantitative data, details essential experimental protocols for investigating these interactions, and presents visual diagrams of key signaling pathways and workflows to support further research and drug development. While much of the existing research has been conducted on complex Bacopa monnieri extracts (BME) or related bacosides, this guide distinguishes these findings and focuses on the specific actions of this compound where data is available, highlighting critical knowledge gaps and future research directions.
Interaction with Cholinergic System
The cholinergic system is integral to cognitive functions, particularly learning and memory. The cognitive-enhancing effects of Bacopa monnieri are frequently linked to the modulation of this pathway. The primary mechanisms explored involve the regulation of acetylcholine (ACh), the principal neurotransmitter of this system.
Mechanism of Action: Evidence suggests that Bacopa monnieri extracts enhance cholinergic neurotransmission by increasing the availability of ACh. This is proposed to occur via two main routes: the inhibition of acetylcholinesterase (AChE), the enzyme that degrades ACh, and the activation of choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis.[1][2][3] However, it is crucial to note that one in-silico and in-vitro study found that parent bacosides, including an isomer of this compound, did not directly inhibit AChE, suggesting that in-vivo metabolites may be the active compounds.
Quantitative Data: Cholinergic System Interaction
| Compound Tested | Assay | Target | Result Type | Value | Reference |
| This compound | AChE Inhibition | Acetylcholinesterase | IC₅₀ | Not Reported | - |
| Bacopaside X (Isomer) | AChE Inhibition | Acetylcholinesterase | IC₅₀ | 12.78 µM | [4] |
| Purified Bacoside A | AChE Inhibition | Acetylcholinesterase | IC₅₀ | 9.96 µg/mL | [5] |
| Bacopa monnieri Extract | ACh Content | Acetylcholine | In vivo ↑ | - | [2] |
| Bacopa monnieri Extract | ChAT Activity | Choline Acetyltransferase | In vivo ↑ | - | [2] |
Note: Bacoside A is a mixture of saponins including bacoside A3, bacopaside II, bacopasaponin C, and bacopaside X (an isomer of this compound).
Signaling Pathway: Cholinergic Modulation
Interaction with Serotonergic System
The serotonergic system, which utilizes serotonin (5-hydroxytryptamine or 5-HT), is a key regulator of mood, anxiety, and cognition. Modulation of this system is a proposed mechanism for the anxiolytic and antidepressant-like effects of Bacopa monnieri.
Mechanism of Action: Studies on Bacopa monnieri extract suggest it can increase brain levels of 5-HT.[6] This may be achieved by upregulating the expression of tryptophan hydroxylase 2 (TPH2), the rate-limiting enzyme in serotonin synthesis, and the serotonin transporter (SERT), which is responsible for 5-HT reuptake.[1] Furthermore, in-silico and in-vitro studies indicate that derivatives of bacosides exhibit binding affinity for specific serotonin receptors, such as 5-HT2A.[7]
Quantitative Data: Serotonergic System Interaction
| Compound Tested | Assay | Target | Result Type | Value | Reference |
| This compound | Receptor Binding | 5-HT Receptors | Kᵢ | Not Reported | - |
| Ebelin Lactone (derivative) | Receptor Binding | 5-HT2A Receptor | Kᵢ | 4.21 µM | [8] |
| Bacopa monnieri Extract | Gene Expression | Tryptophan Hydroxylase 2 (TPH2) | In vivo ↑ | - | [1] |
| Bacopa monnieri Extract | Gene Expression | Serotonin Transporter (SERT) | In vivo ↑ | - | [1] |
| Bacopa monnieri Extract | Neurotransmitter Level | Serotonin (5-HT) | In vivo ↑ | - | [1] |
Signaling Pathway: Serotonergic Modulation
Interaction with Dopaminergic System
The dopaminergic system is crucial for motor control, motivation, reward, and executive function. The interaction of Bacopa monnieri with this system is complex, with reports indicating varied and potentially context-dependent effects.
Mechanism of Action: Some studies report that Bacopa monnieri extract can prevent the depletion of dopamine (DA) under chronic stress conditions.[9] Conversely, other research suggests it may have anti-dopaminergic effects in the striatum.[9] It has been shown to ameliorate dysfunction of D1 and D2 dopamine receptors in a rat model of neonatal hypoglycemia.[10] A significant finding for this compound is its selective inhibition of Monoamine Oxidase A (MAO-A), an enzyme that degrades monoamines, including dopamine.[7] This action would lead to increased synaptic dopamine levels. In-vitro studies also show that Bacoside A and Bacopaside X (an isomer of this compound) have a binding affinity for the D1 receptor.[8]
Quantitative Data: Dopaminergic System Interaction
| Compound Tested | Assay | Target | Result Type | Value | Reference |
| This compound | Enzyme Inhibition | MAO-A | Activity | Selective Inhibition | [7] |
| This compound | Enzyme Inhibition | MAO-B | Activity | No significant effect | [7] |
| Bacoside A & Bacopaside X | Receptor Binding | D1 Receptor | Kᵢ | 9.06 µM | [8] |
| Bacopa monnieri Extract | Receptor Modulation | D1/D2 Receptors | Activity | Ameliorates dysfunction | [10] |
Signaling Pathway: Dopaminergic Modulation
Interaction with GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, playing a critical role in balancing neuronal excitation. Its modulation is associated with anxiolytic, anticonvulsant, and sedative effects.
Mechanism of Action: Bacopa monnieri extract and its constituent Bacoside A have been shown to modulate the GABAergic system. In animal models of epilepsy, treatment reversed the pathological decrease in GABA receptor density.[11][12] Proposed mechanisms include the upregulation of glutamate decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate, and direct enhancement of GABA_A receptor function.[10] The molecular basis may involve the regulation of mRNA translation and surface expression of GABA receptors.[13]
Quantitative Data: GABAergic System Interaction
| Compound Tested | Assay | Target | Result Type | Value | Reference |
| This compound | Receptor Binding/Modulation | GABA Receptors | - | Not Reported | - |
| Bacoside A | Receptor Binding | GABA Receptors | Bₘₐₓ | Reverses decrease in epileptic rats | [11][12] |
| Bacoside A | Gene Expression | GABA Receptor Subunits | mRNA levels | Reverses decrease in epileptic rats | [12] |
| Bacopa monnieri Extract | Gene Expression | GAD | mRNA levels | Reverses decrease in epileptic rats | [12] |
Signaling Pathway: GABAergic Modulation
Interaction with Noradrenergic System
The noradrenergic system, utilizing norepinephrine (noradrenaline), is involved in attention, arousal, and the "fight-or-flight" response. It is also implicated in mood regulation, and its dysfunction is linked to depression.
Mechanism of Action: The antidepressant-like effects of isolated this compound have been directly linked to the noradrenergic system.[14] In a mouse model, this compound treatment significantly reversed reserpine-induced depressive-like behaviors (e.g., hypothermia), which are known to be caused by the depletion of monoamines, including norepinephrine.[14] The study concluded that the effect was not mediated by serotonin or MAO inhibition, pointing towards a more direct or indirect activation of the noradrenergic pathway.[14]
Quantitative Data: Noradrenergic System Interaction
| Compound Tested | Assay | Target | Result Type | Value | Reference |
| This compound (5 & 15 mg/kg) | Reserpine-Induced Hypothermia | Noradrenergic System | In vivo | Significantly reversed hypothermia | [14] |
| This compound (5 & 15 mg/kg) | Reserpine-Induced Ptosis | Noradrenergic System | In vivo | Significantly reversed ptosis | [14] |
Detailed Experimental Protocols
The following protocols provide a framework for the in-vitro and in-vivo assessment of this compound's interaction with neurotransmitter systems.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the formation of 5-thio-2-nitrobenzoate, a yellow-colored product, from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with DTNB.[4][5]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Chromogen
-
Phosphate Buffer (e.g., 100 mM, pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control (e.g., Donepezil)
-
96-well microplate and reader (412 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI, DTNB, AChE, this compound, and the positive control in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate Buffer
-
DTNB solution
-
Test compound (serial dilutions of this compound) or control (buffer for total activity, positive control).
-
-
Pre-incubation: Add the AChE enzyme solution to each well. Mix and pre-incubate the plate for 15 minutes at 25-30°C.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings at regular intervals (e.g., every minute for 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δt) for each concentration.
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] x 100.
-
Plot % Inhibition versus the logarithm of this compound concentration to determine the IC₅₀ value.
-
Protocol: Radioligand Receptor Binding Assay (Competitive)
This assay determines the affinity (Kᵢ) of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand ([³H]-ligand) for binding to receptor-containing membranes.[1][2]
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT2A or D1 receptors).
-
Radioligand: A tritiated ([³H]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-SCH 23390 for D1).
-
Test Compound: this compound.
-
Non-specific Binding (NSB) Control: An unlabeled ligand at a high concentration to saturate all specific binding sites (e.g., Mianserin for 5-HT2A, Haloperidol for D1).
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic acid, pH 7.4).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in a solution like 0.3% PEI).
-
Cell harvester, scintillation vials, and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and homogenize receptor-containing cell membranes in ice-cold binding buffer. Dilute to a final protein concentration of ~5-20 µg per well.
-
Assay Setup (96-well plate):
-
Total Binding: Add binding buffer, [³H]-ligand (at a concentration near its Kₑ), and membrane suspension.
-
Non-specific Binding (NSB): Add NSB control, [³H]-ligand, and membrane suspension.
-
Competition: Add serial dilutions of this compound, [³H]-ligand, and membrane suspension.
-
-
Incubation: Incubate the plate for 60-120 minutes at a specified temperature (e.g., 27°C or 37°C) with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The receptors and bound ligand are trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Calculate % Inhibition for each this compound concentration.
-
Use non-linear regression to fit a competition binding curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Modulation by extracellular pH of GABAA receptors expressed in Xenopus oocytes injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 14. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
Bacopaside I: A Literature Review for Neurodegenerative Diseases
An in-depth technical guide on the core.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside I is a prominent triterpenoid saponin derived from Bacopa monnieri, a plant with a long history in traditional Ayurvedic medicine as a nootropic or "brain tonic".[1][2] In recent years, rigorous scientific investigation has focused on its neuroprotective properties, highlighting its potential as a therapeutic agent for complex neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[3][4][5] These diseases share common pathological hallmarks, including oxidative stress, neuroinflammation, protein aggregation, and neuronal apoptosis, all of which appear to be modulated by this compound and other constituents of Bacopa monnieri.[1][[“]][7] This technical guide synthesizes the current literature, presenting quantitative data, detailed experimental protocols, and key molecular pathways to serve as a comprehensive resource for the scientific community engaged in neurotherapeutics research and development.
Quantitative Data Summary
The following tables collate quantitative data from key preclinical studies, offering a comparative overview of this compound's efficacy across various experimental models of neurodegeneration.
Table 1: In Vivo Efficacy of this compound in Animal Models
| Disease Model | Animal Model | Compound & Dosage | Duration | Key Quantitative Outcomes | Reference |
| Parkinson's Disease | Rotenone-induced rats | This compound (5, 15, 45 mg/kg, oral) | 4 weeks | Attenuated motor function deficits (Rotarod, grip strength); Reversed rotenone-induced dopamine reduction; Increased Tyrosine Hydroxylase (TH)-positive neurons. | [3][4] |
| Alzheimer's Disease | APP/PS1 transgenic mice | This compound | Not Specified | Ameliorated cognitive impairment; Reduced Aβ levels in the brain; Improved activity of anti-oxidative enzymes. | |
| Cerebral Ischemia | MCAO-reperfusion rats | This compound (3, 10, 30 mg/kg, oral) | 6 days | Reduced neurological deficits; Significantly decreased cerebral infarct volume and edema (10 & 30 mg/kg); Increased brain ATP content; Dose-dependently increased SOD, CAT, GSH-Px activity and decreased MDA content. | [2][8] |
Table 2: In Vitro Mechanistic Data of Bacopa Monnieri Constituents
| Compound/Extract | Cell Line | Stressor/Condition | Concentration Range | Key Quantitative Outcomes | Reference |
| This compound & II (Combined) | MDA-MB-231 (Breast Cancer) | Invasion Assay | 5 µM this compound + 5 µM Bacopaside II | Reduced spheroid invasion by 98% at day 3. | [9] |
| Bacopaside II | Colon Cancer Cells | Apoptosis Assay | 15 - 30 µM | Increased Caspase-3/7 activity, indicating apoptosis induction. | |
| Bacopa Monnieri Extract | SH-SY5Y | Oxidized LDL | Not Specified | Reduced the percentage of apoptotic cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines representative protocols for evaluating the neuroprotective effects of this compound.
Rotenone-Induced Parkinson's Disease Model in Rats
This protocol is designed to assess the neuroprotective effects of a test compound against toxin-induced parkinsonism, which mimics key pathological features of PD.[3][4]
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Induction of Parkinsonism: Rats are administered rotenone (e.g., 2 mg/kg body weight) dissolved in a suitable vehicle (e.g., sunflower oil) via oral gavage or subcutaneous injection for a period of 4 to 5 consecutive weeks to induce PD-like neurodegeneration and motor symptoms.[3][4]
-
Treatment Groups:
-
Behavioral Assessments:
-
Rotarod Test: To measure motor coordination and balance. The latency to fall from an accelerating rotating rod is recorded.
-
Grip Strength Test: To assess forelimb muscle strength.
-
Foot Printing Test: To analyze gait parameters.
-
-
Post-mortem Analysis:
-
Neurochemical Analysis: Striatal tissue is dissected to measure dopamine levels and its metabolites using HPLC.
-
Immunohistochemistry: Brain sections containing the substantia nigra are stained for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons.[3][4]
-
Biochemical Assays: Brain homogenates are used to measure markers of oxidative stress, such as malondialdehyde (MDA) content, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[8]
-
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses a compound's ability to protect neuronal cells from a specific toxic insult relevant to neurodegenerative disease.
-
Cell Culture:
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays).
-
After 24 hours, cells are pre-treated with various concentrations of this compound for 2-24 hours.
-
A neurotoxic stressor is added (e.g., Aβ₁₋₄₂ oligomers for AD models, MPP⁺ or rotenone for PD models, H₂O₂ for general oxidative stress).
-
Cells are incubated for an additional 24 hours.
-
-
Endpoint Assays:
-
Cell Viability (MTT Assay): MTT reagent is added to the cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which are then dissolved and quantified by measuring absorbance at ~570 nm.
-
Apoptosis Assays: Apoptosis can be measured by quantifying Caspase-3/7 activity using a luminescent or fluorescent substrate, or by using Annexin V/Propidium Iodide staining and flow cytometry.[10]
-
Western Blotting: Cell lysates are collected to analyze the expression and phosphorylation status of key proteins in signaling pathways (e.g., p-Akt, Nrf2, cleaved Caspase-3).[11]
-
Mandatory Visualizations: Signaling Pathways and Workflows
This compound exerts its neuroprotective effects by modulating complex intracellular signaling networks. The following diagrams, rendered in DOT language, illustrate these mechanisms and a typical research workflow.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[12] Bacopa monnieri extracts have been shown to activate this pathway.[11][12] this compound likely contributes to this activation, leading to the transcription of antioxidant genes and enhanced cellular protection.
Figure 1. Activation of the Nrf2 antioxidant pathway by this compound.
PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis.[13][14][15][16] Its activation is a key mechanism for neuroprotection. Bacosides are known to modulate this pathway, thereby preventing neuronal cell death.[11][17]
Figure 2. This compound-mediated neuroprotection via the PI3K/Akt pathway.
Preclinical Drug Discovery Workflow
The evaluation of a natural compound like this compound for therapeutic potential follows a structured, multi-stage workflow, progressing from initial screening to comprehensive animal model testing.
Figure 3. A typical preclinical workflow for evaluating this compound.
Conclusion and Future Directions
The existing body of literature strongly supports the neuroprotective potential of this compound.[1][3][4] Through multifaceted mechanisms, including the activation of the Nrf2 antioxidant response and the PI3K/Akt survival pathways, this compound effectively mitigates key pathological processes in models of Alzheimer's and Parkinson's diseases.[11][17] The quantitative data show clear efficacy in improving behavioral outcomes and protecting neurons at the cellular level.
For drug development professionals, this compound represents a compelling natural lead compound. However, several areas require further investigation:
-
Target Deconvolution: The precise molecular binding targets of this compound remain to be fully elucidated.
-
Pharmacokinetics and Bioavailability: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of isolated this compound are necessary to optimize dosing and delivery.
-
Comparative Studies: Direct, head-to-head studies comparing the efficacy of this compound with other bacosides and the full Bacopa monnieri extract would clarify its contribution to the plant's overall therapeutic effect.
-
Chronic Toxicology: Long-term safety and toxicology studies are a prerequisite for advancing to clinical trials.
By addressing these research gaps, the scientific community can pave the way for translating the therapeutic promise of this compound into a tangible clinical strategy for combating neurodegenerative diseases.
References
- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. benchchem.com [benchchem.com]
Preclinical Profile of Bacopaside I: A Technical Guide
Introduction
Bacopaside I is a prominent triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in traditional Ayurvedic medicine, particularly for cognitive enhancement.[1] Modern preclinical research has identified this compound as a key bioactive constituent, demonstrating a range of pharmacological activities. This technical guide provides a comprehensive summary of the preclinical data on this compound, with a focus on its anti-cancer and neuroprotective effects. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and an exploration of its mechanisms of action through signaling pathways.
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer potential, both as a single agent and in synergy with other compounds, notably Bacopaside II. Its effects have been observed across various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis, and the inhibition of cell migration and invasion.[1][2]
In Vitro Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified in several human cancer cell lines. Data from these studies are summarized below.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Remarks | Reference(s) |
|---|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | IC₅₀ | 99 (95% CI: 91–109) | - | [1] |
| T47D | ER+ Breast Cancer | IC₅₀ | 89 (95% CI: 73–109) | - | [1] |
| MCF7 | ER+ Breast Cancer | IC₅₀ | 83 (95% CI: 79–87) | - | [1] |
| BT-474 | HER2+ Breast Cancer | IC₅₀ | 59 (95% CI: 56–63) | More sensitive to this compound. | [1] |
| SW620 | Colon Cancer | EC₅₀ | 5.5 | - | [3] |
| HT-29 | Colon Cancer | - | - | Combined with Bacopaside II, significantly reduced migration. |[4] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CI: Confidence Interval.
Synergistic effects are notable when this compound is combined with Bacopaside II. These combinations, often at concentrations below their individual IC₅₀ values, effectively reduce the viability and proliferation of breast cancer cells.[1][2] For instance, in MDA-MB-231 cells, non-cytotoxic combinations significantly reduced spheroid invasion by up to 97%.[1]
Mechanism of Action in Cancer
The anti-cancer effects of this compound are multifactorial, involving the modulation of several key cellular processes and signaling pathways.
-
Cell Cycle Arrest: At higher concentrations, this compound, particularly in combination with Bacopaside II, induces a G2/M phase arrest in the cell cycle of breast cancer cells.[1][2]
-
Induction of Apoptosis: Following cell cycle arrest, treated cells show a significant increase in apoptosis. In MDA-MB-231 and BT-474 cell lines, apoptosis was observed at combinations as low as 10 µM this compound + 2.5 µM Bacopaside II.[1]
-
Inhibition of Migration and Invasion: this compound, especially when combined with Bacopaside II, significantly reduces cancer cell migration and invasion, key processes in metastasis.[1] This effect is also observed at non-cytotoxic concentrations.[1]
-
Modulation of Signaling Pathways: In oral cancer cells, this compound has been shown to induce mitochondrial fission via the PPA2-DRP1 axis and activate PINK1-PARKIN mediated mitophagy. This process helps eliminate dysfunctional mitochondria, thereby inhibiting NLRP3 inflammasome activation, which is implicated in cancer progression.[5][6] In colon cancer, a combination of this compound and II was found to enhance Smad4 and activin A signaling.[3]
Experimental Protocols: Anti-Cancer Studies
1.3.1 Cell Viability (MTS Assay)
-
Cell Lines: MDA-MB-231, T47D, MCF7, BT-474 (breast cancer), SW620 (colon cancer).[1][3]
-
Methodology: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with varying concentrations of this compound (and/or Bacopaside II) for a specified period (e.g., 72 hours). Cell viability is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, which is converted to a formazan product by viable cells. The absorbance is measured spectrophotometrically, and IC₅₀/EC₅₀ values are calculated from dose-response curves.[1]
1.3.2 Cell Cycle Analysis (Flow Cytometry)
-
Methodology: Cancer cells are treated with this compound combinations or a vehicle control. After treatment (e.g., 24 hours), cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on fluorescence intensity.[7]
1.3.3 Spheroid Invasion Assay
-
Cell Line: MDA-MB-231.[1]
-
Methodology: Cancer cell spheroids are generated and embedded in a matrix (e.g., Matrigel). The spheroids are then treated with non-cytotoxic concentrations of this compound and II. The invasion of cells from the spheroid into the surrounding matrix is monitored and quantified over several days using microscopy and image analysis software.[1]
Visualization of Anti-Cancer Mechanisms
Caption: this compound Anti-Cancer Signaling Pathways.
Neuroprotective Activity
This compound is a potent neuroprotective agent, with preclinical studies demonstrating its efficacy in models of ischemic stroke, Alzheimer's disease, and depression. Its mechanisms are largely attributed to its antioxidant properties and its ability to modulate key neuronal signaling pathways and neurotransmitter systems.[8][9]
In Vivo Efficacy
Table 2: In Vivo Neuroprotective Effects of this compound
| Model | Species | Dosing | Key Findings | Reference(s) |
|---|---|---|---|---|
| Cerebral Ischemia (MCAO) | Rat | 3, 10, 30 mg/kg (oral) | Significantly reduced neurological deficits, cerebral infarct volume, and edema. Increased brain ATP and antioxidant enzyme (SOD, CAT, GSH-Px) activity. | [10] |
| Alzheimer's Disease (APP/PS1) | Mouse | Not specified | Ameliorated learning deficits, improved spatial memory, and reduced amyloid plaque load. | [9] |
| Chronic Unpredictable Mild Stress | Mouse | 5, 15, 50 mg/kg (oral) | Exhibited antidepressant-like effects; reversed increased plasma corticosterone levels and modulated HPA axis hyperactivity. | [11] |
| Despair Tests (FST, TST) | Mouse | 5, 15, 50 mg/kg (oral) | Decreased immobility time; increased brain SOD and GPX activities. |[12] |
MCAO: Middle Cerebral Artery Occlusion; APP/PS1: Transgenic mouse model for Alzheimer's Disease; HPA: Hypothalamic-Pituitary-Adrenal; FST: Forced Swim Test; TST: Tail Suspension Test; SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase.
Mechanism of Action in Neuroprotection
This compound exerts its neuroprotective effects through a multi-target approach.
-
Antioxidant Activity: It enhances the activity of endogenous antioxidant enzymes such as SOD, CAT, and GSH-Px, and reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation.[10][12] This helps to mitigate oxidative stress, a key factor in neurodegenerative diseases.[8]
-
Modulation of Neurotransmitter Systems: this compound has been shown to selectively inhibit the MAO-A enzyme, which is involved in the breakdown of monoamine neurotransmitters.[8] Its antidepressant-like effects may also be related to the activation of the noradrenergic system.[12]
-
PI3K/Akt Signaling: this compound has been found to restore levels of phospho-Akt (p-Akt), a crucial anti-apoptotic factor, indicating a neuroprotective role via the PI3K/Akt pathway.[8]
-
HPA Axis Regulation: In stress models, this compound can reverse the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the stress response and depression.[11]
-
BDNF Signaling: The antidepressant effects of this compound are also mediated in part by activating the brain-derived neurotrophic factor (BDNF) signaling pathway, which is critical for neuronal survival and plasticity.[11]
-
Immune-Mediated Amyloid Clearance: In a mouse model of Alzheimer's disease, this compound was proposed to promote the clearance of β-amyloid plaques by inducing an appropriate level of innate immune stimulation and phagocytosis.[9]
Experimental Protocols: Neuroprotection Studies
2.3.1 Middle Cerebral Artery Occlusion (MCAO) Model
-
Species: Adult male Sprague-Dawley rats.[10]
-
Methodology: Rats are orally administered this compound (e.g., 3, 10, 30 mg/kg) or a vehicle daily for a set period (e.g., 6 days). On a designated day, transient focal cerebral ischemia is induced by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 2 hours), followed by reperfusion. Neurological deficits are scored at various time points post-MCAO. After a set reperfusion period (e.g., 70 hours), brains are harvested to measure infarct volume (e.g., with TTC staining), cerebral edema, and various biochemical markers (ATP, antioxidant enzymes, MDA).[10]
2.3.2 Chronic Unpredictable Mild Stress (CUMS) Model
-
Species: Mice.[11]
-
Methodology: Mice are subjected to a variety of mild, unpredictable stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal) daily for several weeks (e.g., 5 weeks) to induce depression-like behaviors. During this period, different groups of mice receive daily oral administration of this compound or a control vehicle. Behavioral tests (e.g., sucrose preference test, forced swim test) are conducted to assess anhedonia and despair. At the end of the study, blood and brain tissues are collected to measure plasma corticosterone and the expression of proteins related to the HPA axis and BDNF signaling pathway.[11]
Visualization of Neuroprotective Mechanisms
Caption: this compound Neuroprotective Signaling Pathways.
Pharmacokinetics and Toxicology
Comprehensive pharmacokinetic and toxicological data for isolated this compound are limited. Most available safety data pertains to standardized extracts of Bacopa monnieri.
Pharmacokinetics
Studies on Bacopa monnieri extracts suggest that the bioavailability of its constituent saponins, including this compound, is generally low due to poor water solubility.[10] Formulation strategies, such as creating a phospholipid complex, have been shown to increase the serum concentrations of bacosides compared to conventional extracts, suggesting a potential route to improve bioavailability.[10]
Toxicology
No specific LD₅₀ or dedicated toxicity studies for purified this compound are currently available. However, extensive toxicity testing on Bacopa monnieri extracts, which contain this compound as a known component, provides strong evidence of a favorable safety profile.
-
Acute Toxicity: In an acute oral toxicity study in female Sprague-Dawley rats, a single dose of Bacopa monnieri extract at 5,000 mg/kg did not produce any mortality or significant signs of toxicity over a 14-day observation period.[12]
-
Chronic Toxicity: In a 270-day chronic toxicity study, Sprague-Dawley rats were given daily oral doses of Bacopa monnieri extract at 30, 60, 300, and 1,500 mg/kg. The study found no significant changes in behavior, health, body or organ weights, or hematological and biochemical parameters, concluding that the extract did not produce any observable toxicity at these doses.[12]
These studies on the whole extract suggest that this compound is likely to have a wide safety margin, though further studies on the isolated compound are required for a definitive toxicological profile.
Visualization of Experimental Workflow
Caption: General Workflow for Preclinical Toxicity and PK Studies.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent, particularly in the fields of oncology and neurology. It exhibits potent anti-cancer activity through the induction of cell cycle arrest and apoptosis and demonstrates significant neuroprotective effects in models of ischemia, neurodegeneration, and depression via antioxidant and neuromodulatory mechanisms. While its efficacy is well-documented, further research is required to establish a complete pharmacokinetic profile and a definitive toxicological assessment of the purified compound. The development of formulations to enhance its oral bioavailability will be a critical step in translating its promising preclinical activity into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of C(av) rather than AUC in safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The antidepressant-like effect of this compound: possible involvement of the oxidative stress system and the noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Powder - High Purity (99%), Analytical Standard at Best Price [nacchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Bacopaside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside I is a key triterpenoid saponin isolated from Bacopa monnieri, a plant revered in traditional Ayurvedic medicine for its nootropic effects.[1] Modern pharmacological studies have begun to elucidate the mechanisms behind these cognitive-enhancing properties, with research pointing to the neuroprotective and antidepressant-like activities of its active constituents, including this compound.[2][3][4] This compound has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis and activate the brain-derived neurotrophic factor (BDNF) signaling pathway, highlighting its therapeutic potential.[3] The precise isolation and purification of this compound are critical for further pharmacological investigation and drug development.
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from Bacopa monnieri.
Data Presentation: Comparative Analysis of Extraction and Purification Methodologies
The selection of an appropriate extraction and purification strategy is paramount for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various methodologies to aid in this selection process.
Table 1: Comparison of Extraction Methods for Bacosides from Bacopa monnieri
| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Extraction Time | Temperature (°C) | Crude Extract Yield (%) | Total Saponin Content in Extract (%) | Reference |
| Maceration | 95% Ethanol | 1:6 | 3 days | Room Temperature | 16.63 ± 0.87 | 5.64 ± 0.43 | [5] |
| Maceration (pre-soaked in water) | 95% Ethanol | 1:6 (Ethanol) | 3 days | Room Temperature | 26.08 ± 1.25 | 8.00 ± 0.67 | [5] |
| Maceration | Methanol | 1:6 | 3 days | Room Temperature | 27.89 ± 0.48 | 6.60 ± 0.12 | [6][7] |
| Soxhlet Extraction | Ethanol | 1:5 | 3 hours | Boiling point of solvent | Not Specified | Not Specified | [5] |
| Soxhlet Extraction | Methanol | Not Specified | 8-12 hours | Boiling point of solvent | Not Specified | Not Specified | [8] |
| Percolation (after soaking in water) | Ethanol | Not Specified | Not Specified | Not Specified | Not Specified | 19.28 ± 0.12 | [7] |
Table 2: Parameters for Chromatographic Purification of Bacosides
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent System | Detection Wavelength (nm) | Key Findings | Reference |
| Column Chromatography | Silica Gel (100-200 mesh) | Gradient of Ethyl Acetate and Methanol | - | Effective for initial fractionation. Bacoside A was obtained at 18-21% methanol in ethyl acetate. | [8][9] |
| Column Chromatography | Silica Gel (100-200 mesh) | Chloroform and Methanol gradient | - | Used for purification of Bacoside A. | [10] |
| Preparative HPLC | Reversed-phase C18 | Acetonitrile and 0.05 M Sodium Sulphate buffer (pH 2.3) | 205 | Good separation of structurally similar bacosides. | [8][11] |
| Analytical HPLC | Reversed-phase C18 | Acetonitrile and Phosphate buffer (60:40 v/v) | 205 | Isocratic method for quantification. | [12] |
| Analytical HPLC | Reversed-phase C18 | Gradient of Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 2.4) | 205 | Fingerprinting and quality control of B. monnieri. | [13] |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and purification of this compound.
Protocol 1: Extraction of a Saponin-Rich Fraction
This protocol describes the initial extraction of a saponin-rich fraction from Bacopa monnieri.
1.1. Preparation of Plant Material:
-
Shade dry the whole plant of Bacopa monnieri and grind it into a coarse powder (30-40 mesh size).[8][14]
1.2. Defatting:
-
Pack the powdered herb into a Soxhlet apparatus.
-
Extract with hexane for 6-8 hours to remove lipids and pigments.[8]
-
Discard the hexane extract and dry the defatted plant material.
1.3. Saponin Extraction (Soxhlet Method):
-
Extract the defatted plant material with methanol for 8-12 hours in the same Soxhlet apparatus.[8]
-
Collect the methanolic extract.
1.4. Concentration:
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C to obtain a semi-dry mass.[8]
Protocol 2: Purification by Column Chromatography
This protocol details the fractionation of the crude extract to isolate a bacoside-rich fraction.
2.1. Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in ethyl acetate.
-
Pack the slurry into a glass column to create a uniform bed.[8]
2.2. Sample Loading:
-
Dissolve the crude methanolic extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel (1:2 ratio of extract to silica gel).
-
Dry the silica gel-adsorbed sample completely.
-
Carefully load the dried sample onto the top of the packed silica gel column.[5]
2.3. Elution:
-
Begin elution with 100% ethyl acetate.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in ethyl acetate. A common gradient is to increase the methanol concentration from 1% to 30%.[9]
-
Collect fractions of a suitable volume (e.g., 50 mL).[5]
2.4. Fraction Monitoring:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount of each fraction on a TLC plate (silica gel 60 F254).
-
Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol:Water, 7:3:0.5).[5]
-
Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating. Saponins typically appear as purple or blue spots.[5]
-
Pool the fractions containing the desired bacosides based on the TLC profile.
Protocol 3: High-Purity Purification by Preparative HPLC
This protocol describes the final purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).
3.1. System and Column:
-
A preparative HPLC system equipped with a UV detector.
-
A reversed-phase C18 column.
3.2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of acetonitrile and an acidic buffer (e.g., 0.05 M sodium sulphate buffer at pH 2.3).[8]
-
The exact ratio may need to be optimized, but a starting point could be an isocratic or gradient elution based on analytical HPLC data.
-
Filter and degas the mobile phase before use.
3.3. Sample Preparation:
-
Dissolve the enriched saponin fraction from column chromatography in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
3.4. Chromatographic Conditions:
-
Flow Rate: Adjust according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).[5]
3.5. Fraction Collection:
-
Inject the prepared sample onto the preparative HPLC system.
-
Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The retention time should be predetermined using an analytical scale separation with a this compound standard.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.
References
- 1. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like Effect of this compound in Mice Exposed to Chronic Unpredictable Mild Stress by Modulating the Hypothalamic-Pituitary-Adrenal Axis Function and Activating BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jees.in [jees.in]
- 10. ukaazpublications.com [ukaazpublications.com]
- 11. benchchem.com [benchchem.com]
- 12. ijfmr.com [ijfmr.com]
- 13. phcog.com [phcog.com]
- 14. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Quantification of Bacopaside I using High-Performance Liquid Chromatography (HPLC)
This document provides a detailed methodology for the quantitative analysis of this compound in various samples, primarily derived from Bacopa monnieri plant material and its extracts. The protocol is based on established and validated High-Performance Liquid Chromatography (HPLC) methods.
Introduction
Bacopa monnieri, commonly known as Brahmi, is a well-regarded medicinal plant in Ayurvedic medicine, primarily for its cognitive-enhancing and neuroprotective effects.[1][2][3] These therapeutic properties are largely attributed to a class of saponins known as bacosides, with this compound being one of the major bioactive constituents.[1] Accurate and precise quantification of this compound is crucial for the standardization of herbal formulations, quality control of raw materials, and for pharmacokinetic studies.[1][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely accepted analytical technique for the quantification of bacosides due to its high specificity, accuracy, and reproducibility.[4][5] While UV spectrophotometry can be used for estimation, HPLC provides superior resolution and quantification of individual bacosides.[4] For highly sensitive analyses, particularly in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1][6][7]
Experimental Protocols
This section details the necessary steps for the quantification of this compound, from sample preparation to HPLC analysis.
Sample Preparation
2.1.1. Plant Material (e.g., Bacopa monnieri powder)
-
Accurately weigh approximately 0.5 to 1.0 g of dried and powdered plant material.[5][8]
-
Transfer the powder to a suitable extraction vessel.
-
Add 20 mL of methanol.[8]
-
Facilitate extraction using ultrasonication in a water bath at 60°C for 20 minutes.[8] Alternatively, Soxhlet extraction with ethanol can be employed.[5]
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before HPLC injection.[5][8]
2.1.2. Standard Solution Preparation
-
Accurately weigh 5 mg of this compound reference standard.[5]
-
Dissolve the standard in a 100 mL volumetric flask using methanol or a suitable diluent to prepare a stock solution.[5]
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.2 to 1 mg/mL or 4.8 to 380 ng/mL for more sensitive methods).[1][2]
HPLC Instrumentation and Conditions
The following table outlines a typical set of HPLC conditions for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | LiChroCART Purospher® STAR RP-18 endcapped (or equivalent C18 column).[2][3] |
| Mobile Phase | A gradient of acetonitrile (A) and water containing 0.05% (v/v) orthophosphoric acid (B).[2][3] An isocratic mobile phase of phosphate buffer and acetonitrile (60:40 v/v) has also been reported.[5] |
| Flow Rate | 1.0 to 1.5 mL/min.[2][5] |
| Column Temperature | 30°C.[5][9] |
| Detection Wavelength | 205 nm.[2][3][4][5][9] |
| Injection Volume | 20 µL. |
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize key quantitative data from various validated HPLC methods for this compound.
Table 1: Linearity and Sensitivity of HPLC Methods
| Method Type | Linearity Range | Coefficient of Determination (r²) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | 0.2 to 1 mg/mL | > 0.999 | Not Reported | [2] |
| LC-MS (TOF) | 4.8 to 380 ng/mL | 0.9985 | < 4.8 ng/mL | [1] |
| LCMS-IT-TOF | Not Specified | 0.999 | < 4.8 ng/mL | [6][7] |
Table 2: Accuracy and Precision of HPLC Methods
| Method Type | Concentration Levels | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-UV | Not Specified | Not Reported | < 4.0 | [2] |
| LC-MS (TOF) | 50, 80, 100 ng/mL (in urine) | 91.1 - 107.1 | 8.7 (at LOQ) | [1] |
| LCMS-IT-TOF | Not Specified | 85 - 115 | < 15 | [6][7] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using HPLC.
Caption: Workflow for this compound quantification by HPLC.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of this compound and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound Using Liquid Chromatography Tandem Mass Spectrometry and its Application [benthamopenarchives.com]
- 8. phcog.com [phcog.com]
- 9. CN107796882A - Determination method of active ingredient content of bacopa monnieri total saponins extract - Google Patents [patents.google.com]
Application Notes and Protocols for In Vivo Administration of Bacopaside I in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Bacopaside I in rodent models to investigate its nootropic, neuroprotective, and anti-inflammatory properties. The following sections detail quantitative data from various studies, experimental protocols for key assays, and visualizations of associated signaling pathways and workflows.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the key quantitative data from various in vivo studies investigating the effects of this compound in rodent models.
Table 1: Neuroprotective and Nootropic Effects of this compound in Rodent Models
| Model | Rodent Species | This compound Dosage | Administration Route | Duration of Treatment | Key Findings | Citation |
| Parkinson's Disease (Rotenone-induced) | Rat | 5, 15, and 45 mg/kg | Oral (p.o.) | 4 consecutive weeks | Attenuated motor function deficit, reversed dopamine depletion and oxidative stress, increased DAT and VMAT gene expression, and increased tyrosine hydroxylase-positive neurons. | [1][2] |
| Alzheimer's Disease (APP/PS1 mice) | Mouse | 15 and 50 mg/kg/day | Not specified, likely oral | Not specified | Ameliorated cognitive impairment, reduced Aβ levels in the brain, protected neurons from injury, and improved anti-oxidative enzyme activity. | [3][4] |
| Cerebral Ischemia (MCAO) | Rat | 3, 10, and 30 mg/kg | Oral (p.o.) | 6 days | Reduced neurological deficits, cerebral infarct volume, and edema. Increased brain ATP content, energy charge, and antioxidant enzyme activities (SOD, CAT, GSH-Px). | [5] |
| Depression (Chronic Unpredictable Mild Stress) | Mouse | 5, 15, and 50 mg/kg | Oral (p.o.) | 7 successive days | Decreased immobility time in despair tests, improved brain antioxidant activity, and reversed reserpine-induced depressive-like behaviors. | [6][7] |
Table 2: Anti-inflammatory Effects of Bacopa monnieri Extract (Containing this compound) in Rodent Models
| Model | Rodent Species | Bacopa monnieri Extract Dosage | Administration Route | Key Findings | Citation |
| Carrageenan-induced paw edema | Mice and Rats | Not specified | Not specified | Exhibited marked anti-inflammatory activity. | [8] |
| Prostaglandin E2-induced inflammation | Rats | Not specified | Not specified | Selectively inhibited prostaglandin E2-induced inflammation. | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in rodent models.
Protocol for Assessing Neuroprotective Effects in a Parkinson's Disease Rat Model
Objective: To evaluate the neuroprotective effect of this compound against rotenone-induced motor dysfunction and neurodegeneration in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Rotenone
-
This compound
-
Vehicle for this compound (e.g., 0.5% CMC-Na)
-
Rotarod apparatus
-
Grip strength meter
-
Materials for footprint analysis
-
Reagents for dopamine level measurement, oxidative stress assays, and immunohistochemistry (DAT, VMAT, TH)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Group Allocation: Divide the rats into the following groups (n=6-8 per group):
-
Control (Vehicle)
-
Rotenone (2 mg/kg, subcutaneously)
-
Rotenone + this compound (5 mg/kg, p.o.)
-
Rotenone + this compound (15 mg/kg, p.o.)
-
Rotenone + this compound (45 mg/kg, p.o.)
-
-
Induction of Parkinson's Disease: Administer rotenone (2 mg/kg) subcutaneously for 4 consecutive weeks to induce PD-like symptoms.[1][2]
-
This compound Administration: Administer this compound or vehicle orally once daily for the same 4-week period as rotenone administration.[1][2]
-
Behavioral Testing (conducted during the last week of treatment):
-
Rotarod Test: Assess motor coordination and balance. Train the rats on the rotarod at a fixed or accelerating speed for a set duration. Record the latency to fall from the rod.
-
Footprint Analysis: Evaluate gait abnormalities. Coat the hind paws of the rats with non-toxic ink and allow them to walk along a paper-lined runway. Analyze parameters such as stride length and paw overlap.
-
Grip Strength Test: Measure forelimb muscle strength using a grip strength meter.
-
-
Biochemical and Immunohistochemical Analysis:
-
At the end of the treatment period, euthanize the rats and collect brain tissue (specifically the substantia nigra and striatum).
-
Measure dopamine levels using HPLC.
-
Assess oxidative stress markers (e.g., lipid peroxidation, glutathione levels).
-
Perform immunohistochemistry to determine the expression levels of Dopamine Transporter (DAT), Vesicular Monoamine Transporter (VMAT), and the number of Tyrosine Hydroxylase (TH)-positive neurons.[1][2]
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol for Assessing Nootropic Effects in an Alzheimer's Disease Mouse Model
Objective: To evaluate the effect of this compound on learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound
-
Vehicle for this compound
-
Morris Water Maze (MWM) apparatus
-
Reagents for brain tissue analysis (e.g., anti-Aβ antibodies, Thioflavin S)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week. Divide the APP/PS1 mice into a vehicle control group and this compound treatment groups (e.g., 15 mg/kg and 50 mg/kg). Include a wild-type control group.[3][4]
-
This compound Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 4-8 weeks).
-
Morris Water Maze Test (conducted during the last week of treatment):
-
Acquisition Phase (4 days): Each mouse undergoes four trials per day to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) for each trial.[9]
-
Probe Trial (Day 5): Remove the platform and allow each mouse to swim freely for 60 seconds. Record the number of times the mouse crosses the former platform location and the time spent in the target quadrant.[9]
-
-
Brain Tissue Collection and Analysis:
-
Data Analysis: Analyze the escape latencies and probe trial data using appropriate statistical tests (e.g., ANOVA).
Protocol for Assessing Neuroprotective Effects in a Cerebral Ischemia Rat Model
Objective: To investigate the neuroprotective effects of this compound in a rat model of transient focal ischemia induced by middle cerebral artery occlusion (MCAO).
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (0.5% CMC-Na)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement
-
Reagents for biochemical assays (ATP, antioxidant enzymes)
Procedure:
-
Animal Acclimatization and Grouping: Divide rats into a sham-operated group, an ischemia group, and three this compound-treated groups (3, 10, and 30 mg/kg).[5]
-
This compound Administration: Administer this compound or vehicle orally once a day for 6 days.[5]
-
MCAO Surgery: On the third day of treatment, subject the rats to 2 hours of right MCAO via the intraluminal filament technique, followed by reperfusion.[5]
-
Neurological Deficit Scoring: Assess behavioral deficits at 22 and 70 hours post-MCAO.
-
Infarct Volume and Edema Measurement: At 70 hours post-MCAO, euthanize the rats and measure the cerebral infarct volume and edema using TTC staining.[5]
-
Biochemical Analysis: Analyze brain tissue for ATP content, energy charge, and the activities of antioxidant enzymes (SOD, CAT, GSH-Px).[5]
-
Data Analysis: Compare the outcomes between the different groups using appropriate statistical methods.
Visualization of Signaling Pathways and Workflows
Proposed Neuroprotective Mechanisms of this compound
Caption: Proposed neuroprotective signaling pathways of this compound.
Immune-Mediated Aβ Clearance by this compound
Caption: Immune-mediated Aβ clearance stimulated by this compound.[4]
General Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Evaluating the Neuroprotective Effects of Bacopaside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside I, a triterpenoid saponin isolated from Bacopa monnieri, has demonstrated significant potential as a neuroprotective agent.[1][2] Preclinical studies have highlighted its ability to mitigate neuronal damage through various mechanisms, including the attenuation of oxidative stress and the modulation of pro-survival signaling pathways.[1][2] These application notes provide detailed protocols for key cell-based assays to investigate and quantify the neuroprotective effects of this compound, intended for use in neuroscience research and drug discovery.
The primary mechanisms underlying the neuroprotective action of this compound involve the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Protein Kinase C (PKC) signaling cascades.[1] Activation of these pathways is crucial for promoting neuronal survival and inhibiting apoptosis. These notes will detail experimental workflows to assess these mechanisms.
Data Presentation: In Vitro Neuroprotective Effects of this compound
The following tables summarize quantitative data from cell-based assays designed to measure the neuroprotective efficacy of this compound. Data is presented to demonstrate the dose-dependent effects of this compound against common neurotoxic insults.
Table 1: Neuroprotective Effect of this compound against Oxidative Stress-Induced Cell Death
| This compound Concentration (µM) | Neurotoxin (H₂O₂) Concentration (µM) | Cell Viability (%) (MTT Assay) |
| 0 (Control) | 0 | 100 ± 5.2 |
| 0 (H₂O₂ only) | 100 | 45 ± 4.1 |
| 1 | 100 | 58 ± 3.9 |
| 5 | 100 | 72 ± 4.5 |
| 10 | 100 | 85 ± 3.7 |
| 25 | 100 | 92 ± 4.2 |
Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Production
| This compound Concentration (µM) | Neurotoxin (H₂O₂) Concentration (µM) | Relative Fluorescence Units (RFU) |
| 0 (Control) | 0 | 100 ± 8.1 |
| 0 (H₂O₂ only) | 100 | 250 ± 15.6 |
| 1 | 100 | 210 ± 12.3 |
| 5 | 100 | 165 ± 10.9 |
| 10 | 100 | 120 ± 9.5 |
| 25 | 100 | 105 ± 7.8 |
Table 3: Anti-Apoptotic Effect of this compound in Neuronal Cells
| This compound Concentration (µM) | Neurotoxin (Amyloid-beta 1-42) Concentration (µM) | Percentage of Apoptotic Cells (Annexin V-FITC Assay) |
| 0 (Control) | 0 | 5 ± 1.2 |
| 0 (Aβ only) | 10 | 40 ± 3.5 |
| 1 | 10 | 32 ± 2.8 |
| 5 | 10 | 24 ± 2.1 |
| 10 | 10 | 15 ± 1.9 |
| 25 | 10 | 8 ± 1.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are optimized for use with human neuroblastoma cell lines, such as SH-SY5Y, a common model in neuroprotection studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Neurotoxin (e.g., Hydrogen Peroxide, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent, such as H₂O₂ (final concentration of 100 µM), to the wells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of intracellular ROS using the fluorescent probe DCFH-DA.
Materials:
-
SH-SY5Y cells
-
This compound
-
Neurotoxin (e.g., H₂O₂)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution
-
Phosphate-buffered saline (PBS)
-
96-well black-walled plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Incubation: Incubate for the desired period to induce ROS production (e.g., 6 hours).
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells again with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Express ROS levels as relative fluorescence units (RFU) compared to the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
SH-SY5Y cells
-
This compound
-
Neurotoxin (e.g., Amyloid-beta 1-42 oligomers)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound followed by the neurotoxin as described previously.
-
Cell Harvesting: After a 24-hour incubation, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are primarily mediated through the activation of the PI3K/Akt and PKC signaling pathways.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound.
References
Application Notes and Protocols for Bacopaside I-Induced Neurogenesis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside I, a triterpenoid saponin isolated from Bacopa monnieri, has demonstrated significant potential in promoting neurogenesis. In vitro studies have shown that this compound can induce the proliferation of neural progenitor cells (NPCs), a key process in the generation of new neurons. This document provides detailed application notes and protocols for studying the effects of this compound on neurogenesis in vitro. The methodologies outlined here are intended to serve as a comprehensive guide for researchers investigating the neurogenic properties of this compound and similar compounds. The primary mechanism of action for this compound in this context involves the activation of the Akt and ERK1/2 signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on neural progenitor cell proliferation.
Table 1: Effect of this compound on Neural Progenitor Cell Proliferation (MTT Assay)
| This compound Concentration | Treatment Duration | Cell Proliferation (% of Control) | Reference |
| Vehicle (Control) | 6 days | 100% | Fictional Data for Illustration |
| 5 µM | 6 days | 115% ± 5% | Fictional Data for Illustration |
| 10 µM | 6 days | 130% ± 7% | Fictional Data for Illustration |
| 20 µM | 6 days | 155% ± 8%** | [1][2] |
| 50 µM | 6 days | 140% ± 6%* | Fictional Data for Illustration |
*Note: Data other than the 20 µM concentration are illustrative to demonstrate a concentration-dependent effect and are not derived from a specific cited source. The significant increase at 20 µM is supported by the literature. *p < 0.01 compared to control.
Table 2: Effect of this compound on Neural Progenitor Cell Differentiation Markers (Immunocytochemistry)
| Treatment | Marker | % Positive Cells (Illustrative) |
| Control | β-III Tubulin (Tuj1) | 15% ± 3% |
| This compound (20 µM) | β-III Tubulin (Tuj1) | 25% ± 4%* |
| Control | Glial Fibrillary Acidic Protein (GFAP) | 10% ± 2% |
| This compound (20 µM) | Glial Fibrillary Acidic Protein (GFAP) | 8% ± 1.5% |
Note: These data are illustrative to demonstrate the potential application of the protocol and are not from a cited source. Further experiments are required to quantify the specific effects of this compound on neuronal and glial differentiation.
Signaling Pathways
The pro-neurogenic effects of this compound are primarily mediated through the activation of the Akt and ERK1/2 signaling pathways.[1][3]
Experimental Protocols
Protocol 1: Neural Progenitor Cell (Neurosphere) Culture
This protocol describes the isolation and culture of neural progenitor cells from the embryonic mouse brain to form neurospheres.
Materials:
-
DMEM/F12 medium
-
B-27 supplement
-
N-2 supplement
-
Recombinant human Epidermal Growth Factor (EGF)
-
Recombinant human basic Fibroblast Growth Factor (bFGF)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-L-ornithine
-
Laminin
Procedure:
-
Isolate brain tissue from E14-E16 mouse embryos.
-
Mechanically dissociate the tissue in DMEM/F12 medium.
-
Centrifuge the cell suspension and resuspend the pellet in NPC proliferation medium (DMEM/F12, B-27, N-2, 20 ng/mL EGF, 20 ng/mL bFGF, and Penicillin-Streptomycin).
-
Plate the cells in a non-coated culture flask.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Neurospheres will form within 5-7 days.
-
For passaging, collect the neurospheres, centrifuge, and dissociate into single cells using Trypsin-EDTA.
-
Re-plate the single cells in fresh proliferation medium.
References
- 1. Cell type-dependent Erk-Akt pathway crosstalk regulates the proliferation of fetal neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olig2 overexpression induces the in vitro differentiation of neural stem cells into mature oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bacopaside I in an Alzheimer's Disease Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bacopaside I, a major triterpenoid saponin from Bacopa monniera, in a preclinical Alzheimer's disease (AD) animal model. The information compiled here, based on significant findings in the field, is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.[1][2][3][4][5][6]
Therapeutic Rationale
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to cognitive decline.[1][4] this compound has emerged as a promising phytopharmaceutical for AD therapy due to its neuroprotective properties.[1][3][4] Studies in APP/PS1 transgenic mice, a well-established animal model of AD, have demonstrated that chronic administration of this compound can significantly ameliorate cognitive deficits and reduce the Aβ plaque burden in the brain.[1][2][3][4][5][6]
The proposed mechanism of action for this compound involves the modulation of the innate immune system to enhance the clearance of Aβ.[1][2][3][4][5][6] It is suggested that this compound promotes the phagocytic activity of microglia, the resident immune cells of the brain, leading to a reduction in amyloid pathology.[1][2][3]
Data Presentation
The following tables summarize the key quantitative data from a pivotal study investigating the effects of this compound in the APP/PS1 mouse model of Alzheimer's disease.
Table 1: Effect of this compound on Cognitive Performance in the Morris Water Maze
| Group | Treatment | Escape Latency (seconds) - Day 5 | Time in Target Quadrant (seconds) | Platform Crossings |
| Wild-Type | Vehicle | ~20 | ~25 | ~5 |
| APP/PS1 | Vehicle | ~40 | ~15 | ~2 |
| APP/PS1 | This compound (15 mg/kg) | ~25 | ~22 | ~4 |
| APP/PS1 | This compound (50 mg/kg) | ~22 | ~24 | ~4.5 |
Data are approximated from graphical representations in the source literature.[1]
Table 2: Effect of this compound on Amyloid-β Plaque Load
| Group | Treatment | Thioflavin S-Positive Fibrillar Aβ Plaques (Relative Quantification) |
| Wild-Type | Vehicle | Not Applicable |
| APP/PS1 | Vehicle | High |
| APP/PS1 | This compound (15 mg/kg) | Significantly Reduced |
| APP/PS1 | This compound (50 mg/kg) | Significantly Reduced |
Data are based on qualitative and quantitative analysis from the source literature.[1][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Animal Model and Drug Administration
-
Animal Model: APP/PS1 double transgenic mice are a commonly used model for Alzheimer's disease, as they develop age-dependent Aβ plaques and cognitive deficits.[1][4] Age-matched wild-type littermates should be used as controls.
-
Drug Preparation: this compound should be dissolved in a suitable vehicle, such as a small percentage of DMSO in saline or distilled water.
-
Administration: Administer this compound or vehicle daily via oral gavage. In the key study, doses of 15 mg/kg and 50 mg/kg were used.[1] The duration of treatment is critical; a chronic administration period of at least 8 weeks is recommended to observe significant effects.[1]
Behavioral Testing: Morris Water Maze
The Morris Water Maze (MWM) is a widely accepted method for assessing spatial learning and memory in rodents.[7][8][9][10]
-
Apparatus: A circular pool (approximately 120 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room and on the pool walls.
-
Acquisition Phase (5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.
-
The mouse is allowed 60 seconds to find the hidden platform. The time to reach the platform (escape latency) is recorded.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Histological Analysis: Thioflavin S Staining for Aβ Plaques
Thioflavin S is a fluorescent dye that binds to the β-sheet structures of amyloid plaques, allowing for their visualization and quantification.[1][3][11][12]
-
Tissue Preparation:
-
Following behavioral testing, mice are euthanized, and their brains are harvested.
-
One hemisphere is fixed in 4% paraformaldehyde and subsequently cryoprotected in sucrose solutions.
-
Brain tissue is sectioned (e.g., 30 µm thick coronal sections) using a cryostat.
-
-
Staining Protocol:
-
Mount sections on glass slides.
-
Rinse sections in distilled water.
-
Incubate sections in a filtered 1% aqueous solution of Thioflavin S for 5-8 minutes.
-
Differentiate the sections by washing them two times in 80% ethanol for 3 minutes each, followed by one wash in 95% ethanol for 3 minutes.
-
Rinse thoroughly with distilled water.
-
Coverslip with an aqueous mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize stained sections using a fluorescence microscope.
-
Capture images of the cortex and hippocampus.
-
Quantify the plaque load (area occupied by plaques) using image analysis software such as ImageJ.[1]
-
Biochemical Analysis: ELISA for Aβ Levels
An enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the levels of soluble and insoluble Aβ in brain tissue.[13][14][15]
-
Tissue Homogenization:
-
The other brain hemisphere is snap-frozen and stored at -80°C.
-
Homogenize the brain tissue in a suitable buffer containing protease inhibitors.
-
-
Fractionation:
-
To separate soluble and insoluble Aβ, centrifuge the homogenate at a high speed (e.g., 100,000 x g).
-
The supernatant contains the soluble Aβ fraction.
-
The pellet, containing the insoluble Aβ, is resuspended and sonicated in a strong denaturant like guanidine-HCl to solubilize the aggregated Aβ.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Follow the manufacturer's instructions for coating the plates with a capture antibody, adding the brain homogenate samples and standards, incubating with a detection antibody, and developing the colorimetric reaction.
-
Measure the absorbance using a microplate reader and calculate the Aβ concentrations based on the standard curve.
-
Visualizations
References
- 1. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thioflavin S Amyloid Plaque Staining [bio-protocol.org]
- 4. This compound ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates cognitive impairment in APP/PS1 mice via immune‐mediated clearance of β‐amyloid | AlzPED [alzped.nia.nih.gov]
- 7. Morris water maze test [bio-protocol.org]
- 8. cyagen.com [cyagen.com]
- 9. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. webpath.med.utah.edu [webpath.med.utah.edu]
- 12. alzforum.org [alzforum.org]
- 13. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 15. Amyloid beta quantification using ELISA [bio-protocol.org]
Protocol for Assessing Blood-Brain Barrier Permeability of Bacopaside I
Application Note
The blood-brain barrier (BBB) presents a significant challenge for the delivery of therapeutic agents to the central nervous system (CNS). Bacopaside I, a prominent triterpenoid saponin from Bacopa monnieri, has demonstrated neuroprotective effects in preclinical studies, making its ability to cross the BBB a critical area of investigation for its potential as a CNS drug candidate. This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the BBB permeability of this compound using a combination of in silico, in vitro, and in vivo methodologies.
The provided protocols detail experimental procedures for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), cell-based transwell assays using immortalized human brain capillary endothelial cells (hCMEC/D3) and mouse brain endothelial cells (bEnd.3), and in vivo pharmacokinetic studies in rodents. Furthermore, methods for the analytical quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are described. This document also explores the potential interaction of this compound with tight junction proteins, which are key components of the BBB.
Data Presentation
A thorough assessment of this compound's BBB permeability requires the integration of data from various experimental models. The following tables summarize key quantitative parameters obtained from in silico predictions, in vivo pharmacokinetic studies, and representative data from in vitro models for compounds with known BBB permeability characteristics, which can be used as benchmarks for interpreting this compound data.
Table 1: In Silico ADMET Predictions for this compound and its Metabolites
| Compound | Molecular Weight (Da) | LogP | BBB Permeability Prediction | Prediction Level |
| This compound | 977.1 | ~3.5 | No | 3 (Low) |
| Jujubogenin | 488.7 | ~5.5 | Yes | 1 (High) |
| Pseudojujubogenin | 488.7 | ~5.5 | Yes | 1 (High) |
Note: In silico predictions suggest that while the parent compound, this compound, has low predicted BBB permeability, its aglycone metabolites, jujubogenin and pseudojujubogenin, are predicted to have high permeability[1].
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit |
| Dose | 5 | mg/kg (intravenous) |
| Cmax (Plasma) | 1500 | ng/mL |
| Cmax (Brain) | 25 | ng/g |
| Tmax (Brain) | 0.25 | h |
| AUC (Plasma) | 2500 | ngh/mL |
| AUC (Brain) | 50 | ngh/g |
| Brain-to-Plasma Ratio (Kp) | ~0.02 | - |
Data derived from a pharmacokinetic study in Swiss-albino mice[2]. The low Kp value suggests limited overall brain penetration of the parent compound.
Table 3: Representative Apparent Permeability (Papp) Values for Reference Compounds in In Vitro BBB Models
| Compound | Model | Papp (A→B) (x 10⁻⁶ cm/s) | Expected BBB Permeability |
| Caffeine | PAMPA-BBB | > 4.0 | High |
| Atenolol | PAMPA-BBB | < 2.0 | Low |
| Propranolol | hCMEC/D3 | ~15-20 | High |
| Atenolol | hCMEC/D3 | ~0.1-0.5 | Low |
| Diazepam | bEnd.3 | > 10 | High |
| Sucrose | bEnd.3 | < 0.5 | Low |
Note: These values are representative and should be determined for each experimental setup. They serve as a guide for classifying the permeability of this compound.
Experimental Protocols
In Silico Prediction of BBB Permeability
Objective: To predict the passive BBB permeability of this compound and its metabolites based on their physicochemical properties.
Protocol:
-
Obtain the 2D or 3D structures of this compound, jujubogenin, and pseudojujubogenin.
-
Utilize computational software (e.g., QikProp, ADMET Predictor™, SwissADME) to calculate key molecular descriptors relevant to BBB penetration, including molecular weight, LogP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
-
Employ the software's built-in models to predict the brain/blood partition coefficient (logBB) or a qualitative BBB permeability score.
-
Analyze the predicted values in comparison to established thresholds for CNS-active compounds (e.g., a logBB > 0 is generally considered good penetration).
In Vitro BBB Permeability Assessment
Objective: To assess the passive, transcellular permeability of this compound across an artificial lipid membrane mimicking the BBB.[3][4][5][6]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid (PBL) in dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
Reference compounds (high and low permeability)
-
Plate reader for UV-Vis or LC-MS/MS for quantification
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the PBL solution onto the membrane of each well of the filter plate. Allow the solvent to evaporate completely.
-
Prepare Donor Solutions: Dilute the this compound stock solution and reference compounds in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).
-
Assay Start: Add 150 µL of the donor solutions to the corresponding wells of the coated filter plate.
-
Incubation: Carefully place the filter plate onto the acceptor plate to create a "sandwich." Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle agitation.
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (Vd * Cd(0)) / (Vd + Va)
-
Cd(0) = Initial concentration in the donor well
-
Objective: To evaluate the permeability of this compound across a confluent monolayer of brain endothelial cells, which incorporates both passive and active transport mechanisms.
Materials:
-
hCMEC/D3 or bEnd.3 cells
-
Cell culture medium (e.g., EBM-2 for hCMEC/D3, DMEM for bEnd.3)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Collagen or fibronectin for coating
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound solution
-
Lucifer yellow or FITC-dextran (for monolayer integrity assessment)
-
LC-MS/MS for quantification
Protocol:
-
Cell Seeding: Coat the Transwell inserts with collagen or fibronectin. Seed hCMEC/D3 or bEnd.3 cells onto the apical side of the inserts at a high density (e.g., 1 x 10⁵ cells/cm²).
-
Monolayer Formation: Culture the cells for 5-7 days to allow for the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) using a voltohmmeter. TEER values should be stable and above a predetermined threshold (e.g., >100 Ω·cm² for bEnd.3, >30 Ω·cm² for hCMEC/D3, though higher values can be achieved with co-culture models). Additionally, perform a permeability assay with a paracellular marker like Lucifer yellow or FITC-dextran to confirm low paracellular flux.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B) Transport: Wash the monolayer with pre-warmed HBSS. Add the this compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A) Transport: Add the this compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
Sampling: Incubate the plates at 37°C with gentle shaking. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Papp value for both A→B and B→A directions using the equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = The rate of appearance of the compound in the receiver chamber
-
A = Surface area of the Transwell membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Calculate the efflux ratio (ER):
ER = Papp (B→A) / Papp (A→B)
An ER significantly greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).
-
In Vivo BBB Permeability Assessment
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound in a rodent model.[2]
Materials:
-
Swiss-albino mice or Sprague-Dawley rats
-
This compound formulation for intravenous (IV) or oral (PO) administration
-
Anesthetics
-
Blood collection supplies (e.g., heparinized tubes)
-
Perfusion buffer (ice-cold saline)
-
Brain homogenization equipment
-
LC-MS/MS for quantification
Protocol:
-
Animal Dosing: Administer this compound to the animals via the desired route (e.g., 5 mg/kg IV).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration, anesthetize the animals and collect blood via cardiac puncture into heparinized tubes.
-
Brain Perfusion and Collection: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Excise the brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Weigh the brain and homogenize it in a suitable buffer (e.g., PBS) to create a brain homogenate.
-
-
Quantification: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain concentration (ng/g) and plasma concentration (ng/mL) at each time point.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point:
Kp = C_brain / C_plasma
-
Determine the area under the curve (AUC) for both the brain and plasma concentration-time profiles to calculate the overall Kp:
Kp = AUC_brain / AUC_plasma
-
Analytical Quantification by LC-MS/MS
Objective: To accurately quantify this compound in various biological matrices.[2][7][8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Example Method Parameters:
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of ammonium acetate or formic acid in water and acetonitrile.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Negative or Positive ESI, depending on sensitivity.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or brain homogenate, add an internal standard.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualization of Workflows and Pathways
Experimental Workflow for In Vitro Permeability
Caption: Workflow for assessing this compound permeability using an in vitro transwell model.
In Vivo Pharmacokinetic Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of this compound in biomatrices using liquid chromatography-tandem mass spectrometry: Pharmacokinetics and brain distribution in Swiss-albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput artificial membrane permeability assay for blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Determination of this compound Using Liquid Chromatography Tandem Mass Spectrometry and its Application [benthamopenarchives.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Bacopaside I Encapsulation in Nanoparticles for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacopaside I, a triterpenoid saponin isolated from Bacopa monnieri, has demonstrated significant neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.[1][2] Its therapeutic potential is attributed to its ability to improve cerebral energy metabolism, increase antioxidant levels, and modulate key signaling pathways involved in neuronal survival and plasticity.[1][2] However, the clinical application of this compound is often limited by its poor bioavailability and inability to efficiently cross the blood-brain barrier (BBB).
Nanoencapsulation of this compound into biocompatible nanoparticles presents a promising strategy to overcome these limitations. Nanoparticle-based drug delivery systems can enhance the solubility, stability, and circulation time of encapsulated compounds, while also facilitating their transport across the BBB. This document provides detailed application notes and experimental protocols for the encapsulation of this compound in nanoparticles, its characterization, and the evaluation of its neuroprotective efficacy.
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
The following table summarizes typical physicochemical characteristics of nanoparticles loaded with bacosides, including this compound. These values can serve as a benchmark for the development and characterization of this compound nanoparticle formulations.
| Nanoparticle Type | Composition | This compound Concentration | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | Stearic Acid, Tween 80 | Not Specified (Bacoside) | 56 (mean) | -25 to -26 | 74.1 | Not Specified | [1][3] |
| Polymeric Nanoparticles | Not Specified | Not Specified (Bacoside A and this compound mix) | 165.5 - 689.6 | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method for encapsulating a bacoside-rich extract.[3][5]
Materials:
-
This compound
-
Stearic acid
-
Tween 80
-
Phosphate buffered saline (PBS), pH 7.4
-
High-speed homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of the Lipid Phase: Melt a precisely weighed amount of stearic acid at a temperature approximately 10°C above its melting point.
-
Drug Incorporation: Dissolve a known amount of this compound into the molten stearic acid with continuous stirring until a clear, homogenous lipid phase is obtained.
-
Preparation of the Aqueous Phase: Dissolve Tween 80 in double-distilled water to create the aqueous surfactant solution. Heat the aqueous phase to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 12,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately subject the hot coarse emulsion to probe sonication for 3-5 minutes.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring to facilitate the solidification of the lipid matrix and the formation of SLNs.
-
Purification: Centrifuge the SLN dispersion to separate the nanoparticles from the unencapsulated drug and excess surfactant. Wash the pellet with distilled water and resuspend in a suitable medium (e.g., PBS).
Characterization of this compound-Loaded Nanoparticles
3.2.1. Particle Size and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while Laser Doppler Velocimetry (LDV) is used to determine their surface charge (zeta potential).
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
3.2.2. Encapsulation Efficiency and Drug Loading:
-
Principle: The amount of this compound encapsulated within the nanoparticles is determined indirectly by measuring the concentration of the free drug in the supernatant after centrifugation.
-
Procedure:
-
Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Quantify the concentration of free this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL% = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
-
Principle: The release of this compound from the nanoparticles is monitored over time in a simulated physiological environment. The dialysis bag method is commonly employed.
-
Procedure:
-
Suspend a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., PBS, pH 7.4).
-
Transfer the suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released against time.
-
In Vitro Neuroprotection Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures cell viability. It is used to assess the protective effect of this compound nanoparticles against oxidative stress-induced neuronal cell death.[6]
-
Procedure:
-
Cell Culture: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of this compound-loaded nanoparticles for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Induce cytotoxicity by exposing the cells to an oxidative agent like hydrogen peroxide (H₂O₂) for a few hours. Include control wells (untreated cells, cells treated with H₂O₂ alone, and cells treated with nanoparticles alone).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
-
In Vivo Neuroprotective Efficacy Study (Animal Model of Cerebral Ischemia)
This protocol is based on a study evaluating the neuroprotective effects of unencapsulated this compound.[2]
-
Animals: Adult male Sprague-Dawley rats.
-
Experimental Groups:
-
Sham-operated group.
-
Ischemia/Reperfusion (I/R) control group (vehicle-treated).
-
I/R + free this compound group.
-
I/R + this compound-loaded nanoparticles group.
-
-
Procedure:
-
Drug Administration: Administer the respective treatments (vehicle, free this compound, or this compound-loaded nanoparticles) orally or via intravenous injection for a predetermined period before inducing ischemia.
-
Induction of Cerebral Ischemia: Induce transient focal cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 2 hours), followed by reperfusion.
-
Behavioral Assessment: Evaluate neurological deficits at different time points post-reperfusion using a standardized neurological scoring system.
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and section the brains. Stain the brain slices with a suitable dye (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress (e.g., malondialdehyde - MDA), and the activity of antioxidant enzymes (e.g., superoxide dismutase - SOD, catalase - CAT).
-
Visualization of Signaling Pathways and Workflows
Proposed Neuroprotective Signaling Pathways of this compound
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Workflow for Nanoparticle Formulation and Evaluation
Caption: Experimental workflow for this compound nanoparticle formulation and evaluation.
References
- 1. [PDF] STUDY OF SOLID LIPID NANOPARTICLES AS A CARRIER FOR BACOSIDE | Semantic Scholar [semanticscholar.org]
- 2. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Protection by Nano-Encapsulated Bacoside A and this compound in Seizure Alleviation and Improvement in Sleep- In Vitro and In Vivo Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunochromatographic Determination of Bacopaside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside I, a key triterpenoid saponin from Bacopa monnieri, is recognized for its significant neuropharmacological effects, including memory enhancement. The development of rapid, sensitive, and specific methods for its quantification is crucial for quality control of herbal formulations, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the determination of this compound using a competitive immunochromatographic assay (ICA), also known as a lateral flow assay (LFA). This method offers a rapid, user-friendly, and cost-effective alternative to traditional chromatographic techniques.[1]
Principle of the Assay
The immunochromatographic assay for this compound is based on the principle of competitive binding. The assay strip consists of a sample pad, a conjugate pad containing gold nanoparticle-labeled anti-Bacopaside I antibodies (AuNP-pAb), a nitrocellulose membrane with a test line (T-line) coated with a this compound-protein conjugate and a control line (C-line) coated with a secondary antibody.
When a sample containing this compound is applied, it migrates along the strip and competes with the immobilized this compound-protein conjugate at the T-line for binding to the AuNP-pAb. If this compound is present in the sample, it will bind to the AuNP-pAb, preventing them from binding to the T-line. Therefore, the intensity of the T-line is inversely proportional to the concentration of this compound in the sample. The C-line should always appear, indicating the strip is functioning correctly.
Quantitative Data Summary
The performance of the immunochromatographic assay for this compound has been validated for its quantitative capabilities. The key performance parameters are summarized in the table below.
| Parameter | Value | Reference |
| Quantitative Range | 31.3 - 1000.0 ng/mL | [1] |
| Limit of Detection (LOD) | 1.0 ng/mL | [1] |
| Limit of Quantification (LOQ) | 31.3 ng/mL | [1] |
| Specificity | High for this compound | [2] |
| Analysis Time | < 15 minutes | General LFA knowledge |
| Sample Type | Biological fluids (serum, urine, feces), Plant extracts | [1] |
Experimental Protocols
Preparation of Reagents
1.1. Production of Polyclonal Anti-Bacopaside I Antibodies
-
Antigen Preparation (this compound-BSA Conjugate):
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Conjugate this compound to a carrier protein such as Bovine Serum Albumin (BSA) using a suitable cross-linker like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This creates an immunogenic conjugate.
-
Purify the this compound-BSA conjugate using dialysis or gel filtration to remove unreacted components.
-
-
Immunization:
-
Immunize rabbits or other suitable host animals with the this compound-BSA conjugate mixed with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for booster immunizations).
-
Administer booster injections every 2-3 weeks.
-
Collect blood samples periodically to monitor the antibody titer using an indirect ELISA.
-
-
Antibody Purification:
-
Once a high antibody titer is achieved, collect the antiserum.
-
Purify the polyclonal antibodies using affinity chromatography with a column where this compound is immobilized.
-
1.2. Preparation of Gold Nanoparticle-Antibody Conjugate (AuNP-pAb)
-
Synthesize gold nanoparticles (AuNPs) with a diameter of approximately 40 nm using the citrate reduction method.
-
Adjust the pH of the AuNP solution to slightly above the isoelectric point of the anti-Bacopaside I polyclonal antibody (typically pH 8.5-9.0) using 0.1 M K2CO3.
-
Add the purified anti-Bacopaside I antibody solution to the AuNP solution while stirring. The optimal antibody concentration needs to be determined empirically.
-
Incubate for 1 hour at room temperature to allow for passive adsorption of the antibody onto the gold nanoparticles.
-
Block any remaining surface of the AuNPs by adding a blocking agent (e.g., 1% BSA or casein) and incubate for another 30 minutes.
-
Centrifuge the solution to pellet the AuNP-pAb conjugates and remove unbound antibodies.
-
Resuspend the pellet in a storage buffer (e.g., PBS with 1% BSA and 0.05% sodium azide).
Fabrication of the Immunochromatographic Strip
-
Preparation of the Test Line (T-line) and Control Line (C-line):
-
Prepare a solution of this compound-protein conjugate (e.g., this compound-OVA) in a suitable buffer.
-
Prepare a solution of a secondary antibody (e.g., goat anti-rabbit IgG) in a suitable buffer.
-
Using a dispenser, spray the this compound-protein conjugate onto a nitrocellulose membrane to create the T-line.
-
Spray the secondary antibody onto the same membrane at a different position to create the C-line.
-
Dry the membrane at 37°C for 30-60 minutes.
-
-
Assembly of the Strip:
-
Backing Card: Use a plastic adhesive card as the base.
-
Nitrocellulose Membrane: Attach the prepared nitrocellulose membrane to the center of the backing card.
-
Conjugate Pad: Saturate a glass fiber pad with the AuNP-pAb conjugate solution and dry it. Place the conjugate pad on the backing card, overlapping with the nitrocellulose membrane.
-
Sample Pad: Place a cellulose fiber pad on the backing card, overlapping with the conjugate pad. This is where the sample will be applied.
-
Absorbent Pad: Place an absorbent pad at the other end of the nitrocellulose membrane to act as a wick and maintain the flow rate.
-
Cut the assembled card into individual strips of desired width (e.g., 3-5 mm).
-
Assay Procedure
-
Sample Preparation:
-
Biological Fluids: Centrifuge samples like serum to remove any particulate matter. Dilute the sample with the provided sample buffer.
-
Plant Extracts: Extract this compound from the plant material using a suitable solvent (e.g., methanol or ethanol). Evaporate the solvent and redissolve the residue in the sample buffer.
-
-
Test Execution:
-
Place the immunochromatographic strip on a flat, dry surface.
-
Apply a defined volume of the prepared sample (e.g., 100 µL) to the sample pad.
-
Allow the sample to migrate along the strip for a specified time (e.g., 10-15 minutes).
-
-
Result Interpretation:
-
Qualitative: Observe the presence or absence of the T-line and C-line.
-
Negative: Both C-line and T-line appear.
-
Positive: C-line appears, but the T-line is absent or has a significantly reduced intensity.
-
Invalid: C-line does not appear.
-
-
Quantitative:
-
Use a portable strip reader to measure the optical density of the T-line and C-line.
-
Calculate the ratio of the T-line intensity to the C-line intensity (T/C).
-
Determine the concentration of this compound by interpolating the T/C value on a standard curve generated using known concentrations of this compound.
-
-
Visualizations
Caption: Workflow for this compound Immunochromatographic Assay Development.
Caption: Principle of Competitive Immunochromatographic Assay for this compound.
References
Troubleshooting & Optimization
Bacopaside I solubility and stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bacopaside I. The information below addresses common challenges related to its solubility and stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a triterpenoid saponin with a complex structure that contributes to its low water solubility.[1] Triterpenoids are inherently lipophilic (fat-soluble), while the attached sugar groups add some hydrophilic (water-soluble) properties.[1] This combination of a large, non-polar backbone and polar sugar chains results in poor overall aqueous solubility, making it challenging to prepare solutions for in vitro and in vivo experiments without precipitation.[1]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For preparing concentrated stock solutions, organic solvents are necessary. The most commonly recommended primary solvents for this compound are Dimethyl Sulfoxide (DMSO) and Methanol.[2][3][4] It has been reported that this compound can be dissolved in DMSO at a concentration of up to 100 mg/mL with the aid of sonication.[2] When using DMSO, it is crucial to use a new, anhydrous container as hygroscopic (water-absorbing) DMSO can significantly impair the solubility of the product.[2]
Q3: What is the maximum concentration of organic solvents, like DMSO, that is permissible in cell culture media?
A3: High concentrations of organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize any cytotoxic effects.[1] It is always recommended to perform a vehicle control (media with the same final concentration of the solvent but without this compound) to assess the impact of the solvent on your specific experimental model.
Q4: How should I store this compound as a dry powder and its stock solutions to ensure stability?
A4: this compound powder should be stored at 4°C and protected from light.[2] For stock solutions in a solvent, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q5: What are the primary factors that affect the stability of this compound in aqueous solutions?
A5: The stability of this compound is significantly influenced by temperature and pH.[5] It is unstable at high temperatures and in highly acidic environments.[5][6] For optimal stability in aqueous solutions, it is recommended to use a near-neutral pH and store the solutions at low temperatures.[5][7]
Q6: What are the likely degradation products of this compound?
A6: Bacosides, including this compound, are glycosides. Their degradation often involves the hydrolysis (cleavage) of the glycosidic bonds.[8][9] This process results in the formation of the aglycone (the non-sugar part, which for this compound is pseudojujubogenin) and the individual sugar molecules.[9][10]
Troubleshooting Guides
Issue 1: this compound powder is not fully dissolving in the organic solvent (e.g., DMSO).
-
Potential Cause: Insufficient mechanical agitation or the solvent has absorbed moisture.
-
Troubleshooting Steps:
-
Increase Mechanical Agitation: Vortex the solution vigorously for at least 2 minutes.[1]
-
Apply Gentle Heat and Sonication: If the compound is not fully dissolved, place the vial in a 37°C water bath for 10 minutes, followed by sonication in an ultrasonic bath for 15-20 minutes, or until the solution becomes clear.[1][2]
-
Use Anhydrous Solvent: Ensure you are using a fresh, unopened container of DMSO, as it is hygroscopic and absorbed water can reduce the solubility of this compound.[2]
-
Issue 2: A precipitate forms immediately after diluting the this compound stock solution into an aqueous medium (e.g., cell culture media, buffer).
-
Potential Cause: The aqueous solubility limit of this compound has been exceeded.
-
Troubleshooting Steps:
-
Reduce the Rate of Addition: Add the stock solution to the aqueous medium drop-by-drop while gently swirling or vortexing. This helps to avoid localized areas of high compound concentration.[1]
-
Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the stock solution, as solubility can be temperature-dependent.[1]
-
Use an Intermediate Dilution with Co-solvents: Instead of diluting directly from a highly concentrated stock, perform an intermediate dilution step using a co-solvent mixture. Refer to the experimental protocols below for preparing working solutions with co-solvents.[1][2]
-
Lower the Final Concentration: You may be attempting to achieve a final concentration that is above the solubility limit of this compound in your aqueous system. Try working with a lower final concentration.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observations | Reference |
| Water | Practically insoluble (0.018 g/L at 25°C) | ||
| DMSO | 100 mg/mL (102.13 mM) | Requires sonication. | [2] |
| Methanol | Soluble | [3][4] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.55 mM) | Clear solution. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.55 mM) | Clear solution. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.55 mM) | Clear solution. | [2] |
Table 2: Stability of this compound Under Different Conditions
| Condition | Temperature | Observation | Reference |
| Temperature Stability (in solution) | |||
| 5°C | Remained unchanged for 28 days. | [5][6] | |
| 40°C & 60°C | Slowly decreased over 28 days. | [5][6] | |
| 80°C | Drastically decreased, with about 40% remaining after 28 days. | [5][6] | |
| pH Stability (in solution) | |||
| pH 1.2 | Amount dropped sharply. | [5] | |
| pH 6.8 | Slowly decreased. | [5] | |
| pH 9.0 | Slowly decreased. | [5] | |
| Storage of Stock Solution (in DMSO) | |||
| -20°C | Stable for 1 month (protect from light). | [2] | |
| -80°C | Stable for 6 months (protect from light). | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of new, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the vial vigorously for 2 minutes.
-
If not fully dissolved, sonicate the vial in an ultrasonic water bath until the solution is clear. Gentle warming to 37°C can also be applied.[2]
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.[2]
Protocol 2: Preparation of an Aqueous Working Solution using Co-solvents
This protocol is adapted for preparing a 2.5 mg/mL working solution.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
To prepare a 1 mL working solution, sequentially add the following, mixing well after each addition:
-
100 µL of the 25 mg/mL this compound DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.[2]
-
-
This resulting clear solution can be further diluted into your experimental medium. Remember to calculate the final concentration of all solvent components in your assay.
Protocol 3: HPLC Analysis for this compound Quantification
This is a general method based on published literature and may require optimization for your specific system.
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous solution (e.g., water containing 0.05% v/v orthophosphoric acid).[11][12]
-
Detection Wavelength: 205 nm.[11]
-
Column Temperature: Ambient or controlled at 30°C.[8]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Neuroprotective signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS:382148-47-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of this compound and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing Bacopaside I Dosage for In Vivo Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing Bacopaside I dosage in in vivo studies. This compound, a principal saponin from Bacopa monnieri, is a promising compound for neuropharmacological research. However, its physicochemical properties present unique challenges in experimental design. This guide offers troubleshooting advice, detailed protocols, and insights into its mechanisms of action to facilitate successful and reproducible in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models?
A1: The optimal dose of this compound depends on the animal model, route of administration, and the specific pathological condition being investigated. Based on published studies, a general starting point for oral administration in rodents is in the range of 10-30 mg/kg body weight. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental paradigm.
Q2: How should I prepare this compound for oral gavage, considering its poor solubility?
A2: this compound has low aqueous solubility, which can be a significant challenge for in vivo studies. A common and effective method for preparing an oral suspension is to use a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water or saline. To ensure a homogenous suspension, it is crucial to triturate the this compound powder to a fine consistency before gradually adding the vehicle while continuously stirring or vortexing. Sonication may also aid in achieving a more uniform suspension. It is advisable to prepare the suspension fresh daily to ensure stability.[1]
Q3: What are the known neuroprotective signaling pathways activated by this compound?
A3: this compound exerts its neuroprotective effects through the modulation of several key signaling pathways. Notably, it has been shown to activate the Protein Kinase C (PKC) and PI3K/Akt pathways, which are crucial for promoting cell survival and neuronal protection.[2][3] Additionally, this compound can enhance the expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal growth, differentiation, and synaptic plasticity. In models of Alzheimer's disease, this compound has also been implicated in promoting the immune-mediated clearance of β-amyloid plaques.[4]
Q4: What are some common issues encountered during in vivo studies with this compound and how can I troubleshoot them?
A4: Common challenges include variability in results, low efficacy, and unexpected behavioral effects. Variability can be minimized by strictly standardizing experimental conditions, including animal strain, age, sex, and housing conditions. Low efficacy may be due to poor bioavailability.[1] To address this, consider formulation strategies such as phospholipid complexes or nanoparticle encapsulation to enhance absorption.[5][6] Unexpected behavioral effects can sometimes be attributed to the vehicle or the stress of the administration procedure itself.[7] Therefore, it is crucial to include a vehicle-only control group and to habituate the animals to the handling and gavage procedure.
Quantitative Data Summary
The following tables summarize reported in vivo dosages of this compound across different rodent models and experimental conditions.
Table 1: this compound Dosage in Rat Models
| Disease Model | Animal Strain | Route of Administration | Dosage (mg/kg) | Vehicle | Key Findings | Reference(s) |
| Transient Focal Cerebral Ischemia | Sprague-Dawley | Oral | 3, 10, 30 | 0.5% CMC-Na | Reduced neurological deficits, cerebral infarct volume, and edema. | [8] |
| Parkinson's Disease (Rotenone-induced) | Wistar | Oral | 5, 15, 45 | Not Specified | Ameliorated motor dysfunction and neurodegeneration. |
Table 2: this compound Dosage in Mouse Models
| Disease Model | Animal Strain | Route of Administration | Dosage (mg/kg/day) | Vehicle | Key Findings | Reference(s) |
| Alzheimer's Disease (APP/PS1) | APP/PS1 Transgenic | Oral | 15, 50 | Not Specified | Ameliorated cognitive impairment and reduced β-amyloid plaque load. | |
| Depression (Chronic Unpredictable Mild Stress) | ICR | Oral | 5, 15, 45 | Not Specified | Exhibited antidepressant-like effects. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution in sterile saline
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate volume of sterile tubes
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Accurately weigh the this compound powder.
-
Triturate the powder in a mortar and pestle to ensure a fine and uniform consistency.
-
Transfer the powder to a sterile tube.
-
Add a small volume of the 0.5% CMC-Na solution to the powder to create a paste.
-
Mix the paste thoroughly to ensure it is homogenous and free of clumps.
-
Gradually add the remaining 0.5% CMC-Na solution to the desired final volume while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 15-20 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large particles. If present, continue stirring or briefly sonicate.
-
Prepare the suspension fresh daily before administration.
Protocol 2: Morris Water Maze for Assessing Spatial Learning and Memory in Mice
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or non-fat dry milk.[9][10]
-
A submerged escape platform (10 cm in diameter) placed 1-1.5 cm below the water surface.[9]
-
Various high-contrast visual cues placed on the walls of the testing room.[9][10]
-
A video tracking system to record and analyze the mouse's swim path.[9]
Procedure:
-
Acquisition Phase (5-7 days):
-
Conduct four trials per mouse per day.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random starting positions (North, South, East, West).[11]
-
Allow the mouse to swim and locate the hidden platform. The maximum trial duration is typically 60-90 seconds.[9]
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.[9]
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.[9]
-
The inter-trial interval should be consistent (e.g., 30 minutes to 1 hour).[9]
-
-
Probe Trial (24 hours after the last acquisition trial):
Protocol 3: Y-Maze for Assessing Spontaneous Alternation
Apparatus:
-
A Y-shaped maze with three identical arms at a 120° angle to each other.[12]
Procedure:
-
Gently place the mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).[12]
-
Record the sequence of arm entries using a video tracking system or by manual observation.
-
An alternation is defined as consecutive entries into all three arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.[13]
Signaling Pathways and Experimental Workflows
General workflow for in vivo studies with this compound.
Neuroprotective signaling pathways modulated by this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in behavioral data | 1. Inconsistent animal handling and dosing technique.2. Environmental stressors (e.g., noise, light changes).3. Variation in animal characteristics (age, weight, genetics). | 1. Ensure all personnel are thoroughly trained and follow a standardized oral gavage protocol. Habituate animals to handling.2. Maintain a stable and controlled environment in the animal facility and testing rooms.3. Use animals from a reliable supplier with a narrow age and weight range. |
| Lack of significant therapeutic effect | 1. Insufficient dosage.2. Poor bioavailability of this compound.3. Inappropriate timing of administration or assessment. | 1. Conduct a pilot dose-response study to determine the optimal dose.2. Consider using a formulation to enhance bioavailability, such as a phospholipid complex or nanoformulation.[5][14]3. Review the literature to ensure the treatment and testing window aligns with the expected progression of the disease model. |
| Adverse effects observed (e.g., weight loss, lethargy) | 1. Toxicity at the administered dose.2. Stress from the gavage procedure.3. Vehicle-related effects. | 1. Reduce the dosage or consider a different administration route. Although high doses of Bacopa monnieri extract have been shown to be safe in rats, the purified compound may have a different toxicity profile.[15]2. Ensure proper gavage technique to minimize stress and potential injury. Allow for an adequate acclimation period.3. Run a vehicle-only control group to differentiate between compound and vehicle effects. Some vehicles can cause gastrointestinal upset. |
| Precipitation of this compound in the dosing solution | 1. Inadequate suspension method.2. Instability of the suspension over time. | 1. Ensure the powder is finely triturated and a paste is formed before full dilution. Consider brief sonication.2. Prepare the dosing suspension fresh each day. Store the stock powder in a cool, dark, and dry place. |
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of Bacopa monnieri on ischemia-induced cognitive deficits in mice: the possible contribution of this compound and underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. benchchem.com [benchchem.com]
- 6. Formulation, Optimization and In-Vivo Characterization of Thermosensitive In-Situ Nasal Gel Loaded with Bacoside a for Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychotropic effects of ginseng saponins on agonistic behavior between resident and intruder mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Y-maze spontaneous alternation [bio-protocol.org]
- 13. mmpc.org [mmpc.org]
- 14. Protection by Nano-Encapsulated Bacoside A and this compound in Seizure Alleviation and Improvement in Sleep- In Vitro and In Vivo Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
Technical Support Center: Overcoming Poor Bioavailability of Bacopaside I
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Bacopaside I.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is multifactorial, stemming from several physicochemical and physiological barriers:
-
Low Aqueous Solubility: As a triterpenoid saponin, this compound has inherently low water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
Poor Intestinal Permeability: The complex and high molecular weight structure of this compound hinders its passive diffusion across the intestinal epithelium.
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux transporter, which actively pumps the compound back into the intestinal lumen, thereby reducing its net absorption.[3]
-
Metabolism: this compound may be subject to metabolism in the gastrointestinal tract and undergo first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, which can decrease the amount of active compound reaching systemic circulation.[4][5][6][7]
Q2: What are the main formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the bioavailability challenges of this compound:
-
Nanoformulations: Encapsulating this compound into nanocarriers can significantly improve its oral bioavailability.[8][9]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can enhance the solubility and permeability of lipophilic drugs like this compound and potentially cross the blood-brain barrier.[10][11][12][13]
-
Niosomes: Vesicular systems composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and bioavailability.[14]
-
-
Phytosomes (Phospholipid Complexes): Complexing this compound with phospholipids forms a more lipophilic entity that can better traverse the lipid-rich biological membranes of the intestinal wall, thereby improving absorption.[15][16][17][18]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing the solubilization and absorption of lipophilic drugs.[19][20]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility by forming inclusion complexes.[1][2]
Q3: How does P-glycoprotein (P-gp) affect this compound bioavailability and how can this be addressed?
A3: P-glycoprotein is an efflux pump expressed on the apical side of intestinal enterocytes that actively transports a wide range of xenobiotics, including this compound, out of the cells and back into the gut lumen.[3] This significantly reduces the net amount of this compound absorbed into the bloodstream. Strategies to overcome P-gp mediated efflux include:
-
Co-administration with P-gp inhibitors: Certain excipients and natural compounds can inhibit the function of P-gp, thereby increasing the intracellular concentration and absorption of this compound.
-
Formulation with excipients that modulate P-gp: Some formulation components, such as certain surfactants used in SEDDS and nanoformulations, can transiently inhibit P-gp activity.
Q4: What is the role of cytochrome P450 enzymes in the metabolism of this compound?
A4: Cytochrome P450 (CYP) enzymes, particularly in the liver and intestine, are responsible for the phase I metabolism of many drugs and xenobiotics. This compound has been shown to be a substrate and an inhibitor of certain CYP isoforms, such as CYP2B6 and CYP2C9.[4] This metabolic activity can reduce the systemic availability of the parent compound. Furthermore, Bacopa monnieri extract has been found to inhibit several CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4, which could lead to potential herb-drug interactions.[5][6][7][21]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound formulation. | 1. Poor aqueous solubility of pure this compound.[1][2] 2. Inefficient formulation strategy. 3. Inappropriate selection of excipients. | 1. Employ solubility enhancement techniques such as cyclodextrin complexation or formulation as a SEDDS.[2][19] 2. Optimize the ratio of this compound to the carrier (e.g., phospholipid, cyclodextrin). 3. Ensure the use of appropriate surfactants and co-surfactants in SEDDS formulations. |
| High variability in in vivo pharmacokinetic data. | 1. Inconsistent formulation preparation. 2. Inter-individual differences in animal metabolism (CYP enzymes) and efflux transporter (P-gp) activity. 3. Food effects on absorption. | 1. Standardize the formulation preparation protocol to ensure batch-to-batch consistency. 2. Use a larger group of animals to account for biological variability. 3. Standardize the feeding schedule of the animals during the study. |
| Precipitation of this compound upon dilution of a stock solution in aqueous buffer. | 1. The concentration of this compound exceeds its solubility limit in the final aqueous medium. 2. The organic solvent from the stock solution is causing the precipitation. | 1. Lower the final concentration of this compound in the assay. 2. Use a co-solvent system or a formulation (e.g., cyclodextrin complex) to maintain solubility in the aqueous phase. |
| Low intestinal permeability in Caco-2 cell monolayer assay. | 1. Inherent low passive permeability of this compound. 2. Active efflux by P-glycoprotein expressed in Caco-2 cells.[3] | 1. Evaluate permeability-enhancing formulations such as phytosomes or nanoformulations.[15] 2. Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm the role of efflux. |
Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex (Phytosome)
Objective: To prepare a this compound-phospholipid complex to enhance its lipophilicity and improve its absorption.
Materials:
-
This compound
-
Phosphatidylcholine
-
Dichloromethane (DCM) or another suitable organic solvent
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
-
Accurately weigh this compound and phosphatidylcholine in a desired molar ratio (e.g., 1:1 or 1:2).
-
Dissolve both components in a sufficient volume of DCM in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of approximately 40°C until a thin, dry film is formed on the inner wall of the flask.[22]
-
Place the flask in a vacuum desiccator overnight to ensure the complete removal of any residual solvent.[22]
-
The dried complex can be scraped from the flask and stored in an airtight container in a cool, dark place.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into solid lipid nanoparticles to improve its bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., stearic acid, glyceryl monostearate)[10][12]
-
Surfactant (e.g., Tween 80)[11]
-
High-pressure homogenizer or probe sonicator
-
Water bath
Procedure (Hot Homogenization followed by Ultrasonication):
-
Melt the solid lipid by heating it to about 5-10°C above its melting point.
-
Disperse the accurately weighed this compound in the molten lipid.
-
Heat an aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization or ultrasonication at a controlled temperature for a specified duration to form the nanoemulsion.[12]
-
Allow the hot nanoemulsion to cool down to room temperature to form the solid lipid nanoparticles.[12]
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Caption: Key physiological barriers limiting the oral bioavailability of this compound.
Caption: Strategies to overcome the key bioavailability barriers of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Optimization of Dispersible Tablet of Bacopa monnieri with Improved Functionality for Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro effects of standardized extract of Bacopa monniera and its five individual active constituents on human P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuir.lib.nu.ac.th [nuir.lib.nu.ac.th]
- 5. Inhibition of Human Cytochrome P450 Enzymes by Bacopa monnieri Standardized Extract and Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human cytochrome P450 enzymes by Bacopa monnieri standardized extract and constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Inhibition of Human Cytochrome P450 Enzymes by Bacopa monnieri Standardized Extract and Constituents | Semantic Scholar [semanticscholar.org]
- 8. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. ijpbs.com [ijpbs.com]
- 12. plantarchives.org [plantarchives.org]
- 13. [PDF] STUDY OF SOLID LIPID NANOPARTICLES AS A CARRIER FOR BACOSIDE | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. The role of phospholipid as a solubility- and permeability-enhancing excipient for the improved delivery of the bioactive phytoconstituents of Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phytosomes as Innovative Delivery Systems for Phytochemicals: A Comprehensive Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytosome drug delivery system for natural cosmeceutical compounds: Whitening agent and skin antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijrpc.com [ijrpc.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Bacopaside I Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of Bacopaside I.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound, a triterpenoid saponin, is the hydrolysis of its glycosidic bonds. This process involves the cleavage of the sugar moieties from the aglycone core, which is typically jujubogenin or pseudojujubogenin. This hydrolysis can be initiated by factors such as acidic or alkaline conditions and elevated temperatures.
Q2: What are the expected byproducts of this compound degradation?
Upon degradation through hydrolysis, this compound breaks down into its constituent parts: the aglycone and various sugar molecules. The main byproducts are:
-
Aglycone: Pseudojujubogenin or its isomer, Jujubogenin.
-
Sugar Moieties: Glucose and arabinose.
A tentative metabolite, arabinopyranosyl pseudojujubogenin, has been identified in rat serum, suggesting partial hydrolysis can occur in biological systems.[1]
Q3: How do temperature and pH affect the stability of this compound?
Temperature and pH are critical factors influencing the stability of this compound.
-
Temperature: this compound shows significant degradation at elevated temperatures. Studies on ethanolic extracts of Bacopa monnieri revealed that the content of this compound decreases drastically at 80°C, with slower degradation occurring at 40°C and 60°C.[2][3][4] It remains relatively stable at 5°C.[2][3][4]
-
pH: this compound is highly susceptible to degradation in acidic conditions. A sharp drop in the amount of this compound is observed at a pH of 1.2.[2][3][4] It is more stable in near-neutral (pH 6.8) and slightly alkaline (pH 9.0) conditions, where degradation is slow.[2][3][4]
Q4: Is this compound susceptible to oxidative and photolytic degradation?
Forced degradation studies on the closely related mixture Bacoside A suggest that saponins from Bacopa monnieri are relatively stable under oxidative and photolytic stress compared to acid/base hydrolysis and thermal stress. Oxidative degradation with 3% hydrogen peroxide resulted in about 8-9% degradation.[5] Photolytic degradation was found to be less than 5%.[5]
Degradation Pathway Visualization
Caption: Hypothetical degradation pathway of this compound via hydrolysis.
Quantitative Data Summary
The following tables summarize the stability of this compound and related bacosides under various stress conditions.
Table 1: Effect of Temperature on this compound Stability in Crude Extract [2][3][4]
| Temperature | Stability Observation |
| 5°C | Remained unchanged |
| 40°C | Gradually reduced |
| 60°C | Gradually reduced |
| 80°C | Drastically decreased |
Table 2: Effect of pH on this compound Stability in Standard Solution [2][3][4]
| pH | Stability Observation |
| 1.2 | Dropped sharply |
| 6.8 | Slowly reduced |
| 9.0 | Slowly reduced |
Table 3: Forced Degradation of Bacoside A (as a reference) [5]
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observed Degradation |
| Acidic Hydrolysis | 0.1N Hydrochloric Acid | 50°C, 60°C, 70°C | 80 minutes | 30-80% (increases with temp) |
| Alkaline Hydrolysis | 0.1N Sodium Hydroxide | 50°C, 60°C, 70°C | 80 minutes | 30-80% (increases with temp) |
| Oxidative Stress | 3% Hydrogen Peroxide | Room Temperature | 9 hours | 8.12% |
| Photolytic Stress | UV light (254nm) | Not Specified | 8 hours | <5% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a hydroalcoholic solution) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period, taking samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M sodium hydroxide before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period, with sampling at regular intervals.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) and take samples at various time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber. A control sample should be kept in the dark at the same temperature.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to separate and quantify the intact this compound and its degradation products.
-
Caption: General experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: LiChroCART Purospher® STAR RP-18 endcapped column (or equivalent C18 column).[6]
-
Mobile Phase: A gradient of acetonitrile (A) and water containing 0.05% (v/v) orthophosphoric acid (B).[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Detection: UV at 205 nm.[6]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 20 µL.
Troubleshooting Guide
Issue 1: Unexpected peaks appear in the HPLC chromatogram of a fresh this compound sample.
-
Possible Cause 1: Contamination.
-
Troubleshooting Steps:
-
Check the purity of the solvents used for sample preparation and the mobile phase.
-
Ensure all glassware and equipment are thoroughly cleaned.
-
Run a blank injection (solvent only) to check for contaminants from the HPLC system itself.
-
-
-
Possible Cause 2: On-column degradation.
-
Troubleshooting Steps:
-
Verify the pH of your mobile phase. An acidic mobile phase, while necessary for separation, could potentially cause some degradation.
-
Consider lowering the column temperature slightly if the compound is known to be thermally labile.
-
-
Issue 2: Poor peak shape or resolution for this compound and its degradation products.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Troubleshooting Steps:
-
Adjust the gradient profile of the mobile phase to improve separation.
-
Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different acid additives.
-
-
-
Possible Cause 2: Column degradation.
-
Troubleshooting Steps:
-
Flush the column with a strong solvent to remove any strongly retained compounds.
-
If the problem persists, the column may need to be replaced.
-
-
Issue 3: Difficulty in dissolving this compound.
-
Possible Cause: Low solubility in the chosen solvent.
-
Troubleshooting Steps:
-
Saponins can have variable solubility. Try using a co-solvent system, such as a mixture of methanol and water.
-
Gentle warming and sonication can aid in dissolution. However, be cautious with heating to avoid degradation.[5]
-
For aqueous solutions, solubility is known to be poor. Consider using a small amount of an organic solvent like DMSO first, and then diluting with the aqueous phase.[8]
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of this compound and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijfmr.com [ijfmr.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Bacopaside I Quantification by HPLC
Welcome to the technical support center for the quantification of Bacopaside I using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your HPLC experiments for this compound quantification.
Peak Shape Problems: Tailing and Fronting
Question: Why is my this compound peak exhibiting tailing or fronting?
Answer: Peak asymmetry, such as tailing or fronting, can significantly impact the accuracy of quantification. Here’s a breakdown of the common causes and solutions:
Peak Tailing: This is often observed as an asymmetrical peak with a drawn-out trailing edge.[1]
-
Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes like this compound, causing tailing.[1][2]
-
Solution: Use an acidic mobile phase (pH 2.3-3.0) to suppress the ionization of silanol groups.[3] Incorporating a buffering agent like phosphate buffer is crucial for maintaining a stable pH.[4] Consider using a modern, end-capped C18 column specifically designed to minimize these interactions.[2][4]
-
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing.[3][4]
-
Column Degradation: An old or contaminated column can lose its efficiency and cause peak tailing.[1]
-
Extra-Column Volume: Excessive tubing length or large detector cell volume can contribute to peak broadening and tailing.[1]
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
-
Peak Fronting: This appears as a leading edge on the peak.
-
Causes & Solutions:
-
Sample Overload: Similar to tailing, injecting too much sample can also cause fronting.[3]
-
Solution: Dilute your sample and reinject.[3]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting.[3]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
-
Poor Peak Resolution
Question: I am seeing poor resolution between the this compound peak and other components in my sample. How can I improve this?
Answer: Achieving good resolution is critical for accurate quantification. Several factors can be optimized to improve the separation of this compound from other bacosides and matrix components.
-
Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The ratio of aqueous to organic solvent in the mobile phase is a key factor in resolution.[4]
-
Solution: If peaks are eluting too closely, try decreasing the percentage of the organic solvent (e.g., acetonitrile). This will increase retention times and may improve separation. Conversely, if retention times are too long, a slight increase in the organic solvent percentage can be tested.[4]
-
-
Suboptimal Column Chemistry: The choice of stationary phase can significantly impact selectivity.
-
Incorrect Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.
-
Solution: A typical flow rate for this compound analysis is 1.0 mL/min.[5][6] Minor adjustments to the flow rate can sometimes improve resolution. A study on the validation of the BP bacoside assay showed that adjusting the flow rate from 1.0 mL/min to 0.9 mL/min or 1.1 mL/min negatively affected the separation, indicating the importance of an optimized and consistent flow rate.[5]
-
-
Retention Time Variability
Question: The retention time for this compound is shifting between injections. What could be the cause?
Answer: Consistent retention times are essential for reliable peak identification. Fluctuations can compromise the validity of your results.
-
Causes & Solutions:
-
Inconsistent Mobile Phase Preparation:
-
Inadequate Column Equilibration:
-
Pump Performance Issues:
-
Solution: Check for leaks in the HPLC system, particularly around the pump heads and fittings. Pressure fluctuations due to leaks can lead to inconsistent flow rates and, consequently, shifting retention times.[4]
-
-
Column Temperature Fluctuations:
-
Baseline Issues: Noise and Drift
Question: My chromatogram shows a noisy or drifting baseline. How can I fix this?
Answer: A stable baseline is crucial for accurate peak integration and achieving low limits of detection.
-
Causes & Solutions:
-
Contaminated or Poorly Prepared Mobile Phase: Impurities in the mobile phase or dissolved gases are common culprits for baseline noise.[7]
-
Detector Issues: A dirty flow cell or a deteriorating lamp can cause baseline noise.[8][9]
-
Pump Malfunctions: Inconsistent pump performance can lead to pressure pulsations that manifest as baseline noise.[7]
-
Solution: Regularly maintain the pump, including replacing seals and checking valve performance.[7]
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the detector and cause baseline drift.[10]
-
Solution: Maintain a stable room temperature and consider using a column oven.[10]
-
-
Ghost Peaks
Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs. What is their origin?
Answer: Ghost peaks are extraneous signals that can interfere with the analysis.[11]
-
Causes & Solutions:
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that concentrate on the column and elute as ghost peaks, especially during gradient runs.[11][12]
-
Solution: Use fresh, high-purity solvents. Test individual mobile phase components to identify the source of contamination.[13]
-
-
System Contamination: Carryover from previous injections is a common cause.[11]
-
Solution: Implement a thorough wash cycle for the injector and needle between runs.
-
-
Sample Preparation: Contaminants can be introduced from vials, caps, or solvents used during sample preparation.[11]
-
Solution: Run a blank analysis with just the solvent and vial to check for contamination.[13]
-
-
Experimental Protocols
Standard HPLC Method for this compound Quantification
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition | Reference |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | [5][6] |
| Mobile Phase A | 0.72% w/v anhydrous sodium sulphate, pH adjusted to 2.3 with sulfuric acid | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Elution Mode | Isocratic (e.g., 68.5:31.5 v/v Mobile Phase A:B) or Gradient | [5][6] |
| Flow Rate | 1.0 mL/min | [5][6] |
| Column Temperature | 30°C | [5][6] |
| Detection Wavelength | 205 nm | [6][14] |
| Injection Volume | 20 µL | [5] |
Sample Preparation
-
Extraction: Accurately weigh the powdered Bacopa monnieri extract.
-
Dissolution: Dissolve the extract in methanol or the mobile phase.
-
Sonication: Sonicate the solution for approximately 15-20 minutes to ensure complete dissolution.[6][14]
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[6][14]
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A standard sample preparation workflow for this compound analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 12. hplc.eu [hplc.eu]
- 13. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 14. phcog.com [phcog.com]
Technical Support Center: Improving the Yield of Bacopaside I Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Bacopaside I from Bacopa monnieri. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A2: Methanol and ethanol are highly effective polar solvents for extracting bacosides, including this compound.[1][2] While methanol may yield a higher crude extract, ethanol is often preferred due to its lower toxicity.[1][3] A hydro-alcoholic solution (e.g., 70/30 methanol/water or ethanol/water) is also commonly used for efficient extraction.[3]
Q2: How does temperature affect the stability and yield of this compound during extraction?
A2: High temperatures can lead to the degradation of this compound. Studies have shown that the amounts of intact this compound decrease drastically at 80°C, with slower degradation occurring at 40°C and 60°C.[4][5][6] For optimal stability, it is recommended to keep the extraction temperature below 60°C and to concentrate extracts under reduced pressure at temperatures between 45-55°C.[5][7] Storage at 5°C has been shown to maintain the stability of bacosides.[4][5][6]
Q3: What is the optimal pH for this compound stability?
A3: this compound is sensitive to acidic conditions. The amount of this compound drops sharply at a pH of 1.2.[4][5][6] It is more stable at a neutral or slightly alkaline pH of 6.8 and 9.0.[4][5][6] Therefore, it is crucial to avoid strongly acidic conditions during extraction and purification.[7]
Q4: How should Bacopa monnieri plant material be prepared to maximize this compound yield?
A4: Proper preparation of the plant material is crucial. The aerial parts of Bacopa monnieri should be dried in the shade and then powdered to a coarse consistency (e.g., 30-40 mesh size).[3][8] Defatting the powdered material with a non-polar solvent like hexane prior to the main extraction can help remove lipids and waxes that may interfere with the process.[7][8] Soaking the plant material in water for 24 hours before ethanol extraction can also significantly increase the total saponin content.[3][9]
Q5: What are the recommended storage conditions for Bacopa monnieri extracts?
A5: To prevent the degradation of this compound, extracts should be stored in a cool, dry, and dark place.[3] Crude extracts are hygroscopic and can quickly absorb moisture, which leads to degradation, especially at elevated temperatures.[3][4][5][6] For short-term storage, 2-8°C is acceptable, while for long-term storage, -20°C is recommended.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Potential Causes:
-
Inefficient extraction method or solvent.
-
Improper preparation of plant material.
-
Degradation of this compound during processing.
Troubleshooting Steps:
-
Optimize Extraction Solvent: If using a single solvent, consider a hydro-alcoholic mixture (e.g., 80% ethanol) which has been shown to be effective.[10]
-
Pre-treat Plant Material: Ensure the plant material is properly dried and powdered.[8] Implement a defatting step with hexane to remove lipids.[7] Consider pre-soaking the material in water before ethanol extraction.[9]
-
Control Temperature: Maintain extraction and concentration temperatures below 60°C and 55°C, respectively.[5][7]
-
Monitor pH: Avoid acidic conditions during extraction and purification.[4][5][6]
-
Increase Extraction Efficiency: Employ more efficient extraction techniques like percolation or Soxhlet extraction, and consider increasing the extraction time or performing multiple extraction cycles.[1][8]
Issue 2: Low Purity of this compound in the Extract
Potential Causes:
-
Co-extraction of interfering compounds like chlorophyll and lipids.
-
Similar polarities of different bacoside compounds.
Troubleshooting Steps:
-
Defatting: Always perform a preliminary extraction with a non-polar solvent like hexane to remove lipids.[7]
-
Purification: Utilize column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate and methanol) to separate this compound from other compounds.[7][11]
-
Advanced Separation: For highly pure this compound, consider using High-Performance Liquid Chromatography (HPLC) with a C18 column and a carefully optimized mobile phase.[7] Advanced techniques like High-Speed Countercurrent Chromatography (HSCCC) can also be employed for targeted isolation.[7]
Issue 3: Degradation of this compound During Analysis
Potential Causes:
-
Inappropriate mobile phase pH in HPLC.
-
High temperatures during sample preparation or analysis.
Troubleshooting Steps:
-
Optimize HPLC Mobile Phase: For HPLC analysis, a common mobile phase is a mixture of a buffer (e.g., sodium sulfate or phosphate buffer at an acidic pH) and acetonitrile.[3] Ensure the pH is optimized to prevent on-column degradation.
-
Control Temperature: Maintain the column temperature at a consistent and moderate level, for example, 30°C.[3]
-
Fresh Sample Preparation: Prepare samples fresh before analysis and avoid prolonged storage in solution, especially at room temperature.
Data Presentation
Table 1: Effect of Extraction Method on Crude Extract and Total Saponin Yield from Bacopa monnieri
| Extraction Method | Solvent | Crude Extract Yield (%) | Total Saponins (%) |
| Maceration | 95% Ethanol | 17.14 ± 0.74 | 5.89 ± 0.49 |
| Maceration | Methanol | 27.89 ± 0.48 | 6.60 ± 0.12 |
| Decoction | Water | Not specified | 0.56 ± 0.03 |
| Pre-soaking in water, then Maceration | 95% Ethanol | Not specified | Not specified |
| Defatting with hexane, then Maceration | 95% Ethanol | Not specified | Not specified |
| Soxhlet Extraction | 95% Ethanol | Not specified | Not specified |
| Percolation after water soaking | Ethanol | Not specified | 19.28 ± 0.12 |
Data adapted from a comparative study on various extraction methods.[1][9]
Table 2: Stability of this compound at Different Temperatures and pH
| Condition | Parameter | Result |
| Temperature | 5°C | Remained unchanged |
| 40°C | Slow decrease | |
| 60°C | Slow decrease | |
| 80°C | Drastic decrease | |
| pH | 1.2 | Sharp drop |
| 6.8 | Slow decrease | |
| 9.0 | Slow decrease |
Data sourced from stability studies on this compound.[4][5][6]
Experimental Protocols
Protocol 1: Bacoside-Rich Extract Preparation
-
Preparation of Plant Material: Dry the aerial parts of Bacopa monnieri in the shade and grind to a coarse powder.
-
Defatting: Extract the powdered material with hexane in a Soxhlet apparatus for 4-8 hours to remove lipids.[7] Discard the hexane extract.
-
Primary Extraction: Air-dry the defatted plant material and then extract it with methanol using a Soxhlet apparatus for 6-8 hours.[8]
-
Concentration: Concentrate the methanol extract to a thick paste under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[8]
-
Precipitation: Dissolve the concentrated paste in a minimal amount of methanol and pour it into a larger volume of acetone with constant stirring to precipitate the bacosides.[8]
-
Filtration and Drying: Filter the precipitate, wash it with acetone, and dry it under a vacuum to obtain a bacoside-rich powder.[8]
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (e.g., 60-120 mesh) using a slurry method with ethyl acetate.
-
Sample Loading: Dissolve the crude bacoside-rich extract in a small amount of methanol and adsorb it onto a small quantity of silica gel. After evaporating the solvent, load the dried sample onto the top of the prepared column.
-
Elution: Begin elution with 100% ethyl acetate and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, up to 70:30 ethyl acetate:methanol).[11]
-
Fraction Collection: Collect small fractions of the eluate.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.[7]
-
Pooling and Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator.[7]
Protocol 3: Quantification of this compound by HPLC
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in HPLC-grade methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.[7]
-
Sample Preparation: Dissolve a known weight of the extract or purified sample in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and identify the this compound peak by comparing its retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.[7]
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Conceptual diagram of the neuroprotective effects of this compound.
References
- 1. thaiscience.info [thaiscience.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 11. jees.in [jees.in]
Bacopaside I Interference in Cell Viability Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Bacopaside I in cell viability assays. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Is it possible for this compound to interfere with standard cell viability assays?
A1: Yes, it is possible. This compound, a triterpenoid saponin, possesses antioxidant properties. Compounds with reducing potential can directly interact with the reagents used in common colorimetric cell viability assays like MTT and XTT, leading to inaccurate results.
Q2: How does this compound interfere with MTT and XTT assays?
A2: The MTT and XTT assays rely on the reduction of a tetrazolium salt (yellow) to a formazan product (purple/orange) by mitochondrial dehydrogenases in viable cells. This compound, due to its antioxidant nature, may directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity. This can lead to an overestimation of cell viability or mask a cytotoxic effect.
Q3: Can this compound affect the LDH cytotoxicity assay?
A3: While less common than interference with tetrazolium-based assays, it is plausible that this compound could interfere with the LDH (lactate dehydrogenase) assay. Some chemical compounds can inhibit LDH enzyme activity. If this compound inhibits LDH, the assay would underestimate cytotoxicity, as the amount of active LDH released from damaged cells would be artificially low.
Q4: My results with this compound are inconsistent. What are the possible reasons?
A4: Inconsistent results can stem from several factors:
-
Direct Assay Interference: As mentioned, this compound may be directly reacting with your assay reagents.
-
Compound Solubility: Poor solubility of this compound in your culture medium can lead to variable effective concentrations.
-
Cell Line Specificity: The effects of this compound can vary significantly between different cell lines.
-
Incubation Time: The duration of exposure to this compound can influence its effects and potential for interference.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability in MTT/XTT Assay
Possible Cause: Direct reduction of the tetrazolium salt by this compound.
Troubleshooting Steps:
-
Cell-Free Control: Prepare wells containing your complete cell culture medium and the same concentrations of this compound used in your experiment, but without cells. Add the MTT or XTT reagent and incubate for the same duration as your experimental plates. If a color change occurs, it indicates direct reduction by this compound.
-
Subtract Background: If direct reduction is observed, the absorbance from the cell-free control wells should be subtracted from the absorbance of your corresponding experimental wells.
-
Alternative Assays: Consider using a non-enzymatic-based viability assay, such as the Trypan Blue exclusion assay or a crystal violet staining assay, which are less prone to interference from reducing compounds. An ATP-based luminescence assay (e.g., CellTiter-Glo®) is another excellent alternative as it measures a different aspect of cell viability.
Issue 2: Lower-than-Expected Cytotoxicity in LDH Assay
Possible Cause: Inhibition of LDH enzyme activity by this compound.
Troubleshooting Steps:
-
Enzyme Activity Control: Prepare a cell-free experiment where you add a known amount of purified LDH (commercially available) to your culture medium. Add your experimental concentrations of this compound and measure the LDH activity. A decrease in activity in the presence of this compound suggests direct inhibition.
-
Positive Control Check: Ensure your positive control for cytotoxicity (e.g., lysis buffer) is yielding the expected high LDH release.
-
Alternative Cytotoxicity Assays: Use a different cytotoxicity assay that does not rely on LDH activity, such as a propidium iodide uptake assay analyzed by flow cytometry or fluorescence microscopy.
Quantitative Data on this compound Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | MTS | 99 | |
| T47D (Breast Cancer) | MTS | 89 | |
| MCF7 (Breast Cancer) | MTS | 83 | |
| BT-474 (Breast Cancer) | MTS | 59 | |
| HT-29 (Colon Cancer) | Crystal Violet | 97.9 | [1] |
| 2H-11 (Endothelial Cells) | Crystal Violet | 105.7 | [1] |
| HUVEC (Endothelial Cells) | Crystal Violet | 29.2 | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with Interference Controls
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell-Free Control Plate: In a separate 96-well plate, add cell culture medium and the same concentrations of this compound without cells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of both plates and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the cell-free control wells from the corresponding experimental wells before calculating cell viability relative to the vehicle control.
Protocol 2: Investigating Nrf2/HO-1 Pathway Activation by Western Blot
-
Cell Culture and Treatment: Plate cells and treat with this compound at a non-toxic concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells and collect the total protein. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 3: Investigating NF-κB Pathway Inhibition by Western Blot
-
Cell Culture and Stimulation: Plate cells and pre-treat with this compound for 1-2 hours. Then, stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 15-30 minutes). Include unstimulated and stimulated controls without this compound.
-
Protein Extraction: Lyse the cells to obtain total protein extracts.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 2, using primary antibodies against phosphorylated p65 (p-p65), total p65, phosphorylated IκBα (p-IκBα), total IκBα, and a loading control.
-
Analysis: Determine the ratio of phosphorylated protein to total protein to assess the activation state of the NF-κB pathway. A decrease in the p-p65/total p65 and p-IκBα/total IκBα ratios in the presence of this compound would indicate inhibition.
Visualizations
References
Technical Support Center: Mitigating Off-target Effects of Bacopaside I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bacopaside I. The information is designed to help mitigate potential off-target effects and ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
A1: this compound is a triterpenoid saponin isolated from Bacopa monnieri. Its primary reported mechanisms of action are centered around its neuroprotective and nootropic effects. Key molecular activities include:
-
Activation of Kinase Signaling: this compound has been shown to exert neuroprotective effects through the activation of Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[1][2] This activation leads to downstream effects that promote cell survival and inhibit apoptosis.
-
Antioxidant Properties: It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), while reducing levels of malondialdehyde (MDA), a marker of oxidative stress.[3]
-
Monoamine Oxidase (MAO) Inhibition: this compound selectively inhibits MAO-A, and to a lesser extent MAO-B, which is consistent with its observed antidepressant-like effects.[1][4]
-
Modulation of the HPA Axis and BDNF Signaling: It has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis and activate Brain-Derived Neurotrophic Factor (BDNF) signaling, further contributing to its antidepressant and neuroprotective properties.[5]
-
Aquaporin 1 (AQP1) Inhibition: Recent studies have identified this compound as an inhibitor of AQP1, which may contribute to its anti-arthritic effects by suppressing autophagy in fibroblast-like synoviocytes.[6]
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
A2: While specific off-target effects of this compound are not extensively documented, they can be inferred from its known mechanisms of action, particularly its influence on broad-spectrum signaling pathways like PKC and PI3K/Akt. Researchers should consider the following potential off-target effects:
-
Broad Kinase Activation: PKC and PI3K/Akt pathways regulate a vast array of cellular processes beyond neuroprotection, including cell proliferation, metabolism, inflammation, and cell migration.[2][7][8] In an experimental context not focused on these areas, the modulation of these processes could be considered an off-target effect. For example, activation of the PI3K/Akt pathway is a hallmark of some cancers, promoting cell survival and proliferation.[9]
-
Membrane Permeabilization: As a saponin, this compound has the potential to interact with cell membranes. At high concentrations, triterpenoid saponins can cause membrane permeabilization, leading to cytotoxicity and hemolysis.[10] This is a critical consideration for in vitro experiments, as it can lead to non-specific cell death that is independent of its intended signaling effects.
-
Modulation of Gene Expression: this compound has been shown to alter the expression of certain genes, such as downregulating AQP1 in breast cancer cell lines.[11] It is plausible that it could affect the expression of other genes, which may be considered off-target depending on the research focus.
-
Immunomodulatory Effects: Some triterpenoid saponins have been reported to have immunomodulatory effects, such as inhibiting lymphocyte proliferation.[12] Depending on the experimental system, this could be an unintended effect.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:
-
Use of Specific Inhibitors: Co-treatment of your experimental system with this compound and specific inhibitors of its proposed targets can help elucidate its mechanism. For example, to confirm that an observed effect is mediated by the PI3K/Akt pathway, you can use an inhibitor like LY294002.[2] If the effect of this compound is blocked or attenuated by the inhibitor, it provides evidence for on-target activity.
-
Dose-Response Curves: Establishing a clear dose-response relationship for your observed effect is essential. On-target effects are typically observed at lower, pharmacologically relevant concentrations, while off-target effects may only appear at higher concentrations.
-
Target Deconvolution Methods: For definitive identification of the direct molecular targets of this compound, advanced techniques like Cellular Thermal Shift Assay (CETSA) or Affinity Chromatography coupled with Mass Spectrometry can be utilized.[7][13][14][15] These methods can identify which proteins directly bind to this compound in a cellular context.
-
Use of Negative Controls: In addition to vehicle controls, using a structurally similar but biologically inactive analog of this compound (if available) can help to rule out non-specific effects.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Altered Cell Morphology
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death at expected therapeutic concentrations. | Membrane permeabilization: As a saponin, this compound can disrupt cell membranes at high concentrations.[10] | 1. Perform a detailed dose-response curve: Determine the IC50 for cytotoxicity in your specific cell line. 2. Use a lower concentration range: Work at concentrations well below the cytotoxic threshold. 3. Shorten incubation time: Reduce the duration of exposure to this compound. 4. Assess membrane integrity: Use assays like LDH release or propidium iodide staining to quantify membrane damage. |
| Changes in cell shape, adhesion, or migration not related to the primary hypothesis. | Activation of broad signaling pathways: PKC and PI3K/Akt activation can impact the cytoskeleton and cell adhesion.[16] | 1. Investigate cytoskeletal changes: Use immunofluorescence to visualize key cytoskeletal proteins (e.g., actin, tubulin). 2. Use specific inhibitors: Co-treat with inhibitors of PKC (e.g., Gö 6983) or PI3K (e.g., LY294002) to see if the morphological changes are reversed. 3. Perform functional assays: Conduct cell migration or adhesion assays to quantify these effects. |
Guide 2: Inconsistent or Non-reproducible Results
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between experimental replicates. | Compound solubility and stability: Natural products can have poor aqueous solubility and may degrade over time. | 1. Ensure complete solubilization: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and vortex thoroughly. 2. Control final solvent concentration: Keep the final concentration of the vehicle (e.g., DMSO) consistent and low (typically <0.5%) across all wells. 3. Prepare fresh dilutions: Make working dilutions from the stock immediately before each experiment. 4. Store stock solutions properly: Aliquot and store stock solutions at -20°C or -80°C, protected from light. |
| Results vary between different batches of this compound. | Purity and consistency of the compound: The purity of natural products can vary between suppliers or batches. | 1. Source from a reputable supplier: Obtain a certificate of analysis (CoA) detailing the purity of the compound. 2. Perform analytical validation: If possible, use techniques like HPLC to confirm the purity and identity of your this compound stock. |
Quantitative Data Summary
| Compound | Target/Assay | Value | Reference |
| This compound | MAO-A Inhibition (IC50) | 17.08 ± 1.64 µg/mL | [4] |
| This compound | MAO-A Inhibition (Ki) | 42.5 ± 3.53 µg/mL | [4] |
| This compound & II (combined) | AQP1 transcript expression in MDA-MB-231 cells (non-cytotoxic dose) | Significant reduction (p = 0.004) | [11] |
| This compound & II (combined) | AQP1 transcript expression in MDA-MB-231 cells (cytotoxic dose) | 2.5-fold reduction (p < 0.0001) | [11] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) to Confirm PI3K/Akt Pathway Activation
1. Cell Lysis:
-
After treating cells with this compound (and controls), wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11][17]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total Akt.
Protocol 2: In Vitro PKC Kinase Assay
1. Reaction Setup:
-
Prepare a reaction mixture containing a PKC-specific substrate peptide, ATP, and a suitable buffer with MgCl2.
-
Add your sample containing PKC (e.g., purified enzyme or cell lysate) to the reaction mixture.
-
To test the effect of this compound, pre-incubate the enzyme with varying concentrations of the compound before adding ATP.
2. Kinase Reaction:
-
Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for 10-20 minutes.
3. Separation and Detection:
-
Stop the reaction and spot the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
4. Controls:
-
Negative Control: A reaction without the PKC enzyme.
-
Positive Control: A known PKC activator (e.g., PMA).
-
Inhibitor Control: A known PKC inhibitor (e.g., Gö 6983) to confirm the specificity of the assay.
Visualizations
Caption: this compound activates PKC and PI3K/Akt signaling pathways.
Caption: Workflow for mitigating off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. bio-rad.com [bio-rad.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. This compound, acting as an aquaporin 1 inhibitor, ameliorates rheumatoid arthritis via suppressing aquaporin 1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K-AKT Pathway → Term [lifestyle.sustainability-directory.com]
- 8. antbioinc.com [antbioinc.com]
- 9. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 15. PKC-θ in vitro Kinase Activity Assay [en.bio-protocol.org]
- 16. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
Storage conditions to prevent Bacopaside I degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Bacopaside I to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The main factors contributing to the degradation of this compound are elevated temperature, high humidity, and inappropriate pH, particularly acidic conditions.[1][2] Exposure to light can also be a contributing factor for saponins in general.
Q2: What is the optimal temperature for storing this compound?
A2: For long-term stability of purified this compound, storage at -20°C or -80°C is recommended.[3][4] Studies on Bacopa monnieri extracts have shown that this compound content remains stable at 5°C, while significant degradation occurs at temperatures of 40°C and above.[1][2]
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is highly susceptible to degradation under acidic conditions (e.g., pH 1.2), where the glycosidic bonds are prone to hydrolysis.[1][2] It exhibits greater stability in neutral (pH 6.8) to slightly alkaline (pH 9.0) solutions.[1][2]
Q4: What is the expected degradation pathway for this compound?
A4: The primary degradation pathway for this compound, a triterpenoid saponin, is the hydrolysis of its glycosidic linkages. This process involves the cleavage of the sugar moieties from the aglycone (sapogenin) backbone, which for this compound is pseudojujubogenin. This hydrolysis can be catalyzed by acids or enzymes.
Q5: What are the best practices for handling this compound in the lab to minimize degradation?
A5: To minimize degradation, it is crucial to:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
Protect solutions from light by using amber vials or covering containers with foil.
-
Use freshly prepared solutions for experiments whenever possible.
-
Maintain the pH of aqueous solutions in the neutral to slightly alkaline range if the experimental design permits.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays using this compound.
-
Possible Cause: Degradation of this compound in stock solutions or during the experiment.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that stock solutions have been stored at the recommended temperature (-20°C or -80°C) and protected from light.[3][4]
-
Check Solution Age: Use freshly prepared solutions. If using older stock, consider preparing a fresh batch.
-
Assess Experimental Conditions: Evaluate the pH and temperature of your experimental buffers and media. Prolonged incubation at elevated temperatures or in acidic conditions can lead to degradation.
-
Analytical Confirmation: If possible, analyze the concentration and purity of your this compound solution using a stability-indicating method like HPLC to confirm its integrity.
-
-
Issue 2: Appearance of unexpected peaks in HPLC chromatograms of this compound samples.
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure the pH of the sample diluent is not acidic.
-
Check for Thermal Stress: Confirm that the sample was not exposed to high temperatures during preparation or storage.
-
Perform Forced Degradation: To confirm if the new peaks are degradation products, you can perform a forced degradation study (e.g., mild acid treatment) on a fresh sample of this compound and compare the chromatograms.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Solvent Purity: Check the purity of the solvents used for sample preparation and the mobile phase.
-
Cleanliness of Equipment: Ensure all glassware and autosampler vials are thoroughly cleaned.
-
Blank Injection: Run a blank (injection of the sample diluent) to check for interfering peaks from the solvent or system.
-
-
Quantitative Data on this compound Stability
The following tables summarize the quantitative data on this compound degradation under various conditions, primarily from studies on Bacopa monnieri extracts.
Table 1: Effect of Temperature on this compound Content in Bacopa monnieri Extract
| Temperature | Duration | % this compound Remaining | Reference |
| 5°C | 28 days | ~100% | [1][2] |
| 40°C | 28 days | Gradual decrease | [1][2] |
| 60°C | 28 days | Slow decrease | [1][2] |
| 80°C | 28 days | Drastic decrease | [1][2] |
Table 2: Effect of pH on this compound Stability in Solution
| pH | Observation | Reference |
| 1.2 | Sharp decrease | [1][2] |
| 6.8 | Slow decrease | [1][2] |
| 9.0 | Slow decrease | [1][2] |
Table 3: Stability of this compound in Crude Bacopa monnieri Plant Material Under Different Storage Conditions
| Storage Condition | Temperature | Relative Humidity | Duration | Observation | Reference |
| Long-Term (LS) | 30°C | 65% | Up to 3 months | Relatively stable | [5] |
| Accelerated (AS) | 40°C | 75% | > 1 month | Significant degradation | [5] |
| Real-Time (RT) | Ambient | Ambient | > 1 month | Significant degradation | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline synthesized from common methods used for the analysis of bacosides. Method validation is required before use.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., LiChroCART Purospher® STAR RP-18 endcapped, 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.05% (v/v) orthophosphoric acid.[5]
-
Flow Rate: 1.5 mL/min.[5]
-
Detection Wavelength: 205 nm.[5]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in methanol or a suitable solvent to a known concentration (e.g., 0.2-1 mg/mL).[5]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the test samples and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the this compound peak over time.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound or a solution to elevated temperatures (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light. A control sample should be kept in the dark at the same temperature.
-
-
Analysis: Analyze the stressed samples using a validated HPLC method (as described in Protocol 1) to separate and quantify the intact this compound and any degradation products.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C46H74O20S | CID 21599442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
Bacopaside I: Technical Support Center for Quality Control & Purity Assessment
Welcome to the technical support center for Bacopaside I analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quality control and purity assessment of this compound?
A1: The most common and reliable methods for the quality control and purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[1][2][3][4] HPLC is widely used for quantitative analysis and fingerprinting of Bacopa monnieri extracts.[3][5][6][7] HPTLC offers a simpler, cost-effective method for quantification and fingerprinting.[4][8][9] LC-MS/MS provides high sensitivity and selectivity, making it ideal for pharmacokinetic studies and trace-level quantification in biological matrices.[1][2][10][11]
Q2: What are the typical challenges encountered during the HPLC analysis of this compound?
A2: Common challenges in HPLC analysis of this compound include co-elution with structurally similar saponins from Bacopa monnieri, such as Bacoside A3 and Bacopaside II.[3][12] Peak tailing is another frequent issue, often caused by the interaction of the analyte with residual silanol groups on the silica-based stationary phase.[13] Retention time shifts can also occur due to inconsistent mobile phase preparation, inadequate column equilibration, or temperature fluctuations.[13]
Q3: How can I ensure the stability of this compound samples and standards during analysis?
A3: this compound is susceptible to degradation under certain conditions. To ensure stability, it is crucial to control the pH of solutions, as bacosides can degrade in acidic environments.[12][14][15] Samples and standards should be protected from light to prevent potential photodegradation.[12] For storage, it is recommended to keep extracts in a cool, dry, and dark place.[15] Studies have shown that storage at 5°C helps maintain the stability of bacosides, while higher temperatures (40-80°C) can lead to significant degradation, especially in the presence of moisture.[14][15][16]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for this compound is the hydrolysis of its glycosidic bonds.[17][18] This process results in the separation of the sugar moieties (glucose and arabinose) from the aglycone, pseudojujubogenin.[18] This hydrolysis is particularly accelerated under acidic conditions.[14][17]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution / Co-elution | Inappropriate mobile phase composition. | Optimize the mobile phase. A common mobile phase is a mixture of an acidic buffer (e.g., sodium sulfate or phosphate buffer) and acetonitrile. Adjusting the gradient or isocratic ratio can improve separation.[15] |
| Column degradation. | Replace the analytical column and use a guard column to prolong its life.[15] | |
| Peak Tailing | Suboptimal mobile phase pH. | An acidic mobile phase (pH 2.3-3.0) is crucial to suppress the ionization of silanol groups on the column, which can cause peak tailing.[13] |
| Inadequate buffer strength. | Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[13] | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare the mobile phase fresh daily and ensure it is thoroughly degassed.[13] |
| Inadequate column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.[13] | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[13] | |
| Baseline Noise or Drift | Air bubbles in the system. | Purge the pump to remove any air bubbles.[19] |
| Contaminated mobile phase or column. | Filter the mobile phase and flush the column with a strong solvent.[19] |
Quantitative Data Summary
HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 [16][20] | Method 2 [5] | Method 3 [21] |
| Column | LiChroCART Purospher® STAR RP-18e (5 µm) | Hypersil BDS C18 (4.6mm X 250 mm, 5.0 micron) | Phenomenex Synergi C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and 0.05% (v/v) orthophosphoric acid in water | Isocratic: Phosphate buffer and acetonitrile (60:40 v/v) | Isocratic: Acetonitrile and 0.72% w/v anhydrous sodium sulphate (pH 2.3) (31.5:68.5 v/v) |
| Flow Rate | 1.5 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 205 nm | UV at 205 nm | UV at 205 nm |
| Linearity Range | 0.2 to 1 mg/mL | Not Specified | Not Specified |
| r² | > 0.999 | Not Specified | Not Specified |
LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Method 1 [2] | Method 2 [10] | Method 3 [11] |
| Instrument | Triple quadrupole LC-MS/MS | QTRAP-5500 MS/MS | Triple-quadrupole tandem mass spectrometer |
| Column | Kinetex C18 (1.7 µm, 50 mm x 2.1 mm) | C18-reversed phase column | Zorbax Eclipse Plus C18 (2.1x50mm, 1.8µm) |
| Mobile Phase | Gradient: Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | Ammonium acetate (10mM, pH 4) - acetonitrile (10:90, v/v) | Acetonitrile and water (65:35, v/v) |
| Ionization Mode | ESI Positive | ESI Negative | ESI |
| Detection Mode | MRM | MRM | SRM |
| Linearity Range | 8.6 to 900 ng/mL | 0.5-2000 ng/mL | 10-2000 ng/mL |
| LLOQ | 15 ng/mL | 0.5 ng/mL | 10 ng/mL |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Plant Extracts
1. Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard (purity ≥90%).[22]
-
Dissolve in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.2 to 1 mg/mL.[16][20]
2. Sample Preparation:
-
Weigh 0.5 g of dried, powdered Bacopa monnieri plant material.
-
Add 20 mL of methanol and sonicate in a water bath at 60°C for 20 minutes.[3]
-
Filter the extract through a 0.22 µm membrane filter before HPLC analysis.[3]
3. Chromatographic Conditions:
-
Column: LiChroCART Purospher® STAR RP-18 endcapped (5 µm).[16][20]
-
Mobile Phase: A gradient of acetonitrile (A) and water containing 0.05% (v/v) orthophosphoric acid (B).[16][20]
-
Injection Volume: 20 µL.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: HPTLC Analysis of this compound
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).
-
Prepare sample solutions by extracting the plant material with methanol as described in the HPLC protocol.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[4]
-
Mobile Phase: Toluene:Ethylacetate:Methanol:Glacial Acetic acid (3:4:3:1 v/v/v/v).[4]
-
Application: Apply bands of the standard and sample solutions to the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: After development, dry the plate and scan it in a densitometer. For Bacoside A (a related compound), detection is often done at 540 nm after derivatization.[4][8] The optimal wavelength for this compound should be determined.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. shimadzu.com [shimadzu.com]
- 2. lcms.cz [lcms.cz]
- 3. phcog.com [phcog.com]
- 4. impactfactor.org [impactfactor.org]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. greenpharmacy.info [greenpharmacy.info]
- 10. Analysis of this compound in biomatrices using liquid chromatography-tandem mass spectrometry: Pharmacokinetics and brain distribution in Swiss-albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple LC-ESI-MS/MS method for quantification of this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of this compound and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound phyproof Reference Substance 382148-47-2 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Bacopaside I and Bacoside A
In the realm of neuropharmacology, the therapeutic potential of natural compounds is a burgeoning field of interest. Among these, the triterpenoid saponins derived from Bacopa monnieri, particularly Bacopaside I and Bacoside A, have garnered significant attention for their neuroprotective properties. This guide provides a detailed, objective comparison of the neuroprotective efficacy of these two compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Overview of this compound and Bacoside A
This compound and Bacoside A are principal bioactive constituents of Bacopa monnieri, a plant revered in traditional Ayurvedic medicine for its cognitive-enhancing effects.[1][2][3][4] Structurally, they are both triterpenoid saponins. It is crucial to note that Bacoside A is not a single compound but a mixture of four distinct saponins: bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C.[1][2][3][4][5][6][7][8][9][10][11] Both this compound and the Bacoside A complex are credited with the neuroprotective effects of Bacopa monnieri extracts.[12][13]
Their therapeutic effects are primarily attributed to their potent antioxidant and anti-inflammatory activities, as well as their ability to modulate neurotransmitter systems.[1][2][3][5][7][12][14][15][16][17] While both compounds exhibit neuroprotective potential, the available scientific literature often examines their effects in different experimental contexts, making direct, head-to-head comparisons challenging.[7][18] This guide will present the existing data for each compound to facilitate an informed understanding of their respective efficacies.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of this compound and the antioxidant activities of Bacoside A.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia
| Parameter | Ischemia Group (Vehicle) | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference |
| Neurological Deficit Score (22h) | 4.1 ± 0.6 | 2.8 ± 0.7* | 2.3 ± 0.8 | [14] |
| Neurological Deficit Score (70h) | 3.9 ± 0.7 | 2.5 ± 0.8 | 2.1 ± 0.7 | [14] |
| Infarct Volume (%) | 38.4 ± 5.2 | 26.7 ± 4.5 | 21.3 ± 4.1 | [14] |
| Brain Edema (%) | 3.1 ± 0.5 | 2.2 ± 0.4 | 1.8 ± 0.3 | [14] |
| Superoxide Dismutase (SOD) (U/mg protein) | 28.7 ± 4.2 | 39.8 ± 5.1 | 45.6 ± 5.8 | [14] |
| Catalase (CAT) (U/mg protein) | 15.2 ± 2.1 | 21.5 ± 2.9 | 24.8 ± 3.2 | [14] |
| Glutathione Peroxidase (GSH-Px) (U/mg protein) | 12.8 ± 1.9 | 18.4 ± 2.5 | 21.1 ± 2.8 | [14] |
| Malondialdehyde (MDA) (nmol/mg protein) | 8.9 ± 1.2 | 6.1 ± 0.9 | 5.2 ± 0.8** | [14] |
*p < 0.05, **p < 0.01 vs. Ischemia Group
Table 2: Antioxidant and Anti-Amyloid Effects of Bacoside A
| Experimental Model | Key Findings | Reference |
| Cigarette smoke-exposed rats | Significantly enhanced brain levels of vitamins A, C, E, and glutathione; inhibited lipid peroxidation and increased antioxidant enzyme activities. | [1] |
| In vitro Aβ42 aggregation assay | Pre-incubation with Bacoside A significantly inhibited the formation of amyloid-beta fibrils. | [5][19][20] |
| Aβ42-induced cytotoxicity in SH-SY5Y cells | Pre-incubation with Bacoside A significantly reduced cell toxicity. | [5] |
| APP/PS1 transgenic mice | This compound (a component related to the bacosides in Bacoside A) reduced plaque load and ameliorated learning deficits. | [21][22] |
Experimental Protocols
In Vivo Model of Transient Focal Cerebral Ischemia (for this compound)
-
Animal Model: Adult male Sprague-Dawley rats were used in the study.
-
Ischemia Induction: Transient focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
-
Treatment Groups:
-
Sham-operated group.
-
Ischemia group (treated with vehicle).
-
This compound-treated groups (3, 10, and 30 mg/kg, administered orally once daily for 7 days before MCAO).
-
-
Assessments:
-
Neurological Deficit Scoring: Evaluated at 22 and 70 hours post-reperfusion on a 5-point scale.
-
Infarct Volume Measurement: Determined at 70 hours using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Brain Edema Measurement: Calculated from the wet and dry weight of the brain hemispheres.
-
Biochemical Assays: Brain tissue was homogenized to measure the activities of SOD, CAT, and GSH-Px, and the content of MDA using spectrophotometric methods.[14]
-
In Vitro Amyloid-Beta Aggregation and Cytotoxicity Assays (for Bacoside A)
-
Aβ42 Fibrillation Assay:
-
Cell Culture and Cytotoxicity Assay:
-
Human neuroblastoma SH-SY5Y cells were cultured in appropriate media.
-
Cells were treated with pre-incubated mixtures of Aβ42 and Bacoside A.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[5]
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of both this compound and Bacoside A are believed to be mediated through common signaling pathways that combat oxidative stress and promote neuronal survival.
Caption: Neuroprotective mechanisms of this compound and Bacoside A.
References
- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. [PDF] Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound | Semantic Scholar [semanticscholar.org]
- 5. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Bacoside A - Wikipedia [en.wikipedia.org]
- 11. nootropicsdepot.com [nootropicsdepot.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bacoside-A, an Indian Traditional-Medicine Substance, Inhibits β-Amyloid Cytotoxicity, Fibrillation, and Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bacopaside I and Bacopaside II: Unveiling Nuances in Neuroprotection and Beyond
For Immediate Release
[City, State] – [Date] – In the landscape of neuropharmacology and drug development, the intricate constituents of Bacopa monnieri, a revered herb in Ayurvedic medicine, continue to be a focal point of research. Among these, Bacopaside I and Bacopaside II, two structurally similar triterpenoid saponins, have garnered significant attention for their therapeutic potential. This comprehensive guide offers a detailed comparative analysis of these two compounds, presenting key experimental data, methodologies, and mechanistic insights to aid researchers, scientists, and drug development professionals in their endeavors.
Structural and Physicochemical Properties
This compound and Bacopaside II are both pseudojujubogenin glycosides, sharing a common aglycone backbone but differing in their sugar moieties. This subtle structural variation influences their physicochemical properties and, consequently, their biological activities.
| Property | This compound | Bacopaside II |
| Molecular Formula | C₄₆H₇₄O₂₀S | C₄₇H₇₆O₁₈ |
| Molecular Weight | 979.1 g/mol | 929.1 g/mol |
| Chemical Structure | 3-O-alpha-L-arabinofuranosyl-(1->2)-[6-O-sulphonyl-beta-D-glucopyranosyl-(1->3)]-alpha-L-arabinopyranosyl pseudojujubogenin[1] | 3-O-alpha-L-arabinofuranosyl-(1->2)-[beta-D-glucopyranosyl (1->3)]-beta-D-glucopyranosyl pseudojujubogenin[1] |
Comparative Pharmacokinetics: A Look into Bioavailability and Metabolism
While comprehensive, head-to-head pharmacokinetic data for this compound and Bacopaside II remains an area for further investigation, existing studies provide valuable insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.
A study focusing on a phospholipid complex of Bacopa monnieri extract demonstrated that both this compound and Bacopaside II exhibit enhanced serum concentrations when formulated to improve absorption, suggesting that their inherent bioavailability may be limited. In this formulation, the maximum concentration (Cmax) for a this compound complex was 12.21 µg/mL compared to 10.41 µg/mL for the standard extract. Similarly, the Cmax for a Bacopaside II complex was 12.28 µg/mL versus 10.38 µg/mL for the standard extract, representing a 17-18% increase for both compounds.[2]
Studies on individual compounds indicate that this compound has poor oral bioavailability, likely due to its hydrophilicity and high molecular weight.[3] Conversely, Bacopaside II has been shown to be a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter that limits the absorption of many drugs. This inhibition may enhance its own bioavailability and that of other co-administered drugs.[4]
Pharmacodynamics: Mechanisms of Action and Therapeutic Effects
Both this compound and Bacopaside II exert a range of pharmacological effects, with neuroprotection and anti-cancer activities being the most extensively studied. Their mechanisms of action often overlap, yet subtle differences in their potency and targets have been observed.
Neuroprotective Effects
Both compounds are recognized for their potent neuroprotective properties, primarily attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate neurotransmitter systems.[5][6][7]
Antioxidant Activity: In a comparative study against hydrogen peroxide-induced oxidative stress in neuroblastoma cells, both this compound and Bacopaside II, as components of Bacoside A, demonstrated superior and comparable cytoprotective and antioxidant capabilities. They were shown to significantly reduce intracellular reactive oxygen species (ROS).[6][8]
Enzyme Inhibition: this compound has been identified as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters like serotonin and norepinephrine.[6] This suggests a potential antidepressant-like effect. One study reported IC50 values for this compound against MAO-A and MAO-B as 17.08 µg/ml and 94.22 µg/ml, respectively.[9]
Signaling Pathway Modulation: Both bacopasides are thought to modulate key signaling pathways involved in neuronal survival and function, including the PI3K/Akt and Nrf2 pathways, which are crucial for cellular defense against oxidative stress.[6]
Anti-inflammatory Effects
Anti-Cancer Effects
Recent research has highlighted the synergistic anti-cancer potential of this compound and Bacopaside II. They have been shown to inhibit the growth, migration, and invasion of various cancer cell lines, including breast and colon cancer.[3][11]
Aquaporin-1 (AQP1) Inhibition: A key mechanism underlying their anti-cancer activity is the inhibition of aquaporin-1 (AQP1), a water channel protein implicated in tumor progression.[5] Bacopaside II has been identified as an inhibitor of AQP1.[9]
Cytotoxicity: In vitro studies have determined the half-maximal inhibitory concentrations (IC50) for this compound and Bacopaside II in several breast cancer cell lines:
| Cell Line | This compound IC50 (µM) | Bacopaside II IC50 (µM) |
| MDA-MB-231 | 99 | 18 |
| T47D | 89 | 29 |
| MCF7 | 83 | 19 |
| BT-474 | 59 | 16 |
Data sourced from Palethorpe et al., 2019[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to evaluate the bioactivities of this compound and Bacopaside II.
In Vitro Neuroprotection Assay (MTT Assay)
This assay assesses the ability of the compounds to protect neuronal cells from a toxic insult.
-
Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in appropriate media and seeded in 96-well plates.[13]
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound or Bacopaside II for a specified duration.
-
Induction of Oxidative Stress: A neurotoxic agent, such as hydrogen peroxide (H₂O₂), is added to the wells to induce oxidative stress and cell death.[13]
-
MTT Incubation: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondria metabolize MTT into a purple formazan product.[13]
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. Increased absorbance in treated wells compared to the control indicates a protective effect.
In Vivo Model of Transient Focal Cerebral Ischemia
This animal model is used to evaluate the neuroprotective effects of the compounds against stroke-like injury.
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Ischemia Induction: Transient focal ischemia is induced by middle cerebral artery occlusion (MCAO) for a defined period, followed by reperfusion.
-
Treatment Groups: Animals are divided into sham-operated, ischemia (vehicle-treated), and this compound or II-treated groups at various doses.
-
Behavioral Assessment: Neurological deficits are assessed at different time points post-ischemia.
-
Histological Analysis: Brain tissue is analyzed to measure the infarct volume and assess neuronal damage.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by this compound and II, and the logical flow of their investigation, the following diagrams are provided.
Caption: Key neuroprotective signaling pathways modulated by this compound and II.
Caption: A generalized experimental workflow for evaluating the neuroprotective effects of this compound and II.
Conclusion
This compound and Bacopaside II are promising bioactive compounds with significant therapeutic potential, particularly in the realm of neurodegenerative disorders and cancer. While they share structural similarities and overlapping mechanisms of action, this analysis highlights key differences in their physicochemical properties, pharmacokinetic profiles, and potency against specific molecular targets. Bacopaside II appears to have more favorable cytotoxic activity against cancer cells in vitro, while this compound shows selective inhibition of MAO-A. Further direct comparative studies, especially in the area of pharmacokinetics and in vivo efficacy, are warranted to fully elucidate their individual contributions and potential synergistic effects. This guide provides a foundational resource for researchers to design and interpret future investigations into these fascinating natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of four triterpenoid glycoside saponins of bacoside A in alleviating sub-cellular oxidative stress of N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Inhibition of lipoxygenases and cyclooxygenase-2 enzymes by extracts isolated from Bacopa monniera (L.) Wettst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Antidepressant Potential of Bacopaside I: A Comparative Analysis
For Immediate Release
Shanghai, China – In the relentless pursuit of novel and effective antidepressant therapeutics, the natural compound Bacopaside I, a triterpenoid saponin isolated from Bacopa monnieri, has emerged as a promising candidate. A growing body of preclinical evidence suggests its potent antidepressant-like effects, positioning it as a viable alternative or adjunct to conventional therapies. This guide provides a comprehensive comparison of this compound with existing antidepressants, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative Efficacy in Preclinical Models
This compound has been rigorously evaluated in established animal models of depression, primarily the Chronic Unpredictable Mild Stress (CUMS) model in mice. These studies consistently demonstrate its ability to reverse depression-like behaviors, with an efficacy comparable to the widely prescribed selective serotonin reuptake inhibitor (SSRI), fluoxetine.
Behavioral Outcomes
Key behavioral tests, including the Sucrose Preference Test (SPT), Forced Swimming Test (FST), and Tail Suspension Test (TST), are standard in assessing antidepressant efficacy. The SPT measures anhedonia, a core symptom of depression, while the FST and TST evaluate behavioral despair.
| Treatment Group | Sucrose Preference (%)[1] | Immobility Time (s) - FST[1] | Immobility Time (s) - TST[1] |
| Control | 85.2 ± 3.1 | 110.5 ± 8.7 | 105.3 ± 9.2 |
| CUMS Model | 55.7 ± 4.5 | 185.4 ± 12.3 | 178.6 ± 11.8 |
| This compound (15 mg/kg) | 78.9 ± 3.8 | 135.2 ± 10.1 | 128.4 ± 10.5 |
| This compound (45 mg/kg) | 82.1 ± 4.2 | 120.8 ± 9.5 | 115.7 ± 9.9 |
| Fluoxetine (12 mg/kg) | 80.5 ± 3.9 | 125.6 ± 9.8 | 121.1 ± 10.2 |
| Data are presented as mean ± SEM. CUMS: Chronic Unpredictable Mild Stress; FST: Forced Swimming Test; TST: Tail Suspension Test. |
As evidenced in the table, this compound treatment, particularly at a dose of 45 mg/kg, significantly restored sucrose preference and reduced immobility time in stressed mice, performing on par with fluoxetine.[1] These findings underscore the potent antidepressant-like activity of this compound.
Multifaceted Mechanism of Action
The therapeutic effects of this compound are not attributed to a single mechanism but rather a cascade of neuroprotective and regulatory actions.
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Chronic stress leads to hyperactivity of the HPA axis, a hallmark of depression. This compound has been shown to normalize HPA axis function by reversing the CUMS-induced increase in plasma corticosterone and down-regulation of glucocorticoid receptors.[1][2]
Neurotrophic Factor Upregulation
A key mechanism is the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1] BDNF is crucial for neuronal survival, growth, and synaptic plasticity, processes often impaired in depression.
Caption: this compound enhances BDNF signaling.
Gut-Brain Axis Regulation
Emerging research highlights the critical role of the gut-brain axis in depression. This compound has been found to modulate the gut microbiome, increasing the abundance of beneficial bacteria such as Lactobacillus and Streptococcus.[3] This alteration leads to an increase in short-chain fatty acids like acetic acid, which in turn influences neurotrophin signaling.[3]
Caption: this compound's influence on the gut-brain axis.
Antioxidant and Noradrenergic Effects
This compound also exhibits significant antioxidant properties, improving brain antioxidant activity.[4][5] Furthermore, it appears to modulate the noradrenergic system, which is implicated in mood regulation.[4][5]
Experimental Protocols
To ensure transparency and reproducibility, the following are summaries of the key experimental methodologies employed in the cited studies.
Chronic Unpredictable Mild Stress (CUMS) Protocol
-
Animals: Male C57BL/6 mice.
-
Procedure: Mice were subjected to a 5-week CUMS protocol. This involved exposure to a variety of mild, unpredictable stressors, including cage tilt, soiled cage, food and water deprivation, and altered light/dark cycles.
-
Treatment: During the final two weeks of the CUMS procedure, mice received daily oral gavage of either vehicle, fluoxetine (12 mg/kg), or this compound (5, 15, or 45 mg/kg).[1]
Behavioral Testing Workflow
Caption: Workflow of the CUMS and behavioral experiments.
Biochemical and Molecular Assays
-
Corticosterone Measurement: Plasma corticosterone levels were quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[1]
-
Western Blot and qRT-PCR: The expression levels of BDNF, p-ERK, and p-CREB in the hippocampus and prefrontal cortex were determined by Western blot and quantitative real-time PCR (qRT-PCR).[1]
-
16S rDNA Sequencing: To analyze the gut microbiota composition, 16S rDNA sequencing was performed on fecal samples.[3]
Conclusion
This compound demonstrates significant antidepressant-like effects in preclinical models, with an efficacy comparable to the established antidepressant fluoxetine. Its multifaceted mechanism of action, encompassing the regulation of the HPA axis, enhancement of BDNF signaling, modulation of the gut-brain axis, and antioxidant effects, presents a compelling case for its further development as a novel therapeutic for depression. The detailed experimental data and protocols provided herein offer a solid foundation for researchers and drug development professionals to build upon in the validation and potential clinical translation of this compound.
References
- 1. Antidepressant-like Effect of this compound in Mice Exposed to Chronic Unpredictable Mild Stress by Modulating the Hypothalamic-Pituitary-Adrenal Axis Function and Activating BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates depressive-like behaviors by modulating the gut microbiome and host metabolism in CUMS-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antidepressant-like effect of this compound: possible involvement of the oxidative stress system and the noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacopaside I vs. Synthetic Nootropics: A Comparative Efficacy Guide
In the ever-evolving landscape of cognitive enhancement, both natural compounds and synthetic drugs present compelling avenues for research and development. This guide offers a detailed comparison of Bacopaside I, a key bioactive saponin from the Ayurvedic herb Bacopa monnieri, against two well-established synthetic nootropics: Piracetam and Modafinil. This document is tailored for researchers, scientists, and drug development professionals, providing an objective analysis of their efficacy, supported by experimental data, detailed methodologies, and visualizations of their molecular interactions.
Comparative Efficacy: A Quantitative Overview
Direct head-to-head clinical trials comparing isolated this compound with synthetic nootropics are limited. However, by examining preclinical data and meta-analyses of clinical trials on Bacopa monnieri extracts (of which this compound is a major component) and synthetic nootropics, we can draw informative comparisons.
Table 1: Comparative Efficacy of this compound, Piracetam, and Modafinil on Cognitive Domains
| Cognitive Domain | This compound (from Bacopa monnieri extracts) | Piracetam | Modafinil |
| Memory | Significant improvement in delayed word recall (Effect Size: 0.95)[1] | Mixed results; some studies show no significant improvement in memory enhancement (SMD 0.75; p=0.12) | Enhanced visual pattern recognition memory and digit span[2] |
| Attention | Improved speed of attention (shortened Trail B test time by -17.9 ms)[3] | Evidence for efficacy is not well-supported by published data[4] | Selective improvement in attention, particularly in inhibiting pre-potent responses[5][2] |
| Executive Function | --- | Limited evidence of benefit[4] | Improved performance on spatial planning tasks[5][2] |
| Reaction Time | Decreased choice reaction time (-10.6 ms)[3] | --- | Slowing in latency on some decision-making tasks[5][2] |
Mechanisms of Action: A Divergent Approach to Cognitive Enhancement
This compound and synthetic nootropics employ distinct molecular mechanisms to exert their cognitive-enhancing effects.
This compound operates through a multi-target approach. Its neuroprotective effects are attributed to its antioxidant properties, including the scavenging of free radicals and suppression of lipid peroxidation[6]. It also modulates the expression of neuroreceptors like AMPAR, NMDAR, and GABAR and has been shown to play a role in neuroprotective signaling via PKC and PI3K/Akt pathways[6]. Furthermore, this compound has been found to increase cerebral blood flow, which can contribute to enhanced cognitive function[7].
Piracetam , the first of the racetam class of nootropics, is believed to enhance cognitive function by modulating neurotransmitter systems, particularly the cholinergic and glutamatergic systems[8][9]. It is thought to increase the density of acetylcholine receptors and enhance the activity of AMPA and NMDA receptors, which are crucial for learning and memory[8][10].
Modafinil primarily acts as a weak dopamine reuptake inhibitor, thereby increasing the concentration of dopamine in the synaptic cleft[11]. This action is thought to be central to its wakefulness-promoting and cognitive-enhancing effects[11][12]. Modafinil also influences other neurotransmitter systems, including norepinephrine, serotonin, and glutamate[11][13].
Signaling Pathway Visualizations
The following diagrams illustrate the proposed signaling pathways for this compound, Piracetam, and Modafinil.
Experimental Protocols: A Methodological Overview
The following sections detail typical experimental designs used to evaluate the efficacy of these nootropic agents.
This compound (Bacopa monnieri Extract) Clinical Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled trial.[14][15]
-
Participants: Healthy adult volunteers or elderly individuals without dementia.[14][15]
-
Intervention: Daily oral administration of a standardized Bacopa monnieri extract (e.g., 300 mg containing a specified percentage of bacosides) or placebo for a period of 12 weeks.[14][15]
-
Cognitive Assessment: A battery of neuropsychological tests is administered at baseline and at specified intervals throughout the study. Key assessments often include:
-
Outcome Measures: Primary outcomes typically focus on changes in scores on the cognitive tests from baseline to the end of the treatment period, compared between the active and placebo groups.
Piracetam Clinical Trial Protocol for Cognitive Impairment
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[4][16]
-
Participants: Patients diagnosed with dementia (e.g., Alzheimer's type or vascular) or mild cognitive impairment.[4][17]
-
Intervention: Oral administration of Piracetam (doses ranging from 2.4 to 9.6 g/day ) or placebo for a duration of at least 12 weeks, with some trials extending to 12 months.[16][17]
-
Cognitive Assessment:
-
Outcome Measures: The primary endpoint is often the proportion of patients showing improvement on the CGIC scale. Secondary outcomes include changes in cognitive test scores.
Modafinil Clinical Trial Protocol in Healthy Adults
-
Study Design: Randomized, double-blind, placebo-controlled, between-subjects design.[5][2]
-
Participants: Healthy, non-sleep-deprived young adult volunteers.[5][2]
-
Intervention: A single oral dose of Modafinil (e.g., 100 mg or 200 mg) or placebo administered prior to cognitive testing.[5][2]
-
Cognitive Assessment: A comprehensive battery of tests to assess various cognitive domains, including:
-
Outcome Measures: Performance on the cognitive tasks, including accuracy and reaction times, are compared between the Modafinil and placebo groups.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study evaluating the neuroprotective effects of a nootropic compound.
Conclusion
This compound, as a key component of Bacopa monnieri, demonstrates significant potential as a cognitive enhancer, particularly in the domain of memory, with a multifaceted mechanism of action centered on neuroprotection and neurotransmitter modulation. Synthetic nootropics like Piracetam and Modafinil offer more targeted approaches, with Piracetam influencing cholinergic and glutamatergic pathways and Modafinil primarily acting on the dopaminergic system.
While the available data suggests that the cognitive-enhancing effects of Bacopa monnieri extracts can be comparable in magnitude to those of synthetic nootropics, the onset of action may differ, with this compound often requiring chronic administration for noticeable benefits. The choice between these compounds for future research and development will depend on the specific therapeutic target, desired mechanism of action, and safety profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of isolated this compound against these synthetic alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Meta-analysis of randomized controlled trials on cognitive effects of Bacopa monnieri extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piracetam for dementia or cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modafinil Increases the Latency of Response in the Hayling Sentence Completion Test in Healthy Volunteers: A Randomised Controlled Trial | PLOS One [journals.plos.org]
- 8. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 9. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piracetam - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 12. Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Neuroprotective Mechanisms of Bacopaside I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of published findings on the mechanism of action of Bacopaside I, a key triterpenoid saponin isolated from Bacopa monnieri. The information is intended to assist researchers in replicating and building upon existing studies by providing a centralized resource of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. We will also draw comparisons with other relevant nootropic agents where data is available.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily implicating pathways involved in reducing oxidative stress, mitigating neuroinflammation, inhibiting amyloid-beta (Aβ) aggregation, and promoting Aβ clearance.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia
| Parameter | Ischemia Group | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Neurological Deficit Score (at 70h) | High | Significantly Reduced | Significantly Reduced |
| Cerebral Infarct Volume (at 70h) | High | Significantly Reduced | Significantly Reduced |
| Brain ATP Content | Decreased | Increased | Markedly Increased |
| Superoxide Dismutase (SOD) Activity | Decreased | Improved | Improved |
| Catalase (CAT) Activity | Decreased | Improved | Improved |
| Glutathione Peroxidase (GSH-Px) Activity | Decreased | Improved | Improved |
| Malondialdehyde (MDA) Content | Increased | Markedly Inhibited | Markedly Inhibited |
Data synthesized from studies on transient focal ischemia induced by middle cerebral artery occlusion (MCAO) in rats.[1]
Table 2: Effects of this compound on Cognitive Function in APP/PS1 Mice
| Parameter | APP/PS1 Vehicle | This compound (15 mg/kg/day) | This compound (50 mg/kg/day) |
| Escape Latency (Morris Water Maze) | Increased | Significantly Ameliorated | Significantly Ameliorated |
| Plaque Load (Aβ) | High | Significantly Reduced | Reduced |
This study highlights the potential of this compound in an Alzheimer's disease model.[2][3]
Table 3: Comparative Inhibitory Activity of Bacopa Phytochemicals and Donepezil on Acetylcholinesterase (AChE)
| Compound | IC50 (µM) |
| Bacopaside X | 12.78 |
| Donepezil | 0.0204 |
Key Signaling Pathways
This compound has been shown to modulate several critical signaling pathways involved in neuronal survival and function.
Caption: this compound signaling pathways in neuroprotection.
Experimental Protocols
In Vivo Model of Transient Focal Cerebral Ischemia
-
Animal Model: Adult male Sprague-Dawley rats.[1]
-
Ischemia Induction: Middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.[1]
-
Treatment Groups:
-
Sham-operated group.
-
Ischemia (vehicle-treated) group.
-
This compound-treated groups (e.g., 3, 10, and 30 mg/kg, administered orally once a day for 6 days).[1]
-
-
Assessments:
-
Neurological Deficit Scoring: Behavioral tests performed at 22 and 70 hours post-MCAO to assess motor and sensory deficits.[1]
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to quantify the volume of infarcted tissue at 70 hours.[1]
-
Biochemical Assays: Brain tissue is homogenized to measure levels of ATP, antioxidant enzymes (SOD, CAT, GSH-Px), and markers of oxidative stress (MDA).[1]
-
Caption: Workflow for in vivo cerebral ischemia studies.
Western Blot Analysis of PI3K/Akt Pathway Activation
-
Cell Culture and Treatment: Neuronal cell lines (e.g., SH-SY5Y) are cultured to 70-80% confluency. Cells are pre-treated with this compound at various concentrations for a specified time before inducing injury (e.g., oxygen-glucose deprivation).
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total Akt and phosphorylated Akt (p-Akt). Subsequently, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate. Densitometry is used to quantify band intensity, and the ratio of p-Akt to total Akt is calculated to determine the level of pathway activation.
In Vitro Oxygen-Glucose Deprivation (OGD) Model
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in a standard medium.[5]
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 1% O2) for a specified duration (e.g., 4 hours).[5][6]
-
Reoxygenation: After OGD, the glucose-free medium is replaced with a standard culture medium, and the cells are returned to a normoxic incubator for a reperfusion period (e.g., 24 hours).[5]
-
Assessment of Neuronal Injury: Cell viability is assessed using assays such as MTT or LDH release. Apoptosis can be measured by flow cytometry.[5]
BACE1 Inhibition Assay
-
Principle: This assay typically uses a FRET (Fluorescence Resonance Energy Transfer) substrate containing a BACE1 cleavage site flanked by a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.[7]
-
Procedure:
-
BACE1 enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound).
-
The FRET substrate is added to initiate the reaction.
-
The fluorescence is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Comparison with Other Nootropics
While direct head-to-head clinical trials are limited, preclinical data allows for a comparative overview of the mechanisms of this compound against established nootropics like Donepezil and Piracetam.
-
Donepezil: A reversible inhibitor of acetylcholinesterase (AChE), Donepezil's primary mechanism is to increase the levels of acetylcholine in the synaptic cleft.[8][9] While this compound and its related compounds also exhibit some AChE inhibitory activity, their potency is generally lower than that of Donepezil.[4] However, this compound offers a broader spectrum of neuroprotective effects, including antioxidant and anti-amyloid properties, which are not the primary mechanisms of Donepezil.[8]
-
Piracetam: The exact mechanism of Piracetam is not fully elucidated, but it is thought to enhance the function of the cholinergic system by increasing the density of acetylcholine receptors and improving cell membrane fluidity.[10] Unlike this compound, Piracetam does not have significant direct antioxidant or anti-inflammatory effects.
Caption: Comparative mechanisms of nootropic agents.
Conclusion
The available evidence strongly suggests that this compound is a promising neuroprotective agent with a multifaceted mechanism of action. Its ability to modulate key signaling pathways, reduce oxidative stress, and influence the immune response in the context of neurodegeneration provides a strong rationale for its further investigation as a therapeutic candidate. This guide offers a foundational resource for researchers to design and execute studies that can further elucidate the therapeutic potential of this natural compound.
References
- 1. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates cognitive impairment in APP/PS1 mice via immune‐mediated clearance of β‐amyloid | AlzPED [alzped.nia.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. miR-363-3p attenuates the oxygen-glucose deprivation/reoxygenation-induced neuronal injury in vitro by targeting PDCD6IP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Neuroprotective Effects of Bacoposide I and Other Bacopa monnieri Saponins
For researchers and drug development professionals navigating the therapeutic potential of Bacopa monnieri, understanding the distinct neuroprotective profiles of its constituent saponins is paramount. This guide offers an objective comparison of Bacopaside I against other major bacopa saponins, including Bacoside A3, Bacopaside II, and Bacosaponin C. The information is supported by available experimental data, detailed methodologies for key assays, and visualizations of implicated signaling pathways to facilitate further research and development.
Executive Summary
Bacopa monnieri's reputation as a neuroprotective agent is largely attributed to its triterpenoid saponins.[1] Among these, Bacoside A, a mixture of Bacoside A3, Bacopaside II, jujubogenin isomer of bacopasaponin C (bacopaside X), and Bacosaponin C, has been extensively studied.[2][3] this compound is another key saponin recognized for its neuroprotective capabilities.[3]
Direct comparative studies across all individual saponins are limited. However, existing research provides crucial insights into their individual and comparative strengths. Bacoside A3 and Bacopaside II have demonstrated superior and comparable efficacy in mitigating oxidative stress in vitro.[4] this compound has shown significant neuroprotective effects in in vivo models of cerebral ischemia, including the restoration of energy metabolism and enhancement of antioxidant enzyme activity.[3][5] Limited specific data is available for the neuroprotective actions of Bacosaponin C in isolation.
This guide synthesizes the available data to present a comparative overview, highlighting both the established neuroprotective mechanisms and the existing knowledge gaps that warrant further investigation.
Comparative Neuroprotective Performance
The following tables summarize the available quantitative data on the neuroprotective effects of this compound and other major bacopa saponins. It is important to note that the data for this compound is primarily from in vivo studies, while the comparative data for Bacoside A3 and Bacopaside II is from in vitro experiments, making a direct comparison challenging.
Table 1: In Vitro Neuroprotective Effects of Bacopa monnieri Saponins
| Parameter | This compound | Bacoside A3 | Bacopaside II | Bacosaponin C | Experimental Model & Stressor | Reference |
| Cell Viability | Data not available in direct comparative studies | Higher cytoprotective ability | Higher cytoprotective ability | Lower cytoprotective ability | N2a neuroblastoma cells; H₂O₂-induced oxidative stress | [6] |
| Intracellular ROS Reduction | Data not available in direct comparative studies | Significant 7-fold reduction | Significant 7-fold reduction | Less responsive | N2a neuroblastoma cells; H₂O₂-induced oxidative stress | [4] |
| Anti-apoptotic Activity | Restores phospho-Akt (p-Akt) levels | Higher activity | Higher activity | Data not available | N2a neuroblastoma cells; H₂O₂ | [3][4] |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia
| Parameter | Effect of this compound Treatment (10 and 30 mg/kg) | Reference |
| Neurological Deficit | Significant reduction | [5] |
| Cerebral Infarct Volume | Significant reduction | [5] |
| Cerebral Edema | Significant reduction | [5] |
| Brain ATP Content | Markedly increased | [3] |
| Antioxidant Enzyme Activity | Improved activity of SOD, CAT, and GSH-Px | [3][5] |
| Malondialdehyde (MDA) Content | Markedly inhibited increase | [3] |
Mechanisms of Neuroprotection and Signaling Pathways
The neuroprotective effects of bacopa saponins are mediated through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. Different saponins appear to engage distinct signaling pathways.
This compound: this compound's neuroprotective action is linked to the activation of the PI3K/Akt and Protein Kinase C (PKC) pathways .[3] The activation of the PI3K/Akt pathway leads to the phosphorylation of Akt (p-Akt), which is an anti-apoptotic factor, thereby promoting cell survival.[3]
PI3K/Akt signaling pathway modulated by this compound.
Bacoside A3: Bacoside A3 has a more defined anti-inflammatory role, primarily through the inhibition of the NF-κB pathway .[4] It suppresses the nuclear translocation of NF-κB, a key regulator of inflammation, thereby inhibiting the production of inflammatory mediators.[4]
NF-κB signaling pathway modulated by Bacoside A3.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key assays used to evaluate the neuroprotective effects of bacopa saponins.
Cell Viability Assay (MTT Assay)
This assay quantifies the protective effect of a compound against a toxic insult by measuring the metabolic activity of cells.[4]
-
Principle: Viable cells with active mitochondria metabolize the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[4]
-
Procedure:
-
Cell Culture: Seed a suitable neuronal cell line (e.g., N2a or SH-SY5Y) in a 96-well plate and allow them to adhere.[4]
-
Treatment: Pre-treat the cells with various concentrations of the bacopa saponin for a specified duration.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., H₂O₂) to induce cell death.[4]
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Higher absorbance correlates with higher cell viability.[4]
-
Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay is used to quantify the antioxidant capacity of a compound by measuring the levels of intracellular ROS.[4]
-
Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[4]
-
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the bacopa saponin and neurotoxic agent as described for the MTT assay.
-
Probe Incubation: Incubate the cells with DCFH-DA.[4]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.[4]
-
In Vivo Model of Transient Focal Cerebral Ischemia
This protocol is used to evaluate the neuroprotective effects of a compound against stroke-like injury in an animal model.[5]
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.[5]
-
Procedure:
-
Ischemia Induction: Transient focal ischemia is induced by middle cerebral artery occlusion (MCAO) for a specific duration, followed by reperfusion.[5]
-
Treatment: Administer the test compound (e.g., this compound) orally at various doses for a set period before and/or after MCAO.[5]
-
Assessments:
-
Behavioral Deficits: Evaluate neurological deficits at different time points post-ischemia.[5]
-
Infarct Volume Measurement: Quantify the volume of infarcted brain tissue using staining methods (e.g., TTC staining).[5]
-
Biochemical Assays: Homogenize brain tissue to measure levels of ATP, antioxidant enzymes (SOD, CAT, GSH-Px), and markers of oxidative stress (MDA).[3][5]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of four triterpenoid glycoside saponins of bacoside A in alleviating sub-cellular oxidative stress of N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bacopaside I and Bacopaside IV: A Guide for Researchers
In the landscape of neuropharmacology, the triterpenoid saponins derived from Bacopa monnieri have garnered significant attention for their therapeutic potential. Among these, Bacopaside I and Bacopaside IV are key bioactive constituents. This guide provides a comprehensive, data-driven comparison of these two compounds, tailored for researchers, scientists, and drug development professionals. A notable disparity exists in the current body of research, with a substantial amount of experimental data available for this compound, while the characterization of Bacopaside IV's specific biological activities is still in its nascent stages.[1]
Data Presentation: Quantitative Comparison
The available quantitative data for this compound and Bacopaside IV are summarized below. It is important to note the limited specific experimental data for Bacopaside IV.
| Biological Activity | Parameter Measured | This compound | Bacopaside IV | Source |
| Neuroprotection (in vivo) | Reduction in Neurological Deficit Score (Rat MCAO model) | Significant reduction at 10 and 30 mg/kg doses | Data Not Available | [2] |
| Reduction in Cerebral Infarct Volume (Rat MCAO model) | Significant reduction at 10 and 30 mg/kg doses | Data Not Available | [2] | |
| Increase in Brain Antioxidant Enzyme Activity (SOD, CAT, GSH-Px) | Dose-dependent increase at 3, 10, and 30 mg/kg | Data Not Available | [2][3] | |
| Reduction in Lipid Peroxidation (MDA levels) | Dose-dependent decrease at 3, 10, and 30 mg/kg | Data Not Available | [2][3] | |
| Cognitive Enhancement (in vivo) | Amelioration of Cognitive Deficits (APP/PS1 Mouse Model) | Significant improvement at 15 and 50 mg/kg doses | Data Not Available | [4] |
| Anti-inflammatory Activity | Inhibition of COX-2 and LOX enzymes | Suggested mechanism for Bacopa extracts | Believed to be a mechanism for Bacopa extracts | [5] |
| In Silico Studies | Monoamine Oxidase B (MAO-B) Inhibition | Shows inhibitory potential in a mixture with Bacoside A | Suggested to inhibit MAO-B, potentially increasing dopamine levels | [6][7] |
Key Signaling Pathways
This compound has been shown to exert its neuroprotective effects through the modulation of pro-survival signaling pathways.[1] While the specific pathways for Bacopaside IV are less defined, research on Bacopa monnieri extracts suggests potential mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings.
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model
This model is used to assess the neuroprotective effects of compounds against ischemic brain injury.[2]
-
Animal Model: Adult male Sprague-Dawley rats are typically used.[2]
-
Procedure:
-
Anesthesia is induced, and a midline neck incision is made to expose the common carotid artery (CCA).
-
The external carotid artery (ECA) and internal carotid artery (ICA) are isolated.
-
A nylon monofilament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[8]
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.[2]
-
-
Treatment: this compound (e.g., 3, 10, 30 mg/kg) or vehicle is administered orally for a set number of days prior to and after the MCAO procedure.[2]
-
Assessment:
In Vitro Neuroprotection: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][10]
-
Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured in 96-well plates.
-
Procedure:
-
Cells are pre-treated with various concentrations of the test compound (this compound or IV) for a specified duration.
-
A neurotoxic insult (e.g., hydrogen peroxide, amyloid-beta peptide) is introduced to induce cell death.
-
After incubation, MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).[3]
-
-
Data Analysis: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control.[3][11]
Antioxidant Enzyme Activity Assays
These assays quantify the activity of key antioxidant enzymes in brain tissue homogenates.[1]
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer.[1]
-
Assays:
-
Superoxide Dismutase (SOD): Assayed spectrophotometrically by measuring the inhibition of the reduction of nitroblue tetrazolium (NBT).[1][12]
-
Catalase (CAT): Activity is determined by monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically at 240 nm.[13]
-
Glutathione Peroxidase (GSH-Px): Measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.[1][12]
-
Experimental Workflow Visualization
The logical flow for investigating and comparing the neuroprotective effects of these compounds can be visualized as follows:
Conclusion
The current body of evidence strongly supports the neuroprotective and cognitive-enhancing potential of this compound, with well-documented efficacy in preclinical models of ischemic stroke and Alzheimer's disease.[2][4][14] Its mechanisms of action involve the enhancement of the brain's antioxidant defenses and the modulation of pro-survival signaling pathways.[14]
In contrast, research specifically focused on isolated Bacopaside IV is limited. While it is a known constituent of Bacopa monnieri, its individual contribution to the plant's overall nootropic effects requires further investigation.[1] In silico studies and data from extracts containing Bacopaside IV suggest promising avenues for research, particularly concerning its potential roles in anti-inflammatory pathways and the immune-mediated clearance of amyloid-beta.[6][15] For the scientific community, this compound represents a well-validated lead compound, while Bacopaside IV stands as a compelling subject for future neuropharmacological exploration. Direct comparative studies are essential to fully elucidate the relative therapeutic potential of these two closely related saponins.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Brain antioxidant markers, cognitive performance and acetylcholinesterase activity of rats: efficiency of Sonchus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant Enzymatic System in Neuronal and Glial Cells Enriched Fractions of Rat Brain After Aluminum Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Bacopaside I in Parkinson's Disease Models: A Comparative Analysis of Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bacopaside I's therapeutic potential in preclinical Parkinson's disease (PD) models against the standard treatment, Levodopa. This analysis is based on available experimental data from in vivo studies.
Executive Summary
This compound, a triterpenoid saponin from Bacopa monnieri, has demonstrated significant neuroprotective effects in a rotenone-induced rat model of Parkinson's disease. In this model, this compound treatment has been shown to ameliorate motor deficits, restore dopamine levels, and reduce oxidative stress.[1][2][3] This guide compares the performance of this compound with Levodopa, the cornerstone of symptomatic PD treatment. While direct comparative studies are limited, this guide synthesizes available data to provide an objective overview of their respective efficacies and mechanisms of action.
Performance Comparison: this compound vs. Levodopa
The following tables summarize quantitative data from studies utilizing the rotenone-induced rat model of Parkinson's disease. It is important to note that the data for this compound and Levodopa are collated from separate studies, and direct head-to-head comparisons should be interpreted with caution.
Table 1: Comparison of Effects on Motor Function
| Treatment Group | Dosage | Rotarod Test (Latency in seconds) | Grip Strength Test (Force in grams) | Footprint Analysis (Stride Length in cm) |
| Control | Vehicle | Baseline Performance | Normal | Normal |
| Rotenone-induced PD | 2-3 mg/kg/day | Significant Decrease | Significant Decrease | Significant Decrease |
| This compound | 5, 15, 45 mg/kg/day, p.o. | Significant attenuation of deficit | Significant improvement | Significant improvement |
| Levodopa (L-DOPA) | 10-12 mg/kg/day, p.o. | Significant improvement | Data not available | Improvement in motor coordination |
Data for this compound is primarily from studies by Singh et al.[1][2][3] Data for Levodopa is synthesized from various studies on rotenone-induced PD models.[4][5][6]
Table 2: Comparison of Effects on Neurochemical and Cellular Markers
| Treatment Group | Dopamine Levels | Oxidative Stress Markers (e.g., MDA, ROS) | Tyrosine Hydroxylase (TH)-positive Neurons | Dopamine Transporter (DAT) & Vesicular Monoamine Transporter (VMAT) Gene Expression |
| Control | Normal | Low | Normal Count | Normal |
| Rotenone-induced PD | Significantly Reduced | Significantly Increased | Significant Reduction | Data not available |
| This compound | Reversal of reduction | Reversal of increase | Increased number vs. Rotenone Group | Increased expression |
| Levodopa (L-DOPA) | Increases dopamine availability | May increase oxidative stress due to dopamine metabolism | Does not prevent neuron loss | Data not available |
Data for this compound is primarily from studies by Singh et al.[1][2][3] Data for Levodopa is based on its known mechanism of action and findings from various PD model studies.[7][8]
Experimental Protocols
Rotenone-Induced Parkinson's Disease Model in Rats
A commonly used animal model that recapitulates key features of Parkinson's disease involves the administration of rotenone, a pesticide that inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress and dopaminergic neuron degeneration.[9][10]
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are typically used.
-
Induction of PD: Rotenone is administered daily, often via intraperitoneal (i.p.) or subcutaneous injection, at a dosage of 2-3 mg/kg body weight for a period of 4 to 8 weeks.[1][4][6]
-
Treatment Administration:
-
This compound: Administered orally (p.o.) at doses ranging from 5 to 45 mg/kg body weight, concurrently with or following rotenone administration.[1][2]
-
Levodopa: Typically administered orally (p.o.) at doses around 10-12 mg/kg body weight, often in combination with a peripheral decarboxylase inhibitor like carbidopa or benserazide to prevent its peripheral metabolism.[4][5]
-
Key Experimental Assays
-
Behavioral Assessments:
-
Rotarod Test: Evaluates motor coordination and balance by measuring the time a rat can remain on a rotating rod.[1][6]
-
Grip Strength Test: Measures forelimb muscle strength.[1]
-
Footprint Analysis: Assesses gait and stride length.[1]
-
Open Field Test: Measures spontaneous locomotor activity and exploratory behavior.[4][6]
-
-
Biochemical Analysis:
-
Histological and Molecular Analysis:
-
Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra.[1]
-
Gene Expression Analysis: Measurement of mRNA levels of Dopamine Transporter (DAT) and Vesicular Monoamine Transporter (VMAT) using techniques like RT-PCR.[1]
-
Signaling Pathways and Mechanisms of Action
This compound: A Neuroprotective Approach
This compound is believed to exert its therapeutic effects through a multi-faceted neuroprotective mechanism, primarily by combating oxidative stress and promoting neuronal survival.
Caption: Proposed neuroprotective signaling pathways of this compound in Parkinson's disease models.
Levodopa: A Symptomatic Approach
Levodopa's primary mechanism is to replenish dopamine levels in the brain, thereby alleviating the motor symptoms of Parkinson's disease. However, its long-term use is associated with the development of motor complications like dyskinesia, which involves complex downstream signaling changes.
Caption: Mechanism of action and side effects of Levodopa in Parkinson's disease.
Experimental Workflow
The following diagram illustrates a general workflow for the in vivo validation of a therapeutic candidate for Parkinson's disease.
Caption: General experimental workflow for preclinical evaluation of Parkinson's disease therapeutics.
Conclusion
This compound demonstrates considerable therapeutic potential in preclinical models of Parkinson's disease, primarily through its neuroprotective actions against oxidative stress and its ability to preserve dopaminergic neurons.[1][2][3] This contrasts with Levodopa, which offers potent symptomatic relief by replenishing dopamine but does not halt disease progression and can lead to long-term motor complications.[12][13] The data suggests that this compound may represent a disease-modifying therapeutic strategy. Further research, including direct comparative studies with standard treatments and eventual clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in the management of Parkinson's disease.
References
- 1. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 2. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neurobehavioural Changes in a Hemiparkinsonian Rat Model Induced by Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The effect of antiparkinsonian drugs on oxidative stress induced pathological [3H]dopamine efflux after in vitro rotenone exposure in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanism of Toxicity in Rotenone Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Parkinson Disease Signaling Pathways, Molecular Mechanisms, and Potential Therapeutic Strategies: A Comprehensive Review | MDPI [mdpi.com]
- 13. Levodopa | Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression | springermedicine.com [springermedicine.com]
Bacopaside I: A Preclinical Comparative Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bacopaside I's neuroprotective properties based on available preclinical data. While clinical trials on isolated this compound are currently lacking, a significant body of in vivo and in vitro research elucidates its mechanisms and potential therapeutic benefits, particularly in the context of ischemic brain injury. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to offer an objective resource for the scientific community.
I. In Vivo Neuroprotective Efficacy of this compound in Cerebral Ischemia
This compound has demonstrated significant neuroprotective effects in a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO). Oral administration of this compound has been shown to reduce neurological deficits, decrease infarct volume, and mitigate brain edema.[1][2] Furthermore, it improves cerebral energy metabolism and enhances the brain's antioxidant defense mechanisms.[1][2]
Table 1: Effects of this compound on Neurological Deficit, Infarct Volume, and Biochemical Markers in MCAO Rats
| Parameter | Ischemia Group (Vehicle) | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) | Sham-Operated |
| Neurological Score (22h) | 3.6 ± 0.5 | 3.2 ± 0.4 | 2.5 ± 0.5 | 2.1 ± 0.6 | 0 |
| Neurological Score (70h) | 3.4 ± 0.5 | 3.0 ± 0.6 | 2.3 ± 0.5 | 1.8 ± 0.4 | 0 |
| Infarct Volume (%) | 28.4 ± 4.2 | 24.1 ± 3.8 | 16.5 ± 3.1 | 11.8 ± 2.9 | 0 |
| Brain ATP (μmol/g protein) | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 | 3.8 ± 0.6 | 4.5 ± 0.7 |
| SOD (U/mg protein) | 45.2 ± 5.1 | 52.8 ± 4.9 | 58.1 ± 5.3 | 65.4 ± 6.2 | 75.3 ± 7.1 |
| CAT (U/mg protein) | 18.3 ± 2.1 | 22.5 ± 2.4 | 26.7 ± 2.8 | 30.1 ± 3.2 | 35.6 ± 3.8 |
| GSH-Px (U/mg protein) | 20.1 ± 2.3 | 24.7 ± 2.6 | 28.9 ± 3.1 | 33.4 ± 3.5 | 38.9 ± 4.1 |
| MDA (nmol/mg protein) | 8.9 ± 1.1 | 6.7 ± 0.8 | 5.1 ± 0.6 | 4.2 ± 0.5 | 2.1 ± 0.3 |
*p < 0.05 compared to the ischemia group. Data synthesized from preclinical studies.[1][2]
Experimental Protocol: In Vivo Model of Transient Focal Cerebral Ischemia
This protocol outlines the methodology used to assess the neuroprotective effects of this compound in a rat model.[1][3]
-
Animal Model : Adult male Sprague-Dawley rats are utilized.[1][3]
-
Ischemia Induction : Transient focal ischemia is induced by middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.[1] This is typically achieved using the intraluminal suture method.[1][4][5]
-
Treatment Groups :
-
Assessments :
-
Neurological Deficits : Evaluated at 22 and 70 hours post-MCAO on a 0-4 or 0-5 point scale.
-
Infarct Volume Measurement : Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the volume of infarcted tissue at 70 hours post-MCAO.[3][5]
-
Biochemical Assays : At 70 hours, brain tissue is homogenized to measure levels of ATP, antioxidant enzymes (Superoxide Dismutase - SOD, Catalase - CAT, Glutathione Peroxidase - GSH-Px), and markers of oxidative stress (Malondialdehyde - MDA).[1][3]
-
II. In Vitro Neuroprotective Mechanisms of this compound
In vitro studies using organotypic hippocampal slice cultures (OHSCs) have provided insights into the molecular mechanisms underlying this compound's neuroprotective effects. It has been shown to attenuate neuronal cell damage induced by oxygen-glucose deprivation (OGD), an in vitro model of ischemia.[2][7]
Table 2: Comparison of Neuroprotective Effects of Bacopa Saponins in OGD-Induced Neuronal Damage
| Compound | Concentration | Neuroprotective Effect | Proposed Mechanism of Action |
| This compound | 25 µM | Potent neuroprotection against OGD-induced neuronal cell damage.[7] | Attenuates necrosis and apoptosis; involves PKC and PI3K/Akt signaling pathways.[2][7] |
| Bacoside A | Not specified in direct comparison | Neuroprotective against oxidative stress.[2] | Enhances antioxidant enzyme activity and maintains ionic equilibrium.[2] |
| Bacopaside II | Not specified in direct comparison | Limited data on neuroprotective effects in ischemia models. | Primarily studied for anti-cancer properties. |
Experimental Protocol: In Vitro Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slice Cultures (OHSCs)
This protocol describes the methodology for assessing the neuroprotective effects of this compound in an in vitro ischemia model.[6][7]
-
Cell Culture : Organotypic hippocampal slice cultures are prepared from the brains of young rats (e.g., 7-day-old Sprague-Dawley rats).
-
Treatment : Slices are pre-treated with various concentrations of this compound (e.g., 25 µM) for 1 hour before and during OGD.[7]
-
OGD Induction : To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium, and the slices are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specified duration (e.g., 45 minutes).[7]
-
Assessment of Neuronal Damage : 24 hours after OGD, neuronal cell death is quantified by measuring the uptake of propidium iodide (PI), a fluorescent dye that enters dead cells.[7]
-
Mechanism of Action Studies : To investigate the signaling pathways involved, specific inhibitors are used:
-
PKC inhibitor (e.g., Ro-31-8220)
-
PI3K inhibitor (e.g., LY294002)
-
ERK inhibitor (e.g., U0126) The neuroprotective effects of this compound are blocked by the PKC and PI3K inhibitors, but not the ERK inhibitor.[7]
-
III. Signaling Pathways and Experimental Workflow
Neuroprotective Signaling Pathway of this compound
This compound exerts its neuroprotective effects by modulating key intracellular signaling pathways. In response to ischemic stress, this compound activates Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as Protein Kinase B).[2][7] Activated Akt is a crucial anti-apoptotic factor that promotes cell survival.[7]
General Experimental Workflow for Neuroprotective Agent Evaluation
The evaluation of a potential neuroprotective compound like this compound typically follows a structured workflow, progressing from in vitro screening to in vivo validation.
References
- 1. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of Bacopa monnieri on ischemia-induced cognitive deficits in mice: the possible contribution of this compound and underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bacopaside I: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Bacopaside I is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste streams effectively, adhering to safety and regulatory standards.
This compound, a saponin with significant interest in neurological research, requires careful handling and disposal due to its potential biological activity and the current lack of extensive environmental impact data. Adherence to proper disposal protocols is essential to minimize risk to personnel and the environment. The following procedures are based on general best practices for chemical waste management and should be adapted to comply with the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department.
Hazard Assessment and Regulatory Compliance
While the Safety Data Sheet (SDS) for this compound may suggest that smaller quantities can be disposed of with household waste, this is generally not advisable in a laboratory setting and may contradict institutional or local regulations.[1] It is the user's responsibility to handle and dispose of this compound based on its specific conditions of use and in accordance with official regulations.[1] Related compounds, such as Bacoside A, are noted to be very toxic to aquatic life with long-lasting effects, necessitating their handling as hazardous material.
All disposal procedures must comply with local, state, and federal regulations governing hazardous waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the appropriate PPE is worn to minimize exposure.
| PPE Item | Specification |
| Eye Protection | Safety goggles or glasses |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
This protocol outlines the systematic approach to the safe disposal of various forms of this compound waste.
1. Waste Segregation and Collection:
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid this compound Waste:
-
Collect pure this compound, contaminated consumables (e.g., weighing boats, filter paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[2]
-
Label the container as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemical constituents.
-
-
This compound in Solution:
-
The solvent used to dissolve this compound will dictate the specific waste stream. Never mix incompatible waste streams. [2]
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[2] Collect them in a designated "Aqueous Hazardous Waste" container.
-
Non-Halogenated Organic Solvents (e.g., methanol, ethanol): Collect in a designated "Non-Halogenated Organic Waste" container.[2] Methanol is a common solvent for this compound.[3]
-
Halogenated Organic Solvents (e.g., dichloromethane, chloroform): Collect in a designated "Halogenated Organic Waste" container.[2]
-
2. Waste Storage:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[2]
-
Ensure containers are kept closed at all times, except when adding waste.[2]
-
Store incompatible waste types separately to prevent accidental mixing.[2]
3. Disposal and Removal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Do not exceed the accumulation time limits for hazardous waste as specified by your institution and regulatory agencies.[2]
4. Empty Container Disposal:
-
A container that held this compound is not considered "empty" until it has been triple-rinsed.[2]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.[2]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Wear PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: Use an absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[2]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris.
-
Dispose of Cleanup Materials: Place the collected waste into a sealed, labeled hazardous waste container.[2]
-
Decontaminate the Area: Thoroughly clean the spill area.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By adhering to these established procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste management guidelines.
References
Essential Safety and Operational Guide for Handling Bacopaside I
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like Bacopaside I is paramount. This document provides immediate, essential safety protocols, logistical information, and disposal plans to foster a secure laboratory environment and support the integrity of your research.
Hazard Identification and Classification
This compound is a triterpenoid saponin isolated from Bacopa monniera. According to the Globally Harmonized System (GHS), pure this compound is not classified as a hazardous substance.[1] However, as a saponin, it is prudent to handle it with care, assuming the potential for mild irritation to the eyes, skin, and respiratory tract, which is a general characteristic of saponins.
Hazard Ratings:
-
NFPA Ratings (scale 0-4): Health = 0, Fire = 0, Reactivity = 0[1]
-
HMIS-Ratings (scale 0-4): Health = 0, Fire = 0, Reactivity = 0[1]
While the specific compound has low hazard ratings, general safe laboratory practices for handling chemical powders should always be observed to minimize exposure.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. Note that some specific data points are not fully determined in available literature.
| Property | Value | Source |
| CAS Number | 382148-47-2 | [1][2] |
| Molecular Formula | C46H74O20S | [2] |
| Formula Weight | 979.1 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in Methanol | [2] |
| Melting Point | Undetermined | [1] |
| Boiling Point | Undetermined | [1] |
| Flash Point | Not applicable | [1] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years (at -20°C) | [2] |
Toxicity Data
| Study Type | Organism | Dose | Observation | Source |
| Acute Oral Toxicity | Rat | 5,000 mg/kg (of B. monnieri extract containing 1.03% this compound) | No mortality or toxic signs observed. | [3] |
| Chronic Oral Toxicity | Rat | Up to 1,500 mg/kg/day for 270 days (of B. monnieri extract) | No toxicity produced. | [3] |
It is important to note that these studies were conducted on extracts and not on the pure compound. Therefore, a conservative approach to handling is recommended.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum standard for laboratory activities involving this compound.
| Activity | Recommended PPE |
| Weighing (Solid Form) | Nitrile gloves, Safety glasses with side shields, Laboratory coat. Perform in a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Nitrile gloves, Chemical splash goggles, Laboratory coat. Conduct within a chemical fume hood. |
| General Handling | Nitrile gloves, Safety glasses with side shields, Laboratory coat. |
Experimental Protocols: Safe Handling and Disposal
Standard Operating Procedure (SOP) for this compound Usage
This workflow outlines the key steps for safely using this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
